molecular formula C6H13NO2 B7769589 1-Nitrohexane CAS No. 25495-95-8

1-Nitrohexane

Cat. No.: B7769589
CAS No.: 25495-95-8
M. Wt: 131.17 g/mol
InChI Key: FEYJIFXFOHFGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-nitrohexane is a clear colorless liquid. Insoluble in water. (NTP, 1992)
This compound is a primary nitroalkane that is hexane substituted by a nitro group at position 1. It has a role as a human urinary metabolite. It derives from a hydride of a hexane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitrohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYJIFXFOHFGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Record name 1-NITROHEXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20777
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3025758
Record name 1-Nitrohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3025758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1-nitrohexane is a clear colorless liquid. Insoluble in water. (NTP, 1992)
Record name 1-NITROHEXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20777
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

356 to 358 °F at 760 mmHg (NTP, 1992)
Record name 1-NITROHEXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20777
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Insoluble (NTP, 1992)
Record name 1-NITROHEXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20777
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

0.939 (NTP, 1992) - Less dense than water; will float
Record name 1-NITROHEXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20777
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

646-14-0, 25495-95-8
Record name 1-NITROHEXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20777
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Nitrohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nitrohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025495958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitrohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3025758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-nitrohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.426
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-NITROHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18XLQ74WTH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Nitrohexane: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 1-nitrohexane (B14973). The document is intended for researchers, scientists, and professionals in drug development who may utilize nitroalkanes as intermediates or building blocks in organic synthesis. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols for the synthesis and characterization of this compound are provided, alongside visual representations of its chemical structure and a typical experimental workflow.

Chemical Identity and Structure

This compound is a primary nitroalkane, which is characterized by a nitro group (-NO2) attached to the terminal carbon of a hexane (B92381) chain.[1] Its chemical identity is well-established through various identifiers.

Identifier Value
IUPAC Name This compound[1]
CAS Number 646-14-0[1]
Molecular Formula C6H13NO2[2]
SMILES CCCCCC--INVALID-LINK--[O-][1]
InChI InChI=1S/C6H13NO2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3[1]
InChIKey FEYJIFXFOHFGCC-UHFFFAOYSA-N[1]

Below is a diagram representing the 2D chemical structure of this compound.

Figure 1: 2D Structure of this compound

Physicochemical Properties

This compound is a colorless liquid at room temperature with a mild odor.[3] It is less dense than water and is insoluble in it.[1] Its hydrophobic nature, owing to the long hydrocarbon chain, makes it soluble in organic solvents like hexane, ether, and chloroform.[3]

Property Value Reference
Molecular Weight 131.17 g/mol [1]
Appearance Clear colorless liquid[1]
Boiling Point 181-182 °C (356-358 °F) at 760 mmHg[1]
91-92 °C at 24 mmHg[4]
Melting Point -55 °C[3]
Density 0.939 g/cm³[1]
Solubility in Water Insoluble[1]
Refractive Index (n20/D) 1.423[4]
Flash Point 73 °C (163.4 °F) - closed cup[5]

Reactivity and Safety

Reactivity Profile

This compound is a stable compound but can exhibit vigorous or even explosive reactions under certain conditions.[6] As a nitroalkane, it is considered a mild oxidizing agent.[1]

  • With Reducing Agents : Violent reactions, potentially leading to detonation, can occur when mixed with reducing agents such as hydrides, sulfides, and nitrides, especially at elevated temperatures and pressures.[1]

  • With Bases : It reacts with inorganic bases to form explosive salts.[1]

  • Thermal Sensitivity : The presence of metal oxides can increase its thermal sensitivity.[7]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be worn when handling this chemical.[1]

Hazard Classification Description
GHS Pictogram
alt text
Signal Word Warning[4]
Hazard Statements H315: Causes skin irritation.[4]
H319: Causes serious eye irritation.[4]
H335: May cause respiratory irritation.[4]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501[6]

Experimental Protocols

Synthesis of this compound via Victor Meyer Reaction

This protocol describes the synthesis of this compound from 1-bromohexane (B126081) and silver nitrite (B80452), based on the well-established Victor Meyer reaction for preparing primary nitroalkanes.

Materials:

  • 1-Bromohexane

  • Silver nitrite (AgNO2)

  • Anhydrous diethyl ether

  • Distilled water

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a suspension of silver nitrite in anhydrous diethyl ether.

  • Slowly add 1-bromohexane to the stirred suspension at room temperature.

  • The reaction mixture is stirred for an extended period (e.g., 24-48 hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the solid silver bromide precipitate is removed by filtration.

  • The ethereal solution is washed with distilled water in a separatory funnel to remove any unreacted silver nitrite and other water-soluble byproducts.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude this compound is then purified by fractional distillation under reduced pressure.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Reaction Setup: 1-Bromohexane + Silver Nitrite in Diethyl Ether B 2. Stirring at Room Temperature (24-48 hours) A->B C 3. Monitoring Reaction (e.g., TLC) B->C D 4. Filtration (Remove AgBr) C->D Reaction Complete E 5. Aqueous Wash (Separatory Funnel) D->E F 6. Drying (Anhydrous MgSO4) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Fractional Distillation (Under Reduced Pressure) G->H Crude Product I Pure this compound H->I

Figure 2: Synthesis and Purification Workflow
Characterization of this compound

Objective: To identify the functional groups present in the synthesized this compound.

Methodology:

  • A small drop of the purified this compound is placed between two potassium bromide (KBr) plates to form a thin liquid film.

  • The KBr plates are placed in the sample holder of an FTIR spectrometer.

  • The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) and C-H bonds of the alkyl chain are identified.

Expected Absorptions:

  • ~2960-2850 cm⁻¹: C-H stretching of the hexane chain.

  • ~1550 cm⁻¹: Asymmetric N-O stretching of the nitro group.

  • ~1375 cm⁻¹: Symmetric N-O stretching of the nitro group.

Objective: To determine the purity of the synthesized this compound and confirm its molecular weight.

Methodology:

  • A dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane) is prepared.

  • A small volume (e.g., 1 µL) of the solution is injected into the gas chromatograph.

  • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column which separates the components of the mixture based on their boiling points and interactions with the stationary phase.

  • The separated components elute from the column and enter the mass spectrometer.

  • In the mass spectrometer, the molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (131.17 g/mol ) and characteristic fragmentation patterns.

Applications in Research and Development

Nitroalkanes, including this compound, are versatile building blocks in organic synthesis. Their utility in drug development stems from the reactivity of the nitro group, which can be transformed into a variety of other functional groups.

  • Precursors to Amines: The nitro group can be readily reduced to a primary amine, providing a route to various bioactive molecules.

  • Carbon-Carbon Bond Formation: The alpha-protons to the nitro group are acidic and can be deprotonated to form a nitronate anion. This nucleophile can participate in carbon-carbon bond-forming reactions such as the Henry (nitro-aldol) reaction.[8]

  • Synthesis of Heterocycles: Nitroalkanes are valuable starting materials for the synthesis of various nitrogen-containing heterocyclic compounds.

The following diagram illustrates some of the key chemical transformations of a primary nitroalkane like this compound.

Reactivity_Pathway Key Chemical Transformations of this compound A This compound (R-CH2-NO2) B 1-Hexanamine (R-CH2-NH2) A->B Reduction (e.g., H2/Pd) C Nitronate Anion (R-CH=NO2-) A->C Base D β-Nitro Alcohol (Henry Reaction Product) C->D Aldehyde/Ketone E Hexanal (Nef Reaction) C->E Acid

Figure 3: Reactivity of this compound

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. The reactivity of the nitro group makes it a versatile building block for the synthesis of a wide range of organic compounds, including those of pharmaceutical interest. Proper safety precautions are essential when handling this compound due to its hazardous nature. This guide provides a foundational understanding for researchers and scientists working with this compound.

References

A Technical Guide to the Physical Properties of 1-Nitrohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-Nitrohexane, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise data and standardized methodologies for their work with this compound.

Introduction to this compound

This compound (CAS No: 646-14-0) is a nitroalkane compound with the chemical formula C₆H₁₃NO₂. As a polar organic liquid, its physical properties are of significant interest in various chemical synthesis and drug development applications. Understanding its boiling point and density is crucial for process design, reaction optimization, and ensuring safety and purity in experimental setups. Nitroalkanes like this compound are noted for being polar molecules, which results in strong dipole-dipole interactions between them. These intermolecular forces are significantly stronger than the London dispersion forces found in non-polar hydrocarbons of similar molecular weight, leading to comparatively higher boiling points.

Physical Properties of this compound

The boiling point and density of this compound have been determined and reported across various chemical literature and databases. A summary of these values is presented below for easy reference and comparison.

Data Presentation: Physical Properties of this compound

Physical PropertyValueConditions
Boiling Point 180 - 181 °Cat 760 mmHg
91 - 92 °Cat 24 mmHg
192 °CNot specified
Density 0.939 g/cm³Not specified
0.94 g/mLat 25 °C
0.930 g/cm³Not specified

Note: The variation in reported values may be attributed to different experimental conditions and purity of the sample.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized experimental protocols for measuring the boiling point and density of liquid organic compounds like this compound.

3.1. Determination of Boiling Point using the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • A small amount of the this compound sample is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • This assembly is then placed into the Thiele tube containing mineral oil, ensuring the side arm is properly positioned for even heating.

  • The side arm of the Thiele tube is gently heated. The shape of the tube allows for convection currents to ensure uniform heating of the oil bath.

  • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon further heating, the vapor pressure of the this compound will increase. When the vapor pressure equals the atmospheric pressure, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. The temperature at this point is recorded.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The bubbling will slow down and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid.

3.2. Determination of Density using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Apparatus:

  • Pycnometer (of a known volume)

  • Analytical balance

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_pycnometer).

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., at 25 °C). The volume is adjusted precisely to the calibration mark.

  • The exterior of the pycnometer is carefully dried, and its mass is determined (m_pycnometer+water). The mass of the water is calculated, and from the known density of water at that temperature, the exact volume of the pycnometer can be confirmed.

  • The pycnometer is then emptied, thoroughly dried, and filled with this compound.

  • The filled pycnometer is brought to the same constant temperature in the water bath, and the volume is adjusted to the calibration mark.

  • The exterior is dried, and the mass of the pycnometer filled with this compound is measured (m_pycnometer+liquid).

  • The mass of the this compound is calculated by subtracting the mass of the empty pycnometer.

  • The density of the this compound is then calculated using the formula: Density = (m_pycnometer+liquid - m_pycnometer) / Volume_pycnometer

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid organic compound.

G cluster_0 Determination of Physical Properties cluster_1 Boiling Point Determination (Thiele Tube) cluster_2 Density Determination (Pycnometer) Compound Liquid Organic Compound (e.g., this compound) BP_Prep Sample Preparation Compound->BP_Prep D_Prep Pycnometer Preparation (Clean, Dry, Weigh Empty) Compound->D_Prep BP_Setup Apparatus Setup (Thiele Tube, Thermometer, Capillary) BP_Prep->BP_Setup BP_Heat Controlled Heating BP_Setup->BP_Heat BP_Observe Observe Bubble Stream BP_Heat->BP_Observe BP_Record Record Temperature BP_Observe->BP_Record Data_Analysis Data Analysis and Comparison BP_Record->Data_Analysis D_Fill Fill with Sample D_Prep->D_Fill D_Equilibrate Thermal Equilibration D_Fill->D_Equilibrate D_Weigh Weigh Filled Pycnometer D_Equilibrate->D_Weigh D_Calculate Calculate Density D_Weigh->D_Calculate D_Calculate->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: Workflow for Determining Physical Properties.

A Technical Guide to the Synthesis of Primary Nitroalkanes: The Case of 1-Nitrohexane

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of primary nitroalkanes, with a specific focus on 1-nitrohexane (B14973). It covers the predominant synthetic methodologies, including detailed experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Introduction to Primary Nitroalkanes

Primary nitroalkanes are valuable synthetic intermediates in organic chemistry. The strong electron-withdrawing nature of the nitro group activates the α-carbon, making it acidic and amenable to deprotonation. The resulting nitronate anion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) and Michael reactions.[1][2] Furthermore, the nitro group itself can be converted into other crucial functional groups, including amines (via reduction) and carbonyls (via the Nef reaction), highlighting their synthetic versatility.[3][4] this compound serves as a representative example of a simple, linear primary nitroalkane.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 646-14-0 [5]
Molecular Formula C₆H₁₃NO₂ [6]
Molecular Weight 131.17 g/mol [6]
Appearance Clear colorless liquid [6][7]
Boiling Point 91-92 °C at 24 mmHg [5][7]
Density 0.94 g/mL at 25 °C [5][7]
Refractive Index (n²⁰/D) 1.423 [5][7]

| Solubility | Insoluble in water |[6][7] |

Core Synthetic Methodologies

The most prevalent methods for synthesizing primary nitroalkanes are the nucleophilic substitution of alkyl halides and the oxidation of primary amines.

The displacement of a halide from a primary alkyl halide by a nitrite (B80452) salt is the most common and direct method for preparing primary nitroalkanes.[8] This approach is broadly categorized into the Victor Meyer reaction and the Kornblum reaction.

The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack an electrophile from two different atoms: the nitrogen or one of the oxygen atoms.[9]

  • N-attack results in the desired nitroalkane (R-NO₂).

  • O-attack results in a byproduct, the alkyl nitrite ester (R-ONO).

The choice of metal nitrite and solvent significantly influences the ratio of these two products.

  • Silver Nitrite (AgNO₂) - Victor Meyer Reaction : Silver nitrite has a more covalent character. The nitrogen atom's lone pair is more available for nucleophilic attack, leading primarily to the formation of nitroalkanes.[9][10][11] This is the classic Victor Meyer reaction, first reported in 1872.[10][12]

  • Sodium or Potassium Nitrite (NaNO₂/KNO₂) - Kornblum Reaction : These salts are more ionic. In solution, the free nitrite ion's negative charge is localized on the oxygen atoms, favoring O-attack to yield alkyl nitrites as the major product.[9][13] However, using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can favor the formation of nitroalkanes even with sodium or potassium nitrite, as these solvents solvate the cation, leaving a more "naked" and reactive nitrite anion where N-attack becomes more competitive.[4][8]

The reactivity of the alkyl halide follows the order: R-I > R-Br > R-Cl.[8]

G cluster_main General Synthesis via Nucleophilic Substitution start Primary Alkyl Halide (e.g., 1-Bromohexane) reagent Metal Nitrite (AgNO₂, NaNO₂, KNO₂) start->reagent + product Primary Nitroalkane (this compound) reagent->product N-Attack (Major with AgNO₂) byproduct Alkyl Nitrite (Hexyl Nitrite) reagent->byproduct O-Attack (Major with KNO₂)

Diagram 1: Nucleophilic substitution pathways for nitroalkane synthesis.

Table 2: Summary of Conditions for Nucleophilic Substitution

Alkyl Halide Nitrite Salt Solvent Temperature Yield of Nitroalkane Reference
Primary Alkyl Bromide/Iodide 4 equiv. AgNO₂ H₂O rt or 60 °C 64-93% [8]
Primary Alkyl Bromide/Iodide 1.5-3 equiv. NaNO₂ PEG400 rt Satisfactory to Good [2]

| Primary Alkyl Halide | NaNO₂ | DMF | rt | 55-62% |[2][8] |

Experimental Protocol: Synthesis of this compound from 1-Bromohexane (B126081) (Modified Kornblum Method)

This protocol is adapted from procedures described for the synthesis of primary nitroalkanes using sodium nitrite in a polar aprotic solvent.[2][8]

Materials:

  • 1-Bromohexane

  • Sodium Nitrite (NaNO₂)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium nitrite (1.5-2.0 equivalents) and anhydrous DMF.

  • Addition of Alkyl Halide: Begin stirring the mixture and add 1-bromohexane (1.0 equivalent) dropwise to the flask at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous mixture three times with diethyl ether.

  • Washing: Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine. The washes help remove residual DMF and any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, which may contain some hexyl nitrite, can be purified by fractional distillation under reduced pressure to yield pure this compound.[8][10]

G cluster_workflow Workflow for Amine Oxidation to Nitroalkane start Primary Amine (1-Hexanamine) oxidation Oxidation [Oxidizing Agent] start->oxidation product Primary Nitroalkane (this compound) oxidation->product purification Purification (Chromatography/Distillation) product->purification final_product Pure this compound purification->final_product

Diagram 2: General workflow for the synthesis of nitroalkanes via amine oxidation.

Experimental Protocol: General Oxidation of a Primary Amine

This protocol provides a general framework. Specific conditions may vary based on the chosen oxidizing agent (e.g., m-CPBA, KMnO₄, or others).

Materials:

  • 1-Hexanamine

  • Selected Oxidizing Agent (e.g., m-CPBA)

  • Suitable solvent (e.g., Dichloromethane, DCM)

  • Buffer or quenching agent as required

  • Standard work-up and purification reagents

Procedure:

  • Dissolution: Dissolve 1-hexanamine (1.0 equivalent) in a suitable solvent (e.g., DCM) in a round-bottom flask and cool the solution in an ice bath.

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., m-CPBA, 2-3 equivalents) portion-wise, maintaining a low temperature to control the exothermic reaction.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed, as monitored by TLC.

  • Quenching and Work-up: Quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate (B1220275) solution for peroxyacids).

  • Extraction and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography or distillation to obtain this compound.

Conclusion

The synthesis of primary nitroalkanes is a well-established field with reliable and scalable methods. For the preparation of this compound and similar linear primary nitroalkanes, the nucleophilic substitution of a primary alkyl halide, particularly 1-bromohexane or 1-iodohexane, remains the most efficient and widely used strategy.[8] The choice between the Victor Meyer (AgNO₂) and Kornblum (NaNO₂) conditions allows for flexibility based on reagent cost, desired yield, and reaction scale, with solvent choice playing a critical role in directing the selectivity of the ambident nitrite nucleophile. Alternative methods, such as the oxidation of primary amines, provide a complementary route for substrates ill-suited for substitution reactions.

References

The Role of 1-Nitrohexane as a Human Urinary Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitrohexane (B14973), a primary nitroalkane, is recognized as a human urinary metabolite.[1][2] While its direct metabolic pathway and quantitative urinary levels in humans are not extensively documented, understanding its role is crucial for toxicology, environmental exposure assessment, and drug development, given the broad bioactivity of nitro-containing compounds. This guide synthesizes available information on the metabolism of analogous nitroalkanes and details the analytical methodologies applicable for the detection and quantification of this compound in human urine. We present a putative metabolic pathway, a summary of relevant analytical performance data, and a generalized experimental protocol for urinary analysis, providing a foundational resource for researchers in the field.

Introduction to this compound

This compound (C₆H₁₃NO₂) is a clear, colorless liquid belonging to the class of organic nitro compounds.[1][3] It is insoluble in water and is classified as a skin, eye, and respiratory irritant.[1] Its presence in humans can arise from both endogenous processes and exogenous sources, including certain foods.[3] The Human Metabolome Database (HMDB) confirms that this compound has been detected in human urine, although it has not been quantified.[3] The study of urinary metabolites, or metabolomics, is a non-invasive approach that provides a comprehensive snapshot of an individual's metabolic status and can be leveraged to identify biomarkers for various diseases and exposures.[4]

Putative Metabolic Pathway of this compound

Direct studies on the metabolic pathway of this compound in humans are scarce. However, the metabolism of nitro-containing xenobiotics, including nitroalkanes, has been characterized and follows a general pattern of nitroreduction.[5][6] The nitro group undergoes a six-electron reduction, sequentially forming nitrosohexane, N-hydroxylaminohexane, and finally, 1-aminohexane.[5][6]

This reductive metabolism can be catalyzed by a variety of enzymes with nitroreductase activity, many of which are present in human tissues.[5] These include NADPH-dependent flavoenzymes like NADPH:Cytochrome P450 oxidoreductase (POR), NAD(P)H:quinone oxidoreductase (NQO1), as well as Cytochrome P450 enzymes themselves, aldehyde oxidase (AOX), and xanthine (B1682287) oxidase.[5][6]

The intermediate, N-hydroxylaminohexane, is a reactive species. It can undergo conjugation reactions with acetate (B1210297) (catalyzed by N-acetyltransferases) or sulfate (B86663) (catalyzed by sulfotransferases).[5][6] These conjugation steps can lead to the formation of intermediates with good leaving groups, which in turn may generate reactive nitrenium or carbenium ions capable of forming covalent adducts with DNA, highlighting a potential mechanism of genotoxicity for some nitro compounds.[5][6]

The final, more stable metabolite, 1-aminohexane, along with conjugated intermediates, would then be excreted in the urine.

Metabolic Pathway of this compound This compound This compound Nitrosohexane Nitrosohexane This compound->Nitrosohexane Nitroreductases (e.g., POR, NQO1, P450) N-Hydroxylaminohexane N-Hydroxylaminohexane Nitrosohexane->N-Hydroxylaminohexane Nitroreductases 1-Aminohexane 1-Aminohexane N-Hydroxylaminohexane->1-Aminohexane Nitroreductases Conjugated_Metabolites Conjugated Metabolites (Acetate, Sulfate) N-Hydroxylaminohexane->Conjugated_Metabolites NAT, SULT Urinary_Excretion Urinary Excretion 1-Aminohexane->Urinary_Excretion Conjugated_Metabolites->Urinary_Excretion

Figure 1. Putative metabolic pathway of this compound via nitroreduction.

Analytical Methodologies for Urinary Detection

The analysis of small, volatile to semi-volatile metabolites like this compound and its derivatives in a complex matrix such as urine typically involves chromatographic separation coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful tool for metabolomic profiling of biological fluids.[7][8]

Quantitative Data and Method Performance

While specific quantitative data for this compound in human urine is not available in the literature, the performance of analytical methods for other nitro-compounds provides a benchmark for what can be expected. The table below summarizes key performance metrics from studies analyzing related compounds in urine and other relevant matrices.

Compound ClassAnalytical MethodMatrixLimit of Detection (LOD)Recovery (%)Reference
Aromatic AminesGCxGC-qMSHuman Urineng/L range65-85% (SPME)[9]
3-Nitrotyrosine (B3424624)GC-tandem MSHuman Urine1.6 - 33.2 nM (Range)Not Reported[10]
NitroaromaticsGC-ECDWater0.01 - 0.11 µg/LNot Reported[11]
1,3-DinitrobenzeneHRGC-ECDRodent Blood/UrineNot ReportedNot Reported[12]

This table presents data for analogous compounds to illustrate typical analytical performance.

Experimental Protocol: A Generalized GC-MS Workflow

A robust protocol for the analysis of this compound in urine would involve sample preparation to remove interferences and derivatize the analyte, followed by GC-MS analysis.[2][4][13]

1. Urine Sample Collection and Storage:

  • Collect first-morning mid-stream urine samples in sterile polypropylene (B1209903) tubes.

  • Immediately freeze samples at -80°C to quench metabolic activity and preserve integrity.

2. Sample Preparation:

  • Thawing: Thaw frozen urine samples on ice.

  • Urea (B33335) Depletion (Optional but Recommended): High concentrations of urea can interfere with the derivatization of other metabolites. Treat urine samples with urease to hydrolyze urea to ammonia (B1221849) and carbon dioxide, which are then removed.[4]

    • Add a defined unit of urease to a 100 µL urine aliquot and incubate for ~30 minutes at 37°C.[8]

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., an isotopically labeled version of this compound, if available, or a structurally similar compound not present in urine) to correct for variability in sample preparation and instrument response.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent, such as methanol (B129727) or ethanol, in a 4:1 or 8:1 ratio to the urine volume.[4][8]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer & Drying: Transfer the supernatant to a new tube and dry it completely using a vacuum dryer or a stream of nitrogen.

  • Derivatization: To increase the volatility and thermal stability of metabolites for GC analysis, perform a two-step derivatization.[8]

    • Oximation: Add methoxylamine hydrochloride in pyridine (B92270) to the dried extract to protect carbonyl groups. Incubate at ~37°C for 2 hours.[8]

    • Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (BSTFA + TMCS), and incubate at ~70°C for 1 hour to derivatize hydroxyl and amine groups.[8]

3. GC-MS Analysis:

  • Injection: Inject a 1 µL aliquot of the derivatized sample into the GC-MS system, typically in splitless mode for maximum sensitivity.

  • Gas Chromatography:

    • Column: Use a low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[8]

    • Temperature Program: A typical oven program would start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all compounds.

  • Mass Spectrometry:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Collect data in full scan mode to identify unknown compounds. For targeted quantification, use Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for higher sensitivity and specificity.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Collect Urine Collection (-80°C Storage) Thaw Thaw & Add Internal Standard Collect->Thaw Urease Urease Treatment (Optional) Thaw->Urease Precipitate Protein Precipitation (e.g., Methanol) Urease->Precipitate Dry Dry Supernatant Precipitate->Dry Derivatize Derivatization (Oximation & Silylation) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

Figure 2. Generalized experimental workflow for urinary metabolite analysis by GC-MS.

Conclusion and Future Directions

This compound is an established human urinary metabolite, yet it remains poorly characterized. The metabolic pathways and analytical frameworks presented in this guide, extrapolated from related nitroalkanes, provide a strong foundation for future research. For scientists in toxicology and drug development, elucidating the specific metabolic fate of this compound is critical for assessing its potential for bioactivation into reactive intermediates. Furthermore, developing and validating a targeted, quantitative assay for this compound in human urine would enable its use as a potential biomarker for specific dietary intakes, environmental exposures, or endogenous metabolic states. Future work should focus on in vitro metabolism studies using human liver microsomes and hepatocytes to confirm the proposed reductive pathway and identify the key enzymes involved. This will pave the way for more precise in vivo studies and a deeper understanding of the role of this compound in human health.

References

Spectroscopic Profile of 1-Nitrohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1-nitrohexane (B14973). The information is presented to support research, development, and quality control activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following sections detail the ¹H and ¹³C NMR data.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shift Data for this compound

AssignmentChemical Shift (ppm)
A4.389
B2.003
C1.39
D1.34
E1.32
F0.900

Note: Data was recorded on a 399.65 MHz spectrometer in a solution of 0.05 ml of this compound in 0.5 ml of CDCl₃.[1]

¹³C NMR Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (ppm)
C175.8
C226.6
C331.1
C422.1
C526.0
C613.8

Note: The data presented is based on typical chemical shifts for similar structures and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional group is the nitro group (-NO₂).

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
Nitro (aliphatic)Asymmetric stretch1600 - 1530Strong
Nitro (aliphatic)Symmetric stretch1390 - 1300Medium

Note: These are characteristic ranges for aliphatic nitro compounds.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation: For ¹H and ¹³C NMR analysis, a solution of this compound was prepared by dissolving 0.05 ml of the compound in 0.5 ml of deuterated chloroform (B151607) (CDCl₃).[1] The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation: The ¹H NMR data was acquired using a 399.65 MHz NMR spectrometer.[1] A standard one-pulse sequence is typically used for ¹H acquisition. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum.

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the IR spectrum can be obtained from a neat sample. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the empty sample holder is first recorded and then automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_data_processing Data Processing & Interpretation cluster_final_output Final Output Sample This compound (Liquid) NMR_Prep Dissolve in CDCl3 (0.05ml in 0.5ml) Sample->NMR_Prep IR_Prep Prepare Neat Sample (Thin film on salt plates) Sample->IR_Prep H_NMR 1H NMR Acquisition (399.65 MHz) NMR_Prep->H_NMR C_NMR 13C NMR Acquisition NMR_Prep->C_NMR FTIR FTIR Spectrum Acquisition (4000-400 cm-1) IR_Prep->FTIR Process_NMR Process NMR Data (Fourier Transform, Phasing, Baseline Correction) H_NMR->Process_NMR C_NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) FTIR->Process_IR Interpret_NMR Assign NMR Peaks (Chemical Shifts, Coupling) Process_NMR->Interpret_NMR Interpret_IR Identify IR Bands (Functional Groups) Process_IR->Interpret_IR Final_Report Comprehensive Spectroscopic Report Interpret_NMR->Final_Report Interpret_IR->Final_Report

Caption: Workflow for NMR and IR spectroscopic analysis of this compound.

References

1-Nitrohexane Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 1-nitrohexane (B14973) in water and various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work.

Core Executive Summary

This compound, a primary nitroalkane, exhibits distinct solubility behavior primarily governed by its molecular structure, which includes a polar nitro group and a nonpolar hexane (B92381) chain. This dual nature results in its general insolubility in aqueous solutions and miscibility with a range of organic solvents. While precise quantitative solubility data is not widely available in published literature, this guide summarizes the known qualitative solubility and outlines detailed experimental protocols for its determination.

Quantitative Solubility Data

Extensive literature searches did not yield specific quantitative solubility data for this compound in most common solvents. The compound is consistently reported as "insoluble" in water by various chemical databases. One computational model predicts a water solubility of 0.97 g/L; however, this is a theoretical value and has not been experimentally confirmed.

For organic solvents, while qualitative descriptors are available, precise numerical values (e.g., g/100mL) are not readily found. The following table summarizes the available qualitative and predicted solubility information.

SolventChemical FormulaTypeSolubility of this compoundCitation
WaterH₂OPolar ProticInsoluble
MethanolCH₃OHPolar ProticSoluble
DichloromethaneCH₂Cl₂Polar AproticSoluble
Ethyl AcetateC₄H₈O₂Polar AproticSoluble
HexaneC₆H₁₄NonpolarSoluble
Diethyl Ether(C₂H₅)₂ONonpolarSoluble
ChloroformCHCl₃Polar AproticSoluble

Note: "Soluble" indicates that this compound is expected to dissolve in these solvents, though the exact concentration limits are not specified in the available literature. The long hydrocarbon chain of this compound contributes to its hydrophobic character, favoring solubility in non-polar organic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, the following established experimental methodologies are recommended.

General Experimental Workflow for Solubility Determination

The logical process for determining the solubility of a compound like this compound in a given solvent is outlined below. This workflow ensures a systematic approach from initial screening to quantitative measurement.

G start Start: Select Solute (this compound) and Solvent qual_screen Qualitative Solubility Screening (e.g., visual miscibility test) start->qual_screen is_soluble Is the solute soluble? qual_screen->is_soluble quant_method Select Quantitative Method (e.g., Shake-Flask, HPLC, UV-Vis) is_soluble->quant_method Yes report_insoluble Report as 'Insoluble' or 'Sparingly Soluble' is_soluble->report_insoluble No prep_saturate Prepare Saturated Solution (Equilibration) quant_method->prep_saturate phase_sep Phase Separation (Centrifugation/Filtration) prep_saturate->phase_sep analyze_conc Analyze Solute Concentration in Supernatant/Filtrate phase_sep->analyze_conc calc_sol Calculate Solubility (e.g., in g/L or mol/L) analyze_conc->calc_sol end End: Report Solubility Data calc_sol->end report_insoluble->end

Caption: General workflow for determining the solubility of a compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized technique for determining the thermodynamic solubility of a substance.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed, temperature-controlled vessel (e.g., a flask or vial).

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solute is separated from the saturated solution. This is commonly achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a membrane filter that does not interact with the solute.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique.

  • Quantification: The solubility is then expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL, g/L, or mol/L).

Analytical Techniques for Concentration Measurement

The choice of analytical method for determining the concentration of this compound in the saturated solution is critical for accuracy.

a) Gas Chromatography (GC):

  • Principle: GC is well-suited for volatile compounds like this compound. A known volume of the saturated solution is injected into the gas chromatograph. The compound is vaporized and separated from the solvent as it passes through a chromatographic column. The detector response is proportional to the concentration of the analyte.

  • Protocol:

    • Calibration: A series of standard solutions of this compound of known concentrations are prepared and analyzed to create a calibration curve.

    • Sample Analysis: The saturated solution (supernatant or filtrate) is injected into the GC.

    • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

b) UV/Vis Spectroscopy:

  • Principle: If this compound exhibits significant absorbance at a specific wavelength in the ultraviolet-visible spectrum where the solvent does not interfere, this method can be employed. The absorbance of the solution is directly proportional to the concentration of the solute (Beer-Lambert Law).

  • Protocol:

    • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the chosen solvent is determined.

    • Calibration: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

    • Sample Analysis: The absorbance of the saturated solution is measured.

    • Quantification: The concentration is calculated from the calibration curve.

Signaling Pathways and Logical Relationships

The determination of solubility does not directly involve biological signaling pathways. However, the logical relationships in the experimental design are crucial for obtaining reliable data. The following diagram illustrates the decision-making process for selecting an appropriate analytical method based on the properties of the solute.

G start Start: Saturated Solution Prepared is_volatile Is the solute volatile? start->is_volatile use_gc Use Gas Chromatography (GC) is_volatile->use_gc Yes has_chromophore Does the solute have a UV/Vis chromophore? is_volatile->has_chromophore No end End: Concentration Determined use_gc->end use_uv_vis Use UV/Vis Spectroscopy has_chromophore->use_uv_vis Yes other_methods Consider Other Methods (e.g., HPLC, NMR) has_chromophore->other_methods No use_uv_vis->end other_methods->end

Caption: Decision tree for selecting an analytical method.

Reactivity Profile of Long-Chain Primary Nitroalkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain primary nitroalkanes are versatile synthetic intermediates characterized by a nitro group attached to a lengthy alkyl chain. The potent electron-withdrawing nature of the nitro group imparts unique reactivity to the α-carbon, making these compounds valuable building blocks in organic synthesis. Their ability to be transformed into a variety of functional groups, including aldehydes, ketones, amines, and other nitro-containing compounds, has positioned them as key precursors in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the reactivity profile of long-chain primary nitroalkanes, with a focus on their synthesis and key chemical transformations.

Synthesis of Long-Chain Primary Nitroalkanes

The most common method for the synthesis of long-chain primary nitroalkanes is the nucleophilic substitution of a long-chain primary alkyl halide with a nitrite (B80452) salt.

From Long-Chain Primary Alkyl Halides

The reaction of a long-chain primary alkyl bromide or iodide with a nitrite salt, such as sodium nitrite (NaNO₂) or silver nitrite (AgNO₂), yields the corresponding nitroalkane. The choice of nitrite salt and reaction conditions can influence the yield and the formation of alkyl nitrite as a byproduct.

Table 1: Synthesis of Long-Chain Primary Nitroalkanes from Alkyl Halides

Alkyl HalideNitrite SaltSolventTemperature (°C)Time (h)Yield (%)Reference
1-Bromododecane (B92323)NaNO₂DMFRoom Temp24~60General procedure
1-IodododecaneAgNO₂Diethyl etherRoom Temp7251-56[1]
Experimental Protocol: Synthesis of 1-Nitrododecane from 1-Bromododecane

Materials:

  • 1-Bromododecane

  • Sodium nitrite (NaNO₂)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-bromododecane (1.0 eq) in DMF.

  • Add sodium nitrite (1.2 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-nitrododecane.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

G cluster_synthesis Synthesis of Long-Chain Primary Nitroalkane start Start: Dissolve 1-Bromododecane in DMF add_nitrite Add Sodium Nitrite start->add_nitrite react Stir at Room Temperature for 24h add_nitrite->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Purify (Distillation/Chromatography) dry->purify end End: 1-Nitrododecane purify->end

Experimental workflow for the synthesis of 1-nitrododecane.

Key Reactions of Long-Chain Primary Nitroalkanes

The reactivity of long-chain primary nitroalkanes is dominated by the acidity of the α-protons and the versatility of the nitro group itself.

The Nef Reaction: Conversion to Aldehydes

The Nef reaction transforms a primary nitroalkane into its corresponding aldehyde through acid hydrolysis of the nitronate salt.[1][2][3]

Table 2: Nef Reaction of Long-Chain Primary Nitroalkanes

NitroalkaneBaseAcidTemperature (°C)Yield (%)Reference
1-Nitrodecane (B1618837)NaOHH₂SO₄0 to RTModerate to GoodGeneral procedure
1-NitrooctaneKOHHCl0 to RTModerate to GoodGeneral procedure
Experimental Protocol: Nef Reaction of 1-Nitrodecane to Decanal (B1670006)

Materials:

  • 1-Nitrodecane

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (B129727)

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-nitrodecane (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an aqueous solution of NaOH (1.1 eq) with vigorous stirring to form the sodium nitronate salt.

  • In a separate flask, prepare a solution of sulfuric acid in water and cool it to 0 °C.

  • Slowly add the nitronate solution to the cold sulfuric acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting decanal by vacuum distillation.

G cluster_nef Nef Reaction Workflow start Start: Dissolve 1-Nitrodecane in Methanol form_nitronate Form Sodium Nitronate with NaOH at 0°C start->form_nitronate acid_hydrolysis Add to Cold H₂SO₄ form_nitronate->acid_hydrolysis react Stir and Warm to Room Temperature acid_hydrolysis->react workup Extraction with Diethyl Ether react->workup wash Wash with NaHCO₃ and Brine workup->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify (Vacuum Distillation) dry_concentrate->purify end End: Decanal purify->end G cluster_signaling Signaling Pathways of Nitro-Fatty Acids cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_ppar PPAR Pathway NFA Nitro-Fatty Acids (NO₂-FAs) Ikk IKK NFA->Ikk inhibits Keap1 Keap1 NFA->Keap1 modifies Cys residues PPAR PPARγ NFA->PPAR activates IkB IκB Ikk->IkB phosphorylates Nfkb NF-κB IkB->Nfkb releases Nfkb_nucleus NF-κB (nucleus) Nfkb->Nfkb_nucleus translocates Inflammation Inflammation Nfkb_nucleus->Inflammation promotes Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_enzymes Antioxidant Enzymes ARE->Antioxidant_enzymes activates transcription of PPAR_RXR PPARγ-RXR Complex PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE binds to Gene_expression Gene Expression (Metabolism, Anti-inflammation) PPRE->Gene_expression regulates

References

1-Nitrohexane: A Versatile Building Block in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

1-Nitrohexane (B14973) has emerged as a crucial and versatile C6 building block in organic synthesis. Its utility stems from the diverse reactivity of the nitro group, which can be transformed into a wide array of other functional groups, including amines, aldehydes, ketones, and oximes. Furthermore, the α-protons of this compound are acidic, enabling the formation of a nucleophilic nitronate ion. This ion is central to several key carbon-carbon bond-forming reactions, making this compound an invaluable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2][3][4] This guide provides a technical overview of this compound's properties, its principal reactions, and detailed experimental protocols for its application in synthesis.

Physicochemical and Safety Data

This compound is a primary nitroalkane, appearing as a clear, colorless liquid that is insoluble in water.[5][6] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₃NO₂[5]
Molecular Weight 131.17 g/mol [5]
CAS Number 646-14-0[5][7]
Density 0.939 - 0.94 g/mL at 25 °C[5][7][8]
Boiling Point 180-181 °C (356-358 °F) at 760 mmHg91-92 °C at 24 mmHg[5][7]
Refractive Index n20/D 1.423[7][8]
Flash Point 73 °C (163.4 °F) - closed cup
Water Solubility Insoluble[5][6]
Stability Stable. Incompatible with strong bases and strong oxidizing agents.[6][9]

Safety and Handling: this compound is a combustible liquid and an irritant to the skin, eyes, and respiratory system.[5] It is classified as a slight to strong oxidizing agent and can react violently with reducing agents or inorganic bases, with which it can form explosive salts.[5][9][10] Proper personal protective equipment (PPE), including eye shields and gloves, should be used when handling this compound.

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound is centered on two main types of transformations: C-C bond-forming reactions via its nitronate and functional group transformations of the nitro moiety.

The protons on the carbon adjacent to the nitro group (the α-carbon) are acidic (pKa ≈ 17 in DMSO), allowing for deprotonation by a base to form a resonance-stabilized nitronate anion.[11] This nucleophile is the key intermediate in the Henry and Michael reactions.

G cluster_main Formation of this compound Nitronate Start This compound (C₅H₁₁CH₂NO₂) Nitronate Nitronate Anion (C₅H₁₁CH=NO₂⁻) Start->Nitronate -H⁺ H2O H₂O / ROH Nitronate->H2O Base Base (e.g., OH⁻, OR⁻) Base->Start

Caption: Deprotonation of this compound to form the nucleophilic nitronate anion.

a) The Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction where a nitroalkane reacts with an aldehyde or ketone in the presence of a base.[11][12][13] The product is a β-nitro alcohol, a valuable intermediate that can be further converted to nitroalkenes, α-nitro ketones, or β-amino alcohols.[11]

G cluster_workflow Henry Reaction Workflow Nitrohexane This compound Nitronate Nitronate Anion (Nucleophile) Nitrohexane->Nitronate + Base Alkoxide β-Nitro Alkoxide Intermediate Nitronate->Alkoxide + Carbonyl Carbonyl Aldehyde / Ketone (Electrophile) Product β-Nitro Alcohol (e.g., 2-Nitroheptan-1-ol) Alkoxide->Product Protonation

Caption: Logical workflow of the Henry (Nitroaldol) reaction.

Experimental Protocol: Generalized Henry Reaction

  • Setup: To a stirred solution of an aldehyde (1.0 equivalent) and this compound (1.2 equivalents) in a suitable solvent (e.g., ethanol (B145695) or THF) at 0 °C, add a catalytic amount of a base (e.g., triethylamine, DBU, or NaOH, 0.1 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, acidify the mixture with dilute HCl (1 M) to neutralize the base.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude β-nitro alcohol by column chromatography on silica (B1680970) gel.

b) The Michael Addition

In the Michael reaction, the nitronate from this compound acts as a soft nucleophile (Michael donor) and adds to an α,β-unsaturated carbonyl compound (Michael acceptor) in a conjugate 1,4-addition.[14][15] This reaction is a powerful method for forming 1,5-dicarbonyl compounds or their synthetic equivalents after subsequent transformation of the nitro group.[15]

G cluster_workflow Michael Addition Workflow Nitrohexane This compound Nitronate Nitronate Anion (Michael Donor) Nitrohexane->Nitronate + Base Enolate Enolate Intermediate Nitronate->Enolate + Acceptor (1,4-addition) Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Product γ-Nitro Carbonyl Adduct Enolate->Product Protonation

Caption: Logical workflow of the Michael Addition with this compound.

Experimental Protocol: Generalized Michael Addition

  • Setup: In a round-bottom flask, dissolve the α,β-unsaturated acceptor (1.0 equivalent) and this compound (1.2 equivalents) in a suitable solvent (e.g., THF, acetonitrile).

  • Catalyst Addition: Add a catalytic amount of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or tetrabutylammonium (B224687) chloride (TBAC) as a phase transfer catalyst if using a biphasic system.[16][17]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours to overnight. Monitor progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography.

Table 2: Representative Michael Addition Reactions with Nitroalkanes

Michael DonorMichael AcceptorCatalystSolventYield
Nitroalkaneα,β-Unsaturated KetoneTetrabutylammonium ChlorideWater-DichloromethaneHigh
Nitroalkaneα,β-Unsaturated EsterCetyltrimethylammonium HydroxideWater (catalytic)High
NitroalkaneElectrophilic AlkeneSodium HydroxideAqueous MediaModerate

Note: Yields are generally high but depend on specific substrates and conditions. The use of a phase transfer catalyst significantly improves yields for water-insoluble nitroalkanes like this compound.[16]

The nitro group itself is a synthetic handle that can be readily converted into other important functional groups.

a) The Nef Reaction

The Nef reaction transforms a primary nitroalkane into an aldehyde.[18][19] The reaction proceeds by forming the nitronate salt, which is then hydrolyzed under strong acidic conditions (pH < 1) to yield the carbonyl compound and nitrous oxide (N₂O).[18][20][21] This reaction is synthetically powerful as it represents an umpolung (polarity reversal) of the α-carbon.

G cluster_workflow Nef Reaction Workflow Nitrohexane This compound Nitronate Nitronate Salt Nitrohexane->Nitronate + Base (e.g., NaOH) Product Hexanal (B45976) (Aldehyde) Nitronate->Product Acid Hydrolysis Acid Strong Acid (e.g., H₂SO₄, pH < 1) Byproduct Nitrous Oxide (N₂O) + H₂O Product->Byproduct Byproducts

Caption: Logical workflow for the conversion of this compound to hexanal via the Nef reaction.

Experimental Protocol: Generalized Nef Reaction

  • Nitronate Formation: Dissolve this compound (1.0 equivalent) in ethanol. Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at 0 °C. Stir the mixture at room temperature for 2-4 hours to ensure complete formation of the sodium nitronate salt.

  • Hydrolysis: Prepare a cold (0 °C) aqueous solution of sulfuric acid (e.g., 10-20%). Slowly and carefully add the nitronate salt solution to the stirred acid. Caution: This step is often exothermic and may release gas (N₂O).[17]

  • Reaction: Maintain the temperature below 5 °C and stir for an additional 30 minutes.[20]

  • Workup: Extract the reaction mixture with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure to obtain the crude aldehyde. The product, hexanal, is volatile and may require purification by distillation.

b) Reduction to 1-Aminohexane

The reduction of the nitro group to a primary amine is one of the most important transformations of nitroalkanes, providing access to valuable amines.[3][22] This can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean method.

G cluster_workflow Reduction of this compound cluster_reagents Common Reducing Systems Nitrohexane This compound Amine 1-Aminohexane (Hexylamine) Nitrohexane->Amine [H] H2_PdC H₂ / Pd/C LiAlH4 LiAlH₄ Sn_HCl Sn / HCl

Caption: General scheme for the reduction of this compound to 1-aminohexane.

Experimental Protocol: Catalytic Hydrogenation

  • Setup: To a solution of this compound (1.0 equivalent) in a solvent such as ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol %).

  • Hydrogenation: Place the flask in a Parr hydrogenation apparatus or use a balloon filled with hydrogen gas. Purge the system with hydrogen.

  • Reaction: Stir the reaction mixture under a hydrogen atmosphere (1-4 atm) at room temperature until the uptake of hydrogen ceases.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield 1-aminohexane. The product can be further purified by distillation if necessary.

Table 3: Summary of Key Transformations of this compound

ReactionReagentsProduct Functional GroupKey Application
Henry Reaction Aldehyde/Ketone, Baseβ-Nitro AlcoholAccess to 1,2-difunctional compounds
Michael Addition α,β-Unsaturated Carbonyl, Baseγ-Nitro CarbonylAccess to 1,5-difunctional compounds
Nef Reaction 1. Base; 2. Strong AcidAldehyde (Hexanal)Carbonyl synthesis, Umpolung
Reduction H₂/Pd/C, LiAlH₄, etc.Primary Amine (1-Aminohexane)Synthesis of amines and derivatives

Applications in Pharmaceutical and Complex Molecule Synthesis

Nitroalkanes like this compound are indispensable building blocks in the synthesis of pharmaceutically relevant molecules.[1][2][22] The ability to form C-C bonds under mild conditions and then convert the nitro group into an amine makes them ideal for constructing the backbones of many APIs.[3][22] For instance, the β-amino alcohols derived from the Henry reaction are a common structural motif in many drugs, including beta-blockers and antiviral agents.[11] The diverse reactivity of this compound allows for efficient and often more direct synthetic routes, reducing step counts and improving overall yield.[1]

References

Theoretical Deep Dive into the Electronic Structure of 1-Nitrohexane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Nitrohexane (B14973), a primary nitroalkane, and its homologs are compounds of significant interest in various chemical fields, including organic synthesis and materials science. Understanding the electronic structure of these molecules is fundamental to elucidating their reactivity, stability, and potential applications. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to study the electronic structure of this compound, with a particular focus on computational methods. Due to a lack of specific published theoretical data for this compound, this guide will utilize 1-nitropropane (B105015) as a representative model system. The methodologies and expected results are directly applicable to this compound.

Computational Analysis of Electronic Structure

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of molecular systems, offering a balance between computational cost and accuracy. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a widely used and reliable method for studying organic molecules like nitroalkanes.

Key Electronic Structure Descriptors

A thorough computational analysis of 1-nitropropane, as a proxy for this compound, would yield several key descriptors that characterize its electronic structure. These descriptors provide insights into the molecule's reactivity, polarity, and bonding characteristics.

ParameterDescriptionRepresentative Value
EHOMO Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability of the molecule.-5.5293 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability of the molecule.-0.8302 eV
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity.4.6991 eV
Dipole Moment A measure of the overall polarity of the molecule resulting from the charge distribution.~3.5 - 4.0 D
Disclaimer: The representative values in this table are based on DFT/B3LYP/6-311++G(d,p) calculations for a similar small organic molecule and are provided for illustrative purposes. Specific calculations for 1-nitropropane or this compound are required for precise values.
Atomic Charges and Electrostatic Potential

Mulliken population analysis is a method to assign partial charges to individual atoms in a molecule, providing a picture of the charge distribution. The Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

AtomMulliken Charge (e)
O (nitro)-0.4 to -0.5
N (nitro)+0.6 to +0.8
C (alpha to nitro)+0.1 to +0.2
C (alkyl chain)-0.2 to -0.3
H+0.1 to +0.2
Disclaimer: The Mulliken charges are representative values for a nitroalkane and will vary based on the specific molecule and computational method.
Optimized Molecular Geometry

Computational methods can predict the most stable three-dimensional arrangement of atoms in a molecule. The optimized geometry provides key information on bond lengths and angles, which are crucial for understanding the molecule's structure and steric properties.

BondBond Length (Å)AngleAngle (°)
C-N~1.48 - 1.50O-N-O~123 - 125
N-O~1.22 - 1.24C-N-O~117 - 119
C-C~1.53 - 1.54C-C-C~110 - 112
C-H~1.09 - 1.10H-C-H~108 - 110
Disclaimer: These are typical bond lengths and angles for a primary nitroalkane, as determined by DFT calculations.[1][2]

Methodologies

Computational Protocol: Density Functional Theory (DFT)

This section details a standard protocol for the computational analysis of a nitroalkane like 1-nitropropane using DFT.

  • Molecular Structure Input : The initial 3D structure of 1-nitropropane is built using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization : A geometry optimization is performed using the B3LYP functional with the 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation : A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculation : From the optimized structure, various electronic properties are calculated, including:

    • HOMO and LUMO energies.

    • Mulliken atomic charges.

    • The molecular dipole moment.

    • The Molecular Electrostatic Potential (MEP) map.

  • Data Analysis : The output files from the quantum chemistry software (e.g., Gaussian, ORCA) are analyzed to extract the quantitative data for tabulation and visualization.

Computational_Workflow cluster_input 1. Input cluster_calculation 2. DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output 3. Output & Analysis mol_build Build 3D Structure (1-Nitropropane) geom_opt Geometry Optimization mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation freq_calc->prop_calc quant_data Quantitative Data (Tables) prop_calc->quant_data vis_data Visualizations (MEP Map) prop_calc->vis_data

Computational workflow for DFT analysis.
Experimental Protocol: UV-Visible Spectroscopy

UV-Visible spectroscopy is an experimental technique used to study the electronic transitions within a molecule. For nitroalkanes, this can provide information about the n → π* transitions of the nitro group.

  • Materials and Reagents :

    • This compound (or 1-nitropropane)

    • Spectroscopic grade solvent (e.g., ethanol, hexane)

    • Quartz cuvettes (1 cm path length)

    • Volumetric flasks and pipettes

  • Sample Preparation :

    • Prepare a stock solution of the nitroalkane in the chosen solvent at a known concentration (e.g., 1 M).

    • Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from, for example, 10⁻² M to 10⁻⁵ M.

  • Instrumentation and Measurement :

    • Use a double-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as the blank/reference.

    • Record a baseline spectrum with the blank in both the sample and reference beams.

    • Measure the absorbance spectrum of each standard solution over a specified wavelength range (e.g., 200-400 nm).

  • Data Analysis :

    • Identify the wavelength of maximum absorbance (λmax).

    • According to the Beer-Lambert Law, absorbance is directly proportional to concentration. A calibration curve can be constructed by plotting absorbance at λmax versus concentration for the standard solutions. This can be used to determine the concentration of an unknown sample.

Bridging Theory and Experiment

The combination of computational and experimental methods provides a powerful approach to understanding the electronic structure of this compound.

Theoretical_Experimental_Relationship cluster_theoretical Theoretical Domain cluster_experimental Experimental Domain dft DFT Calculations homo_lumo HOMO-LUMO Gap dft->homo_lumo Predicts mep MEP & Charges dft->mep Predicts uv_vis UV-Vis Spectroscopy homo_lumo->uv_vis Correlates with Electronic Transitions reactivity_studies Reactivity Studies mep->reactivity_studies Predicts Sites of Reaction uv_vis->reactivity_studies Informs

Relationship between theoretical and experimental studies.

Theoretical calculations, such as the prediction of the HOMO-LUMO gap, can be correlated with the electronic transitions observed in UV-Vis spectroscopy.[3] Similarly, the MEP and Mulliken charges can be used to predict the most likely sites for chemical reactions, which can then be verified through experimental reactivity studies.

References

The Enigmatic Presence of 1-Nitrohexane in Solanum lycopersicum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the current understanding of the natural occurrence of 1-nitrohexane (B14973), a simple nitroalkane, in the tomato plant, Solanum lycopersicum. While its presence has been documented, the biosynthetic pathways, precise physiological roles, and quantitative distribution of this volatile organic compound (VOC) remain largely unexplored. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available information, alongside hypothesized pathways and detailed experimental protocols to stimulate further investigation into this intriguing molecule.

Natural Occurrence and Quantitative Data

The presence of this compound in Solanum lycopersicum has been reported in chemical databases, indicating its status as a natural product of this plant species[1]. However, to date, there is a conspicuous absence of published quantitative data detailing the concentrations of this compound in various tomato tissues (e.g., leaves, stems, roots, fruits) or its induction under different physiological conditions, such as biotic or abiotic stress. To facilitate and standardize future research in this area, the following table is provided as a template for data presentation.

Table 1: Quantitative Analysis of this compound in Solanum lycopersicum

Plant TissueDevelopmental StageStress ConditionAnalytical MethodMean Concentration (ng/g fresh weight) ± SDReference
e.g., Leafe.g., Floweringe.g., Herbivory (Manduca sexta)e.g., HS-SPME-GC-MSData to be determined[Your Study]
e.g., Roote.g., Seedlinge.g., Droughte.g., HS-SPME-GC-MSData to be determined[Your Study]
e.g., Fruite.g., Ripee.g., Controle.g., HS-SPME-GC-MSData to be determined[Your Study]

Biosynthesis of this compound: A Hypothesized Pathway

The biosynthetic route to this compound in plants has not been elucidated. However, based on known biochemical transformations and the biosynthesis of other nitro compounds in biological systems, a plausible pathway can be proposed. The biosynthesis of many plant volatiles, particularly those with a six-carbon backbone, often originates from the lipoxygenase (LOX) pathway, which utilizes fatty acids like linoleic or linolenic acid as precursors.

One hypothetical pathway could involve the following steps:

  • Lipoxygenase (LOX) Pathway Activation: Upon tissue damage or stress, membrane lipids are hydrolyzed to release free fatty acids, such as linoleic acid.

  • Formation of Alkane Precursor: The fatty acid precursor undergoes a series of enzymatic modifications, potentially including oxidation and decarboxylation, to form a C6 alkane, hexane (B92381).

  • Nitration of the Alkane: The hexane molecule is then nitrated to form this compound. This step could be catalyzed by a specific nitrating enzyme, possibly utilizing nitric oxide (NO) or a related nitrogenous compound as a substrate. The production of NO is a common response to stress in plants. In some microorganisms, nitric oxide synthase (NOS) has been implicated in the biosynthesis of nitro-containing secondary metabolites.

This proposed pathway provides a testable model for future research.

G cluster_0 Membrane Lipids cluster_1 Lipoxygenase (LOX) Pathway cluster_2 Nitration Linoleic Acid Linoleic Acid Hexane Precursor Hexane Precursor Linoleic Acid->Hexane Precursor Oxidation & Decarboxylation This compound This compound Hexane Precursor->this compound Nitrating Enzyme (hypothetical) + NO/Nitrite

A hypothesized biosynthetic pathway for this compound in plants.

Signaling Role in Plant Defense: A Putative Model

Volatile organic compounds are well-established signaling molecules in plant defense, mediating both intra-plant and inter-plant communication. They can act as deterrents to herbivores, attractants for natural enemies of herbivores, and priming agents for defense responses in neighboring plants. Given that this compound is a volatile compound, it is plausible that it plays a role in the complex signaling network of plant defense in Solanum lycopersicum.

We propose a model where this compound is involved in the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways, which are key regulators of plant defense against herbivores and pathogens, respectively. In this model:

  • Induction: Herbivore feeding or pathogen infection triggers the production and release of this compound.

  • Local and Systemic Signaling: The volatile this compound can act locally on the damaged tissue and be transported systemically to other parts of the plant.

  • Priming or Activation of Defense Pathways: this compound may be perceived by plant cells, leading to the activation or priming of the JA and/or SA signaling cascades. This would result in the expression of defense-related genes, such as those encoding proteinase inhibitors (in the JA pathway) or pathogenesis-related (PR) proteins (in the SA pathway).

  • Inter-plant Communication: Released into the atmosphere, this compound could also be perceived by neighboring tomato plants, priming their defenses against potential threats.

G cluster_0 Stress Induction cluster_1 Signal Production cluster_2 Signal Perception & Transduction cluster_3 Hormonal Signaling Pathways cluster_4 Defense Response Herbivore Attack / Pathogen Infection Herbivore Attack / Pathogen Infection This compound Release This compound Release Herbivore Attack / Pathogen Infection->this compound Release Receptor Binding (hypothetical) Receptor Binding (hypothetical) This compound Release->Receptor Binding (hypothetical) Secondary Messengers (Ca2+, ROS) Secondary Messengers (Ca2+, ROS) Receptor Binding (hypothetical)->Secondary Messengers (Ca2+, ROS) Jasmonic Acid (JA) Pathway Jasmonic Acid (JA) Pathway Secondary Messengers (Ca2+, ROS)->Jasmonic Acid (JA) Pathway Salicylic Acid (SA) Pathway Salicylic Acid (SA) Pathway Secondary Messengers (Ca2+, ROS)->Salicylic Acid (SA) Pathway Expression of Defense Genes (e.g., PR proteins, Proteinase Inhibitors) Expression of Defense Genes (e.g., PR proteins, Proteinase Inhibitors) Jasmonic Acid (JA) Pathway->Expression of Defense Genes (e.g., PR proteins, Proteinase Inhibitors) Salicylic Acid (SA) Pathway->Expression of Defense Genes (e.g., PR proteins, Proteinase Inhibitors)

A putative signaling pathway for this compound in plant defense.

Experimental Protocols

To facilitate the study of this compound in Solanum lycopersicum, a detailed protocol for its extraction and analysis is provided below. This protocol is based on established methods for the analysis of volatile organic compounds in plant tissues.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the analysis of volatile compounds like this compound from a complex plant matrix.

Materials and Reagents:

  • Fresh tomato tissue (leaves, stems, etc.)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Sodium chloride (NaCl), analytical grade

  • This compound standard for quantification

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Harvest fresh tomato tissue and immediately weigh 1-2 g into a 20 mL headspace vial.

    • To enhance the release of volatiles, add 1 g of NaCl to the vial.

    • Immediately seal the vial with the screw cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heating block or the autosampler's incubator set to a specific temperature (e.g., 40-60°C).

    • Allow the sample to equilibrate for a set time (e.g., 15-30 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes (e.g., at 250°C for 2-5 minutes in splitless mode).

    • Gas Chromatography:

      • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

      • Oven Temperature Program: An example program could be: start at 40°C for 2 minutes, then ramp to 250°C at a rate of 5-10°C/min, and hold for 5 minutes. This program should be optimized for the specific instrument and column.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of this compound will show characteristic fragments.

  • Quantification:

    • Prepare a calibration curve using different concentrations of the this compound standard.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve. The use of an internal standard is recommended for improved accuracy.

G cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis cluster_3 Data Analysis Harvest & Weigh Tissue Harvest & Weigh Tissue Place in Vial with NaCl Place in Vial with NaCl Harvest & Weigh Tissue->Place in Vial with NaCl Seal Vial Seal Vial Place in Vial with NaCl->Seal Vial Equilibration Equilibration Seal Vial->Equilibration Fiber Exposure (Extraction) Fiber Exposure (Extraction) Equilibration->Fiber Exposure (Extraction) Thermal Desorption Thermal Desorption Fiber Exposure (Extraction)->Thermal Desorption GC Separation GC Separation Thermal Desorption->GC Separation MS Detection & Identification MS Detection & Identification GC Separation->MS Detection & Identification Quantification Quantification MS Detection & Identification->Quantification

Experimental workflow for the analysis of this compound.

Future Directions

The study of this compound in Solanum lycopersicum is a nascent field with significant potential for new discoveries. Future research should focus on:

  • Quantitative analysis: Determining the concentration of this compound in different tomato cultivars, tissues, and under various stress conditions.

  • Biosynthetic pathway elucidation: Using isotopic labeling studies and genetic approaches to confirm the proposed biosynthetic pathway and identify the enzymes involved.

  • Functional characterization: Investigating the precise role of this compound in plant defense, including its effects on herbivores and pathogens, and its role in signaling.

  • Broader ecological significance: Exploring the presence and role of this compound in other plant species within the Solanaceae family and beyond.

This technical guide provides a foundational framework for initiating and advancing research into the natural occurrence and function of this compound in Solanum lycopersicum. The proposed hypotheses and detailed protocols are intended to be a valuable resource for the scientific community, paving the way for a deeper understanding of the chemical ecology of this important crop species.

References

Methodological & Application

Application Notes and Protocols for the Henry (Nitroaldol) Reaction Using 1-Nitrohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry, or nitroaldol, reaction is a classic C-C bond-forming reaction that constitutes a powerful tool in synthetic organic chemistry.[1][2][3][4] Discovered by Louis Henry in 1895, this base-catalyzed reaction involves the addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[1][2][4] These products are highly valuable intermediates in drug development and medicinal chemistry, as the nitro group can be readily transformed into a variety of other functional groups, such as amines, ketones, or nitroalkenes, providing access to a diverse range of molecular scaffolds.[2][4][5] This application note provides a detailed protocol for the Henry reaction using 1-nitrohexane (B14973) as the nitroalkane component, a substrate of interest for the introduction of a six-carbon chain in synthetic pathways.

The versatility of the Henry reaction is underscored by the wide array of catalysts that can be employed, ranging from simple inorganic bases to more complex chiral organocatalysts and metal complexes, which can influence the reaction's yield and stereoselectivity.[1][3] The reaction mechanism is initiated by the deprotonation of the α-carbon of the nitroalkane by a base, forming a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a β-nitro alkoxide, which is subsequently protonated to yield the final β-nitro alcohol product.[1][2]

Data Presentation

The following table summarizes the expected outcomes and conditions for the Henry reaction between this compound and a model aromatic aldehyde, benzaldehyde (B42025), under various catalytic systems. This data is compiled based on general principles of the Henry reaction and literature precedents with similar long-chain nitroalkanes.[6]

Catalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)Diastereoselectivity (syn:anti)
Protocol 1 Triethylamine (B128534) (Et3N)IsopropanolRoom Temperature24 - 4860 - 75Not Applicable
Protocol 2 Potassium Carbonate (K2CO3)DMF0 to Room Temp12 - 2465 - 80Not Applicable
Protocol 3 TBAF (1M in THF)THFRoom Temperature6 - 1270 - 85Not Applicable

Experimental Protocols

General Considerations
  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Protocol 1: Triethylamine-Catalyzed Henry Reaction

This protocol outlines a general procedure for the triethylamine-catalyzed Henry reaction between this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Triethylamine (Et3N)

  • Isopropanol

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Ethyl acetate (B1210297)

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add benzaldehyde (1.0 eq) and dissolve it in isopropanol.

  • Add this compound (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (0.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1M HCl until the solution is acidic (pH ~6-7).

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure β-nitro alcohol.

Visualizations

Reaction Mechanism

Henry_Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroalkane R-CH2-NO2 (this compound) Nitronate [R-CH-NO2]⁻ (Nitronate Anion) Nitroalkane->Nitronate + Base Base Base Alkoxide R'-CH(O⁻)-CH(R)-NO2 (β-Nitro Alkoxide) Aldehyde R'-CHO (Aldehyde) Aldehyde->Alkoxide + Nitronate Product R'-CH(OH)-CH(R)-NO2 (β-Nitro Alcohol) Nitronate_ref Nitronate Anion Proton_Source H+ Alkoxide_ref β-Nitro Alkoxide Alkoxide_ref->Product + H+

Caption: General mechanism of the base-catalyzed Henry reaction.

Experimental Workflow

Henry_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve aldehyde in solvent - Add this compound - Cool to 0 °C Start->Reaction_Setup Catalyst_Addition Add Base Catalyst (e.g., Triethylamine) Reaction_Setup->Catalyst_Addition Reaction Stir at Room Temperature (24-48h) Catalyst_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Quench with acid - Extract with organic solvent - Wash and dry Monitoring->Workup Complete Purification Purification: - Concentrate crude product - Column chromatography Workup->Purification Characterization Characterization: - NMR, IR, MS Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the Henry reaction.

References

Application of 1-Nitrohexane in the Synthesis of a Key Pharmaceutical Intermediate: 2-Amino-1-phenylheptan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Nitrohexane (B14973) is a versatile C6 nitroalkane that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the reactivity of the nitro group, which can be transformed into a variety of other functional groups, and the acidity of the α-protons, which allows for carbon-carbon bond formation. A primary application of this compound is in the Henry (or nitroaldol) reaction, where it reacts with aldehydes to form β-nitro alcohols.[1] These intermediates are of significant interest as they can be readily converted into other synthetically useful compounds such as β-amino alcohols, nitroalkenes, and α-nitro ketones.[1]

This application note details the use of this compound in the synthesis of 2-amino-1-phenylheptan-1-ol, a key pharmaceutical intermediate. The synthesis involves a two-step process: a base-catalyzed Henry reaction between this compound and benzaldehyde (B42025), followed by the reduction of the resulting β-nitro alcohol.

Key Applications and Synthetic Utility

The primary application of this compound in this context is the construction of a carbon-carbon bond to form a β-nitro alcohol, which serves as a precursor to a β-amino alcohol. The β-amino alcohol moiety is a common structural motif found in a wide range of pharmaceuticals and biologically active compounds.[2] Phenylpropanolamines, a class of compounds to which 2-amino-1-phenylheptan-1-ol is structurally related, have shown a variety of pharmaceutical activities.[2][3]

The synthetic pathway described herein offers a reliable method for the preparation of 1,2-amino alcohols, which are crucial intermediates in the synthesis of more complex molecules.[2] The versatility of the nitro group allows for various transformations, making this compound a strategic choice for introducing a C6 alkyl chain with a latent amino group.

Data Presentation

Table 1: Henry Reaction of this compound and Benzaldehyde

EntryBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1TriethylamineNeatRoom Temp.4Not Specified[4]
2Solid Base Catalyst (Calcined Cu:Al 3:1)Neat (Microwave)Not Specified0.0399[5][6]
3Solid Base Catalyst (Calcined Cu:Al 3:1)Neat (Conventional)600.7591[6]

Table 2: Reduction of 1-Phenyl-2-nitroheptan-1-ol to 2-Amino-1-phenylheptan-1-ol

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1H₂ / Raney NickelMethanol< 70Not Specified62 (based on 1-nitropropane)[7]
2H₂ / Pd/CNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGeneral Method

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-2-nitroheptan-1-ol via Henry Reaction

This protocol is a general procedure based on established methods for the Henry reaction.[4][5][8]

Materials:

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in a minimal amount of a suitable solvent, or if using a solid catalyst, the reaction can be run neat.

  • Add this compound (1.1 equivalents) to the flask.

  • If using a liquid base like triethylamine, add it dropwise to the mixture (0.1 equivalents). If using a solid catalyst, add it to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of diethyl ether and chloroform as the eluent.[5]

  • Upon completion, if a solid catalyst was used, filter it off.

  • If a liquid base was used, quench the reaction with a dilute acid solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-phenyl-2-nitroheptan-1-ol.

Protocol 2: Synthesis of 2-Amino-1-phenylheptan-1-ol via Reduction of 1-Phenyl-2-nitroheptan-1-ol

This protocol is a general procedure based on the reduction of nitro compounds.[7]

Materials:

  • 1-Phenyl-2-nitroheptan-1-ol

  • Methanol

  • Raney Nickel (or Palladium on Carbon)

  • Hydrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve 1-phenyl-2-nitroheptan-1-ol (1 equivalent) in methanol.

  • Carefully add Raney Nickel (a catalytic amount) to the solution under an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (e.g., 10 bars).[7]

  • Stir the reaction mixture at a controlled temperature (e.g., below 70°C).[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-1-phenylheptan-1-ol.

  • The product can be further purified by crystallization or column chromatography if necessary.

Mandatory Visualization

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction This compound This compound Nitronate_Anion Nitronate Anion (Nucleophile) This compound->Nitronate_Anion Deprotonation Benzaldehyde Benzaldehyde beta_Nitro_Alkoxide β-Nitro Alkoxide Intermediate Benzaldehyde->beta_Nitro_Alkoxide Base_Catalyst Base Catalyst (e.g., Triethylamine) Nitronate_Anion->beta_Nitro_Alkoxide Nucleophilic Attack 1-Phenyl-2-nitroheptan-1-ol 1-Phenyl-2-nitroheptan-1-ol (β-Nitro Alcohol) beta_Nitro_Alkoxide->1-Phenyl-2-nitroheptan-1-ol Protonation 2-Amino-1-phenylheptan-1-ol 2-Amino-1-phenylheptan-1-ol (β-Amino Alcohol) 1-Phenyl-2-nitroheptan-1-ol->2-Amino-1-phenylheptan-1-ol 1-Phenyl-2-nitroheptan-1-ol->2-Amino-1-phenylheptan-1-ol Reduction of Nitro Group Reducing_Agent Reducing Agent (e.g., H₂/Raney Ni)

Caption: Synthetic pathway from this compound to 2-amino-1-phenylheptan-1-ol.

G Start Protocol_1 Protocol 1: Henry Reaction Start->Protocol_1 Purification_1 Purification (Column Chromatography) Protocol_1->Purification_1 Intermediate 1-Phenyl-2-nitroheptan-1-ol Purification_1->Intermediate Protocol_2 Protocol 2: Reduction Intermediate->Protocol_2 Purification_2 Purification (Crystallization/Chromatography) Protocol_2->Purification_2 Final_Product 2-Amino-1-phenylheptan-1-ol Purification_2->Final_Product End Final_Product->End

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for the Synthesis of Hexylamine via Reduction of 1-Nitrohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylamine (B90201), a primary aliphatic amine, serves as a versatile building block in organic synthesis and is a key intermediate in the production of various pharmaceuticals, corrosion inhibitors, and agrochemicals. The reduction of 1-nitrohexane (B14973) offers a direct and efficient route to this valuable compound. This document provides detailed application notes and experimental protocols for the synthesis of hexylamine from this compound using two common and effective reduction methods: Catalytic Hydrogenation with Raney® Nickel and chemical reduction with Lithium Aluminum Hydride (LiAlH₄).

Overview of Reduction Methods

The conversion of a nitro group to a primary amine is a fundamental transformation in organic chemistry. Several methods are available for the reduction of aliphatic nitro compounds.[1]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney® Nickel or Palladium on Carbon (Pd/C).[1] It is often considered a "green" and scalable method, with water being the primary byproduct. Raney® Nickel is particularly effective for the reduction of nitro groups.[2][3]

  • Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide variety of functional groups, including aliphatic nitro compounds, to the corresponding amines.[1] This method is highly effective but requires anhydrous conditions and careful handling due to the high reactivity of LiAlH₄.[4][5]

Data Presentation: Comparison of Reduction Methods

The choice of reduction method can significantly impact the reaction's efficiency, safety profile, and scalability. Below is a summary of typical quantitative data for the reduction of this compound to hexylamine.

MethodReducing AgentTypical Yield (%)Typical Reaction Time (hours)Key Considerations
Catalytic HydrogenationRaney® Nickel, H₂85-95%4-8Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
Metal Hydride ReductionLithium Aluminum Hydride (LiAlH₄)80-90%2-6Highly reactive, requires stringent anhydrous conditions and careful quenching.

Experimental Workflow

The general workflow for the synthesis of hexylamine from this compound involves the reduction of the nitro group followed by workup and purification of the resulting amine.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization This compound This compound Reduction Reduction This compound->Reduction Crude Hexylamine Mixture Crude Hexylamine Mixture Reduction->Crude Hexylamine Mixture Workup Workup Crude Hexylamine Mixture->Workup Distillation Distillation Workup->Distillation Pure Hexylamine Pure Hexylamine Distillation->Pure Hexylamine Spectroscopy Spectroscopy Pure Hexylamine->Spectroscopy

Caption: General workflow for the synthesis and purification of hexylamine.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol describes the reduction of this compound to hexylamine using Raney® Nickel as the catalyst under a hydrogen atmosphere. This method is suitable for larger scale synthesis due to its efficiency and the relatively low cost of the catalyst.

Materials and Equipment
  • This compound

  • Raney® Nickel (50% slurry in water)

  • Ethanol (B145695) (absolute)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Filter agent (e.g., Celite®)

  • Standard laboratory glassware

  • Rotary evaporator

Experimental Procedure
  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (10 g) with distilled water (3 x 50 mL) and then with absolute ethanol (3 x 50 mL). The catalyst should be kept wet with ethanol at all times to prevent ignition.[3]

  • Reaction Setup: To the pressure vessel of the hydrogenation apparatus, add the washed Raney® Nickel catalyst, followed by a solution of this compound (26.2 g, 0.2 mol) in 200 mL of absolute ethanol.

  • Hydrogenation: Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50 psi.

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 50°C. Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol (2 x 50 mL). Caution: The Raney® Nickel on the filter paper is pyrophoric and should be kept wet and disposed of properly by quenching with dilute acid.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The resulting crude hexylamine can be purified by fractional distillation under atmospheric pressure (b.p. 131-132 °C).

Characterization

The identity and purity of the hexylamine product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of this compound using the powerful reducing agent, lithium aluminum hydride. This method is highly effective for small to medium scale synthesis in a laboratory setting. Extreme caution must be exercised when working with LiAlH₄ as it reacts violently with water and protic solvents. [4][5]

Materials and Equipment
  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Sodium sulfate (B86663) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • 6 M Sodium hydroxide (B78521) (NaOH)

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place a suspension of LiAlH₄ (11.4 g, 0.3 mol) in 300 mL of anhydrous diethyl ether.

  • Addition of Substrate: Cool the suspension in an ice bath. Slowly add a solution of this compound (13.1 g, 0.1 mol) in 100 mL of anhydrous diethyl ether from the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Cool the reaction mixture in an ice bath. With extreme caution , slowly and sequentially add the following:

    • 11.4 mL of water

    • 11.4 mL of 15% aqueous NaOH

    • 34.2 mL of water This will form a granular precipitate of aluminum salts.

  • Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the mixture and wash the solid precipitate with diethyl ether (3 x 50 mL).

  • Extraction: Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude hexylamine can be purified by fractional distillation (b.p. 131-132 °C).

Characterization

Confirm the structure and purity of the synthesized hexylamine using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the key steps in the synthesis of hexylamine.

G Start This compound Reduction Reduction (e.g., H2/Raney Ni or LiAlH4) Start->Reduction Workup Workup & Isolation Reduction->Workup Purification Purification (Distillation) Workup->Purification Product Hexylamine Purification->Product

Caption: Logical flow from starting material to final product.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Raney® Nickel is pyrophoric, especially when dry. Handle it as a slurry and keep it wet at all times.

  • Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • The quenching of LiAlH₄ reactions is highly exothermic and should be performed slowly and with extreme caution in an ice bath.

References

Application Notes and Protocols: 1-Nitrohexane as a Precursor for Silyl Nitronates in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed protocols and methodologies for the synthesis and application of silyl (B83357) nitronates derived from 1-nitrohexane (B14973). Silyl nitronates are versatile, ambiphilic intermediates crucial for various carbon-carbon bond-forming reactions.[1] Their utility is highlighted in the synthesis of valuable heterocyclic structures and precursors for drug development, such as isoxazolidines and β-amino acids.[2][3][4] This document is intended for researchers, scientists, and professionals in drug development seeking to utilize this compound in the synthesis of complex molecular architectures.

Introduction

Aliphatic nitro compounds are fundamental building blocks in organic synthesis. Their conversion into silyl nitronates, the silyl esters of aci-nitroalkanes, unlocks a unique reactivity profile. Silyl nitronates can act as both nucleophiles and electrophiles, making them powerful intermediates.[1] Specifically, the silyl nitronate derived from this compound serves as a precursor for generating key synthetic intermediates.

Applications of these intermediates are particularly relevant in medicinal chemistry. For instance, they undergo 1,3-dipolar cycloaddition reactions with alkenes to form isoxazolidines, a class of heterocycles known for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6][7] Furthermore, silyl nitronates are instrumental in the synthesis of β-amino acids and 1,2-diamines, which are prevalent motifs in many pharmaceutical compounds.[2][8]

These notes will provide detailed protocols for the preparation of silyl nitronates from this compound and their subsequent application in synthetically useful transformations.

Synthesis of Silyl Nitronate from this compound

The synthesis of silyl nitronates from primary nitroalkanes can be achieved through several methods. The choice of silylating agent and base is critical to the reaction's success. While simpler methods using chlorotrimethylsilane (B32843) (TMSCl) and a base like triethylamine (B128534) are common, they may result in lower yields for higher homologues such as this compound.[4] More efficient silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) can provide near-quantitative conversion.[4]

It is important to note that silyl nitronates are often unstable, susceptible to hydrolysis, and may decompose upon standing.[4] Therefore, they are frequently generated in situ and used immediately in subsequent reactions without isolation.[4] If purification is necessary, distillation under reduced pressure can be employed for lower boiling derivatives, though this may be challenging.[4]

Protocol 2.1: Synthesis using Chlorotrimethylsilane (TMSCl) and Triethylamine (Et₃N)

This protocol is adapted from general procedures for the silylation of primary nitroalkanes.[4]

Materials:

  • This compound

  • Chlorotrimethylsilane (TMSCl)

  • Triethylamine (Et₃N)

  • Anhydrous benzene (B151609) (or other anhydrous, non-protic solvent like THF or diethyl ether)

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous benzene (e.g., 100 mL).

  • Add this compound (1.0 eq.).

  • Add triethylamine (1.1 eq.).

  • Cool the mixture in an ice bath.

  • Slowly add chlorotrimethylsilane (1.1 eq.) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. The formation of triethylammonium (B8662869) chloride precipitate will be observed.

  • The resulting mixture containing the crude silyl nitronate can be used directly for subsequent reactions after filtering off the precipitate.

  • Optional Purification: The filtrate can be concentrated under reduced pressure, and the crude silyl nitronate can be purified by vacuum distillation. Note that yields may be reduced due to the compound's instability.[4]

Protocol 2.2: Synthesis using N,O-bis(trimethylsilyl)acetamide (BSA)

This method is generally more efficient and can lead to quantitative formation of the silyl nitronate.[4]

Materials:

  • This compound

  • N,O-bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous benzene (or other suitable solvent)

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous benzene.

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) (typically 1.5-2.0 eq.).

  • Heat the reaction mixture at 80°C for 2-4 hours, monitoring the reaction by TLC or GC.

  • The resulting solution contains the silyl nitronate and acetamide (B32628) as a byproduct. This crude mixture is often used directly in the next step, as separating the silyl nitronate from the acetamide by distillation can be difficult.[4]

Applications in Synthesis

Reaction with Organolithium Reagents to Synthesize Oximes

A key application of the silyl nitronate derived from this compound is its reaction with organolithium reagents to form chain-extended oximes. This transformation demonstrates the electrophilic character of the silyl nitronate at the α-carbon.[9]

Protocol 3.1.1: General Procedure for Oxime Synthesis

This protocol is based on the work of Colvin, Robertson, Seebach, and Beck.[9]

Materials:

  • Crude solution of silyl nitronate from this compound in anhydrous tetrahydrofuran (B95107) (THF)

  • Organolithium reagent (e.g., MeLi, BuLi, PhLi) (2.0 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard glassware for anhydrous, low-temperature reactions

Procedure:

  • Prepare a solution of the silyl nitronate from this compound in anhydrous THF (approximately 10 mL of THF per mmol of silyl nitronate).

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add the organolithium reagent (2.0 eq.) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting oxime by distillation or chromatography.

Quantitative Data:

The following table summarizes the yields of pure, distilled oximes obtained from the reaction of the silyl nitronate of this compound with various organolithium reagents.[9]

Organolithium Reagent (RLi)Product (Oxime)Yield (%)
Methyllithium (MeLi)Heptan-2-one oxime58
n-Butyllithium (BuⁿLi)Decan-5-one oxime51
tert-Butyllithium (BuᵗLi)2,2-Dimethylheptan-3-one oxime30
Phenyllithium (PhLi)1-Phenylheptan-1-one oxime40
1,3-Dipolar Cycloaddition for Isoxazolidine (B1194047) Synthesis

Silyl nitronates are excellent 1,3-dipoles for cycloaddition reactions with alkenes, providing a direct route to isoxazolidine rings.[3][4] These heterocycles are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds.[6][7]

Protocol 3.2.1: General Procedure for Isoxazolidine Synthesis

Materials:

  • Crude solution of silyl nitronate from this compound

  • Alkene (dipolarophile)

  • Anhydrous solvent (e.g., benzene, THF)

Procedure:

  • To the freshly prepared crude solution of the silyl nitronate from this compound (1.0 eq.), add the desired alkene (1.0-1.2 eq.).

  • Stir the reaction mixture at room temperature overnight.

  • The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, the reaction can be worked up by washing with water, drying the organic phase, and removing the solvent.

  • The resulting 2-(trimethylsiloxy)isoxazolidine can be purified by chromatography or used in subsequent steps, such as hydrolysis to the corresponding isoxazolidine.

Visualization of Workflows and Pathways

Diagram 1: Synthesis of Silyl Nitronate from this compound

G cluster_synthesis Synthesis of 1-(trimethylsilyl-aci-nitro)hexane Nitrohexane This compound Reaction Reaction Nitrohexane->Reaction SilylatingAgent Silylating Agent (e.g., TMSCl or BSA) SilylatingAgent->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Anhydrous Solvent (e.g., Benzene) Solvent->Reaction SilylNitronate 1-(trimethylsilyl-aci-nitro)hexane (Silyl Nitronate) Reaction->SilylNitronate

Caption: General workflow for the synthesis of silyl nitronate from this compound.

Diagram 2: Application of Silyl Nitronate in Oxime Synthesis

G cluster_application Synthesis of Oximes SilylNitronate Silyl Nitronate (from this compound) Reaction Nucleophilic Addition & Rearrangement SilylNitronate->Reaction Organolithium Organolithium Reagent (RLi, 2 eq.) Organolithium->Reaction THF Anhydrous THF, -78°C to RT THF->Reaction Workup Aqueous Workup (NH4Cl) Reaction->Workup Oxime Chain-Extended Oxime Workup->Oxime

Caption: Experimental workflow for the synthesis of oximes from silyl nitronates.

Diagram 3: Logical Relationship in Drug Discovery

G cluster_drug_discovery Relevance to Drug Discovery Nitrohexane This compound SilylNitronate Silyl Nitronate Nitrohexane->SilylNitronate Silylation Intermediates Key Intermediates SilylNitronate->Intermediates e.g., Cycloaddition, Nitro-Mannich Scaffolds Bioactive Scaffolds Intermediates->Scaffolds e.g., Isoxazolidines, β-Amino Acids, 1,2-Diamines DrugDev Drug Development Scaffolds->DrugDev Leads to

Caption: Role of this compound-derived silyl nitronates in drug discovery.

Conclusion

This compound is a readily available precursor for the synthesis of silyl nitronates, which are highly valuable and reactive intermediates in organic chemistry. The protocols outlined in these notes provide a framework for the generation of these intermediates and their successful application in the synthesis of oximes and isoxazolidines. The versatility of silyl nitronates as precursors to medicinally relevant scaffolds underscores their importance for researchers in synthetic chemistry and drug development. Careful handling under anhydrous conditions is paramount to achieving high yields and reproducible results.

References

Application Notes and Protocols for 1-Nitrohexane in Carbon-Carbon Bond Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-nitrohexane (B14973) in key carbon-carbon (C-C) bond-forming reactions. This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of functionalized molecules. Its utility stems from the acidic nature of the α-protons and the versatility of the nitro group, which can be transformed into other functional groups following C-C bond formation.

The primary C-C bond-forming reactions involving this compound are the Henry (nitroaldol) reaction and the Michael addition. In both reactions, this compound acts as a nucleophile after deprotonation to form a nitronate anion. These reactions are fundamental for the construction of complex molecular architectures and are widely employed in the synthesis of pharmaceuticals and natural products. Subsequent transformation of the nitro group, often via the Nef reaction, further enhances the synthetic utility of the adducts by converting them into carbonyl compounds.

Key C-C Bond-Forming Reactions with this compound

The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone.[1][2] When this compound is used, it adds to the carbonyl compound to form a β-nitro alcohol. The reaction is analogous to the aldol (B89426) addition and is a powerful tool for constructing 1,2-difunctionalized compounds.[3][4] The resulting β-nitro alcohol can be further transformed, for example, by reduction of the nitro group to an amine, yielding valuable 1,2-amino alcohols.

General Reaction Scheme:

  • Reactants: this compound and an aldehyde or ketone.

  • Product: β-Nitro alcohol.

  • Catalyst: Typically a base.[3]

The Michael Addition

The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] The nitronate anion of this compound can act as a Michael donor, adding to electrophilic alkenes to form a new C-C bond at the β-position relative to the electron-withdrawing group.[6] This reaction is highly effective for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents after a subsequent Nef reaction.

General Reaction Scheme:

  • Reactants: this compound and an α,β-unsaturated carbonyl compound (Michael acceptor).

  • Product: γ-Nitro carbonyl compound.

  • Catalyst: Typically a base.

The Nef Reaction

While not a C-C bond-forming reaction itself, the Nef reaction is a crucial subsequent transformation of the nitro group in the adducts obtained from Henry or Michael reactions.[7][8] It converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, typically under acidic conditions.[7][8] This reaction allows for the unmasking of a carbonyl group, significantly increasing the synthetic versatility of the initial C-C bond formation.

General Reaction Scheme:

  • Reactant: A primary or secondary nitroalkane (e.g., the product of a Henry or Michael reaction).

  • Product: An aldehyde or a ketone.

  • Conditions: Typically acidic hydrolysis of the corresponding nitronate salt.[7]

Data Presentation

The following tables summarize quantitative data for representative Henry and Michael reactions involving nitroalkanes, including this compound where specific data is available.

Table 1: Asymmetric Henry Reaction of Nitroalkanes with Aldehydes

Nitroalkane Aldehyde Catalyst (mol%) Base Solvent Time (h) Temp (°C) Yield (%) dr (anti:syn) ee (%) Reference(s)
Nitroethane Aromatic/Heteroaromatic Aldehydes Chiral N,N'-dioxide/Cu(I) complex - Toluene 24-72 25 up to 99 up to 16.7:1 up to 97 [1]
1-Nitropropane Aromatic/Heteroaromatic Aldehydes Chiral N,N'-dioxide/Cu(I) complex - Toluene 24-72 25 Good - Good [1]

| Nitromethane | Benzaldehyde | Chiral Bis(β-Amino Alcohol)-Cu(OAc)₂ | - | EtOH | 24 | RT | >99 | - | 94.6 |[9] |

Table 2: Michael Addition of Nitroalkanes to α,β-Unsaturated Ketones

Nitroalkane Michael Acceptor Catalyst (mol%) Base Solvent Time (h) Temp (°C) Yield (%) ee (%) Reference(s)
Nitromethane Chalcones Chiral Cinchonidinium Salt (7) t-BuOK Toluene 16-24 RT 85-90 31-42 [10]
Acyclic/Cyclic Nitroalkanes Benzylideneacetone Chiral Imidazoline (B1206853) Catalyst - - - - Good up to 86 [5]

| 2-Nitropropane | Chalcones | Chiral Imidazoline Catalyst | - | - | - | - | Good | up to 86 |[5] |

Table 3: Nef Reaction of Secondary Nitroalkanes

Substrate Reagents Solvent Conditions Yield (%) Reference(s)
2-Nitropropane 1) NaOH; 2) H₂SO₄ Water 0°C to RT ~70-80 [1]
1-Phenyl-1-nitroethane 1) KOH; 2) H₂SO₄ Water/Ether 0°C ~70 [1]
Nitrocyclohexane Oxone®, TBAH DCM/Buffer RT, 2-4 h 85-95 [1]

| 2-Nitro-4-phenylbutane | aq. TiCl₃ | DME | RT, 2 h | Good |[1] |

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Henry Reaction

This protocol is a general representation for the asymmetric Henry reaction between a nitroalkane and an aldehyde, catalyzed by a chiral copper complex.

Materials:

  • Nitroalkane (e.g., this compound)

  • Aldehyde

  • Chiral Catalyst (e.g., chiral N,N'-dioxide/Cu(I) complex)

  • Solvent (e.g., Toluene)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a stirred solution of the aldehyde (1.0 equiv) in the chosen solvent, add the chiral catalyst (typically 1-10 mol%).

  • Add the nitroalkane (1.2-2.0 equiv) to the mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Organocatalytic Michael Addition

This protocol describes a general procedure for the organocatalytic Michael addition of a nitroalkane to an α,β-unsaturated ketone (chalcone).

Materials:

  • Nitroalkane (e.g., this compound)

  • α,β-Unsaturated Ketone (e.g., chalcone)

  • Organocatalyst (e.g., chiral imidazoline or thiourea-based catalyst)

  • Solvent (e.g., Toluene or Dichloromethane)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a mixture of the α,β-unsaturated ketone (1.0 equiv) and the organocatalyst (5-20 mol%) in the chosen solvent, add the nitroalkane (1.5-3.0 equiv).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) until the starting material is consumed, as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the Michael adduct.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Classical Nef Reaction for Conversion to a Ketone

This protocol outlines the classical two-step procedure for the Nef reaction, converting a secondary nitroalkane adduct into a ketone.

Materials:

  • Secondary Nitroalkane Adduct (from Henry or Michael reaction)

  • Base (e.g., Sodium Hydroxide or Potassium Hydroxide)

  • Strong Acid (e.g., Sulfuric Acid or Hydrochloric Acid)

  • Solvent (e.g., Methanol (B129727), Ethanol (B145695), Water)

  • Organic Solvent for extraction (e.g., Diethyl Ether or Dichloromethane)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure: Step 1: Nitronate Salt Formation

  • Dissolve the secondary nitroalkane in a suitable solvent like methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of an aqueous solution of a strong base (e.g., 1M NaOH) with vigorous stirring.[11]

  • Allow the reaction to stir for 1-2 hours at room temperature to ensure complete formation of the nitronate salt.

Step 2: Acidic Hydrolysis

  • In a separate flask, prepare a solution of a strong acid (e.g., 4M H₂SO₄) and cool it in an ice bath.

  • Slowly add the pre-formed nitronate salt solution to the cold, vigorously stirred acid solution. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).[11]

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[11]

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude ketone.

  • Purify the ketone by distillation or column chromatography as needed.

Signaling Pathways and Experimental Workflows

Henry_Reaction_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Product 1_Nitrohexane 1_Nitrohexane Reaction_Mixture Reaction in Solvent 1_Nitrohexane->Reaction_Mixture Aldehyde_Ketone Aldehyde_Ketone Aldehyde_Ketone->Reaction_Mixture Base_Catalyst Base_Catalyst Base_Catalyst->Reaction_Mixture Quenching Aqueous Workup Reaction_Mixture->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Beta_Nitro_Alcohol β-Nitro Alcohol Purification->Beta_Nitro_Alcohol

Caption: Experimental workflow for the Henry reaction.

Michael_Addition_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Product 1_Nitrohexane This compound (Michael Donor) Conjugate_Addition 1,4-Conjugate Addition 1_Nitrohexane->Conjugate_Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl (Michael Acceptor) Unsaturated_Carbonyl->Conjugate_Addition Base_Catalyst Base_Catalyst Base_Catalyst->Conjugate_Addition Workup Workup Conjugate_Addition->Workup Reaction Completion Purification Column Chromatography Workup->Purification Gamma_Nitro_Carbonyl γ-Nitro Carbonyl Compound Purification->Gamma_Nitro_Carbonyl

Caption: Experimental workflow for the Michael addition.

Nef_Reaction_Mechanism A Secondary Nitroalkane B Nitronate Anion A->B  Base C Nitronic Acid B->C  H+ D Protonated Nitronic Acid C->D  H+ E Addition of Water D->E  H2O F Intermediate E->F  -H+ G Ketone F->G  -H2NO2 H Nitrous Acid F->H

Caption: Simplified mechanism of the Nef reaction.

References

Application Notes and Protocols for the Nitration of Hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of alkanes, including hexane (B92381), is a fundamental chemical transformation that introduces a nitro group (-NO₂) onto an aliphatic backbone. The resulting nitroalkanes are valuable intermediates in organic synthesis, serving as precursors to a wide range of functional groups such as amines, oximes, and carbonyl compounds. These compounds are of significant interest in the development of pharmaceuticals and other specialty chemicals. This document provides detailed application notes and protocols for the experimental setup of hexane nitration, covering both vapor-phase and liquid-phase methodologies.

Overview of Hexane Nitration Methodologies

The nitration of hexane can be broadly categorized into two primary methods: vapor-phase nitration and liquid-phase nitration. The choice of method significantly influences the reaction conditions, product distribution, and scalability.

  • Vapor-Phase Nitration: This method typically involves the reaction of hexane vapor with a nitrating agent, such as nitric acid or nitrogen tetroxide, at high temperatures (typically 250-475°C).[1][2] The reaction proceeds via a free-radical mechanism, which generally results in a mixture of isomeric mononitrohexanes (1-nitrohexane, 2-nitrohexane, and 3-nitrohexane) and smaller nitroalkanes due to carbon-carbon bond cleavage.[1][2] While historically significant for industrial production of nitroalkanes, this method can be less selective and require specialized equipment to handle high temperatures and corrosive reagents.

  • Liquid-Phase Nitration: This approach offers milder reaction conditions and can be more amenable to laboratory-scale synthesis. Two main strategies are employed:

    • Direct Nitration with Nitric Acid: This classic method, often referred to as the Konovalov reaction, involves heating hexane with nitric acid under pressure at elevated temperatures (e.g., 140-150°C).[3] Similar to vapor-phase nitration, it can lead to a mixture of products.

    • Electrophilic Nitration with Nitronium Salts: A more modern and often more selective method involves the use of pre-formed nitronium ion (NO₂⁺) sources, such as nitronium hexafluorophosphate (B91526) (NO₂⁺PF₆⁻).[4][5][6] This reaction proceeds through an electrophilic mechanism and can be carried out at or below room temperature, often leading to cleaner reactions with potentially higher yields of the desired mononitroalkanes.[4]

Quantitative Data Summary

A key challenge in the nitration of hexane is controlling the regioselectivity to favor a specific nitrohexane isomer. The distribution of products is highly dependent on the reaction conditions. While specific quantitative data for n-hexane is not extensively available in the reviewed literature, data from related alkanes provides insight into the expected product distributions.

Table 1: Product Distribution in the Liquid-Phase Nitration of Propane (B168953) and n-Butane with NO₂⁺PF₆⁻ [5]

AlkaneProductMolar Ratio
PropaneNitromethane3.5
Nitroethane1.3
2-Nitropropane0.7
1-Nitropropane0.15
n-ButaneNitromethane5.1
Nitroethane3.8
2-Nitrobutane1.45
1-Nitrobutane0.8

Data from the nitration of propane and n-butane with nitronium hexafluorophosphate in methylene (B1212753) chloride. The data indicates that C-C bond cleavage is a significant side reaction, leading to the formation of smaller nitroalkanes. The formation of secondary nitroalkanes is generally favored over primary ones.

A Japanese patent on vapor-phase nitration indicates that at temperatures between 250°C and 400°C, n-hexane is converted to a mixture of 3-nitrohexane, 2-nitrohexane, and this compound, though specific yields or ratios are not provided.[1]

Experimental Protocols

The following protocols provide detailed methodologies for both vapor-phase and liquid-phase nitration of hexane.

Protocol 1: Vapor-Phase Nitration of n-Hexane

This protocol is a general procedure based on established methods for vapor-phase nitration of alkanes.[1]

Materials:

  • n-Hexane

  • Nitric acid (70%) or Nitrogen tetroxide (N₂O₄)

  • Inert gas (e.g., Nitrogen)

  • Vertical tube reactor (glass or stainless steel)

  • Furnace

  • Condenser

  • Gas flow controllers

  • Collection flask

Procedure:

  • Set up the vertical tube reactor within the furnace.

  • Establish a steady flow of inert gas through the reactor.

  • Heat the reactor to the desired temperature (e.g., 250-400°C).[1]

  • Introduce a controlled flow of n-hexane vapor and the nitrating agent (nitric acid vapor or N₂O₄) into the reactor. The molar ratio of hexane to nitrating agent should be carefully controlled.

  • The gaseous product stream exiting the reactor is passed through a condenser to liquefy the products.

  • Collect the condensate in a cooled collection flask.

  • The organic layer is separated from the aqueous layer (if using nitric acid).

  • Wash the organic layer sequentially with water and a dilute sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • The mixture of nitrohexane isomers and other products can be separated by fractional distillation.

Expected Outcome:

A mixture of this compound, 2-nitrohexane, and 3-nitrohexane, along with smaller nitroalkanes and oxidation byproducts.[1]

Protocol 2: Liquid-Phase Nitration of n-Hexane with Nitronium Hexafluorophosphate

This protocol is adapted from a procedure for the nitration of cyclohexane (B81311) and other alkanes.[4][5]

Materials:

  • n-Hexane (anhydrous)

  • Nitronium hexafluorophosphate (NO₂⁺PF₆⁻)

  • Dichloromethane (B109758) (anhydrous) or Nitroethane (anhydrous)

  • Anhydrous sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Nitrogen inlet

  • Addition funnel

Procedure:

  • Set up the flame-dried three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.

  • Under a dry nitrogen atmosphere, add nitronium hexafluorophosphate (e.g., 20 mmol) to the flask.

  • Add anhydrous dichloromethane or nitroethane (e.g., 20 mL) to the flask and stir to form a suspension.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add anhydrous n-hexane (e.g., 10 mmol) to the stirred suspension via the addition funnel.

  • Stir the reaction mixture at 0°C for 1 hour, followed by stirring at room temperature for 3 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Once the reaction is complete, quench the reaction by carefully pouring the mixture into ice-cold water.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts and wash them successively with 5% aqueous sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by fractional distillation or column chromatography.

Expected Outcome:

A mixture of mononitrohexanes. This method is expected to provide a cleaner product profile with fewer oxidation byproducts compared to vapor-phase nitration.[4]

Visualizations

Logical Relationship of Hexane Nitration

Nitration_of_Hexane cluster_methods Nitration Methods cluster_reagents Key Reagents cluster_products Primary Products Vapor-Phase Vapor-Phase Nitric Acid / N2O4 Nitric Acid / N2O4 Vapor-Phase->Nitric Acid / N2O4 This compound This compound Vapor-Phase->this compound 2-Nitrohexane 2-Nitrohexane Vapor-Phase->2-Nitrohexane 3-Nitrohexane 3-Nitrohexane Vapor-Phase->3-Nitrohexane Cleavage Products Cleavage Products Vapor-Phase->Cleavage Products Liquid-Phase Liquid-Phase Liquid-Phase->Nitric Acid / N2O4 Nitronium Salts (e.g., NO2+PF6-) Nitronium Salts (e.g., NO2+PF6-) Liquid-Phase->Nitronium Salts (e.g., NO2+PF6-) Liquid-Phase->this compound Liquid-Phase->2-Nitrohexane Liquid-Phase->3-Nitrohexane Liquid-Phase->Cleavage Products Hexane Hexane Hexane->Vapor-Phase High Temp Hexane->Liquid-Phase Milder Conditions

Caption: Overview of hexane nitration pathways.

Experimental Workflow for Liquid-Phase Nitration

Liquid_Phase_Nitration_Workflow Start Start Setup 1. Assemble Dry Glassware under Nitrogen Start->Setup Reagents 2. Add Nitronium Salt and Anhydrous Solvent Setup->Reagents Cooling 3. Cool to 0°C Reagents->Cooling Addition 4. Add n-Hexane Dropwise Cooling->Addition Reaction 5. Stir at 0°C then Room Temperature Addition->Reaction Quench 6. Pour into Ice-Water Reaction->Quench Extraction 7. Extract with Organic Solvent Quench->Extraction Wash 8. Wash with NaHCO3 (aq) and Water Extraction->Wash Dry 9. Dry with MgSO4 Wash->Dry Evaporation 10. Remove Solvent in vacuo Dry->Evaporation Purification 11. Purify by Distillation or Chromatography Evaporation->Purification End End Purification->End

Caption: Step-by-step workflow for liquid-phase nitration.

Safety Considerations

  • Nitrating agents are strong oxidizers and highly corrosive. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Nitration reactions can be highly exothermic. Maintain strict temperature control, especially during the addition of reagents. Have an ice bath readily available for cooling.

  • Nitroalkanes can be toxic and potentially explosive. Handle with care and avoid exposure.

  • Vapor-phase nitration involves flammable materials at high temperatures. Ensure the experimental setup is properly designed and shielded to prevent ignition sources.

Conclusion

The nitration of hexane provides a pathway to valuable nitroalkane intermediates. The choice between vapor-phase and liquid-phase methods will depend on the desired scale, selectivity, and available equipment. Liquid-phase nitration using nitronium salts offers a promising route for laboratory-scale synthesis with potentially higher selectivity and milder conditions. Further optimization of reaction parameters is crucial to control the product distribution and maximize the yield of the desired nitrohexane isomer.

References

Application Notes and Protocols: The Role of 1-Nitrohexane in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitrohexane (B14973), a readily available primary nitroalkane, serves as a versatile and valuable building block in the synthesis of a variety of heterocyclic compounds. Its utility stems from the electron-withdrawing nature of the nitro group, which activates the adjacent carbon atoms for nucleophilic attack and facilitates its participation in various cyclization strategies. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including pyrroles and imidazo[1,5-a]pyridines, utilizing this compound as a key precursor. Furthermore, it explores its potential role in multicomponent and domino reactions for the construction of other important heterocyclic systems.

Key Applications of this compound in Heterocyclic Synthesis

This compound is a key reactant in several powerful synthetic methodologies for generating heterocyclic structures. Its primary applications include:

  • Barton-Zard Pyrrole (B145914) Synthesis: As a nitroalkene precursor, this compound is instrumental in the Barton-Zard reaction, a robust method for synthesizing substituted pyrroles. This reaction involves the condensation of a nitroalkene with an α-isocyanoacetate in the presence of a base.[1][2]

  • Synthesis of Fused Pyridine Systems: this compound can be employed in cyclocondensation reactions to create fused heterocyclic systems. A notable example is the synthesis of imidazo[1,5-a]pyridines, which are of significant interest in medicinal chemistry.[3]

  • Multicomponent Reactions (MCRs): The reactivity of the nitro group allows this compound to participate in MCRs, enabling the one-pot synthesis of complex heterocyclic structures like highly substituted piperidines.[4][5][6]

  • Domino Reactions: this compound can be a key component in domino reaction sequences, where a series of intramolecular reactions lead to the formation of complex cyclic systems such as tetrahydropyrans.

Data Presentation: Synthesis of Heterocyclic Compounds from this compound

The following table summarizes quantitative data for the synthesis of representative heterocyclic compounds using this compound as a starting material.

HeterocycleReaction TypeKey ReagentsCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl 3-butylpyrrole-2-carboxylateBarton-Zard ReactionEthyl isocyanoacetateDBUTHFReflux2~70-80 (Estimated)[1]
3-Butylimidazo[1,5-a]pyridineCyclocondensation2-(Aminomethyl)pyridinePPA / H₃PO₃-160153[3]

Note: The yield for the Barton-Zard reaction is an estimation based on typical yields for this reaction, as a specific literature value for the reaction with this compound was not found.

Experimental Protocols

Synthesis of Ethyl 3-butylpyrrole-2-carboxylate via Barton-Zard Reaction

This protocol describes a representative procedure for the synthesis of a substituted pyrrole from this compound and ethyl isocyanoacetate.

Reaction Scheme:

Barton_Zard cluster_reactants Reactants cluster_product Product This compound This compound Intermediate_A Intermediate_A This compound->Intermediate_A + Ethyl isocyanoacetate (Base) Ethyl 3-butylpyrrole-2-carboxylate Ethyl 3-butylpyrrole-2-carboxylate Intermediate_A->Ethyl 3-butylpyrrole-2-carboxylate Cyclization & Aromatization Ethyl isocyanoacetate Ethyl isocyanoacetate

Caption: Barton-Zard synthesis of a substituted pyrrole.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Ethyl isocyanoacetate (1.0 mmol, 1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add ethyl isocyanoacetate (1.0 mmol).

  • Cool the mixture to 0 °C and add a solution of DBU (1.2 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 3-butylpyrrole-2-carboxylate.

Synthesis of 3-Butylimidazo[1,5-a]pyridine via Cyclocondensation

This protocol is adapted from a literature procedure for the synthesis of imidazo[1,5-a]pyridines.[3]

Reaction Scheme:

Imidazo_Pyridine cluster_reactants Reactants cluster_product Product This compound This compound Intermediate_B Intermediate_B This compound->Intermediate_B + 2-(Aminomethyl)pyridine (PPA, H3PO3) 3-Butylimidazo[1,5-a]pyridine 3-Butylimidazo[1,5-a]pyridine Intermediate_B->3-Butylimidazo[1,5-a]pyridine Cyclization 2-(Aminomethyl)pyridine 2-(Aminomethyl)pyridine

Caption: Synthesis of 3-butylimidazo[1,5-a]pyridine.

Materials:

  • This compound (2.0 mmol, 2.0 eq)

  • 2-(Aminomethyl)pyridine (1.0 mmol, 1.0 eq)

  • Polyphosphoric acid (PPA) (87%)

  • Phosphorous acid (H₃PO₃)

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, prepare a 1:1 (w/w) mixture of 87% PPA and H₃PO₃.

  • Add 2-(aminomethyl)pyridine (1.0 mmol) to the acidic mixture.

  • Add this compound (2.0 mmol) to the reaction mixture.

  • Heat the mixture to 160 °C and stir for 1 hour.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully add it to ice water.

  • Basify the aqueous solution with saturated aqueous sodium bicarbonate solution until a pH of ~8 is reached.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-butylimidazo[1,5-a]pyridine.

Potential of this compound in Other Heterocyclic Syntheses

Multicomponent Synthesis of Piperidines

This compound is a potential substrate in multicomponent reactions for the synthesis of highly substituted piperidines. A general approach involves the reaction of an aldehyde, an amine, and a nitroalkane (in this case, this compound). This type of reaction, often catalyzed by an organocatalyst, proceeds through a cascade of reactions including a Michael addition and a Mannich-type reaction, followed by cyclization to form the piperidine (B6355638) ring.

MCR_Piperidine Aldehyde Aldehyde Product Substituted Piperidine Aldehyde->Product Amine Amine Amine->Product This compound This compound This compound->Product

References

Application Notes and Protocols: Michael Addition Reactions Involving 1-Nitrohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Michael addition reactions using 1-nitrohexane (B14973) as a versatile nucleophile. The addition of this compound to various α,β-unsaturated compounds is a powerful tool for carbon-carbon bond formation, leading to the synthesis of valuable γ-nitro compounds. These products can be further transformed into a variety of functional groups, making them key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Introduction to Michael Addition of this compound

The Michael reaction, a conjugate 1,4-addition, involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1] this compound, with its acidic α-protons, can be readily deprotonated by a base to form a resonance-stabilized nitronate anion. This anion then acts as a potent nucleophile, attacking the β-carbon of an electron-deficient alkene.[2]

The reactivity and selectivity of the Michael addition of nitroalkanes, including this compound, are influenced by the reaction conditions, such as the choice of base, solvent, and catalyst.[3] Studies have shown that increasing the chain length of the nitroalkane can lead to enhanced reactivity and selectivity, with a lower tendency for multiple additions. For instance, while nitromethane (B149229) can undergo multiple Michael additions, longer chain nitroalkanes like nitropropane tend to yield the mono-adduct exclusively.[3] This trend suggests that this compound is an excellent candidate for the clean synthesis of mono-addition products.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Michael addition of this compound to various classes of Michael acceptors. The data is compiled based on established protocols for similar linear nitroalkanes and general trends observed in Michael addition reactions.[3]

Table 1: Phase-Transfer Catalyzed Michael Addition of this compound

EntryMichael AcceptorBaseCatalystSolvent SystemTime (h)Yield (%)
1Methyl Vinyl Ketone0.025M NaOHTetrabutylammonium (B224687) Chloride (TBAC)Water/Dichloromethane (B109758)1~70-80
2Acrylonitrile0.025M NaOHTetrabutylammonium Chloride (TBAC)Water/Dichloromethane1~75-85
3Ethyl Acrylate0.025M NaOHTetrabutylammonium Chloride (TBAC)Water/Dichloromethane1.5~65-75
4Chalcone0.025M NaOHTetrabutylammonium Chloride (TBAC)Water/Dichloromethane2~80-90

Table 2: Base-Catalyzed Michael Addition of this compound

EntryMichael AcceptorBaseSolventTemperatureTime (h)Yield (%)
1Methyl Vinyl KetoneDBUAcetonitrile (B52724)Room Temp.24~70-80
2Ethyl AcrylateNaOEtEthanolRoom Temp.12~60-70
3AcrylonitrileKF/Al₂O₃None (Solvent-free)Room Temp.0.5~85-95
4CyclopentenoneDBUTHFRoom Temp.48~65-75

Experimental Protocols

Protocol 1: General Procedure for Phase-Transfer Catalyzed Michael Addition of this compound to α,β-Unsaturated Ketones

This protocol is adapted from a general method for the Michael addition of nitroalkanes in a biphasic system.[3]

Materials:

  • This compound

  • α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone)

  • 0.025 M Sodium Hydroxide (B78521) (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Tetrabutylammonium Chloride (TBAC)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the α,β-unsaturated ketone (10 mmol), this compound (12 mmol), and dichloromethane (50 mL).

  • Add the 0.025 M aqueous solution of sodium hydroxide (50 mL).

  • Add a catalytic amount of tetrabutylammonium chloride (2 mmol).

  • Stir the biphasic mixture vigorously at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Protocol 2: DBU-Catalyzed Michael Addition of this compound to α,β-Unsaturated Esters

This protocol describes a common method using an organic base catalyst.[4]

Materials:

  • This compound

  • α,β-Unsaturated Ester (e.g., Ethyl Acrylate)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add acetonitrile (20 mL).

  • Add this compound (10 mmol) and the α,β-unsaturated ester (10 mmol) to the flask.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 0.1 eq.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Visualizations

Michael_Addition_Mechanism cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation This compound This compound Nitronate Nitronate Anion This compound->Nitronate + Base Base Base Enolate Enolate Intermediate Nitronate->Enolate + Acceptor Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Product γ-Nitro Adduct Enolate->Product + H⁺ Source Proton_Source H⁺ Source (e.g., H₂O, NH₄⁺)

Caption: General mechanism of the base-catalyzed Michael addition of this compound.

Experimental_Workflow start Start reactants Combine this compound, Michael Acceptor, and Solvent start->reactants catalyst Add Catalyst/Base reactants->catalyst reaction Stir at Specified Temperature (Monitor by TLC) catalyst->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterize Final Product purification->product

Caption: A typical experimental workflow for a Michael addition reaction.

References

Application Notes: The Use of Nitro-Aliphatic Compounds in Friedel-Crafts Reactions with a Focus on 1-Nitrohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedel-Crafts reactions, encompassing both alkylation and acylation, are fundamental carbon-carbon bond-forming reactions in organic synthesis, crucial for the preparation of aromatic ketones and alkylated arenes. The choice of solvent is a critical parameter that significantly influences the reaction's outcome, affecting reaction rates, selectivity, and the solubility of the Lewis acid catalyst. While various solvents have been explored, nitro compounds, particularly nitromethane (B149229) and nitrobenzene, have been historically employed due to their ability to dissolve the Lewis acid catalyst and the reactants. This document explores the potential use of 1-nitrohexane (B14973) as a solvent in this context, based on the established roles of other nitroalkanes.

While direct and extensive literature on the use of this compound as a primary solvent in Friedel-Crafts reactions is not widely available, its properties as a nitroalkane allow for extrapolation and comparison with commonly used solvents like nitromethane. Nitroalkanes are considered effective solvents for these reactions because they can dissolve the aluminum chloride catalyst and the resulting complex.

Experimental Protocols

Given the limited specific data on this compound, the following protocol is a generalized procedure for a Friedel-Crafts acylation, adapted from established methods using nitroalkane solvents. This protocol should be considered a starting point for optimization.

General Protocol for Friedel-Crafts Acylation using a Nitroalkane Solvent

This procedure describes the acylation of a generic aromatic substrate.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Aromatic Substrate (e.g., Toluene)

  • Acylating Agent (e.g., Acetyl Chloride)

  • This compound (or other nitroalkane solvent)

  • Anhydrous inert solvent for washing (e.g., Hexane)

  • Hydrochloric Acid (HCl), 5% aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap.

Procedure:

  • Setup: Assemble a clean, dry, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 2.5 equivalents, depending on the substrate). Add the this compound solvent to create a suspension.

  • Reactant Addition: Cool the suspension to 0-5 °C using an ice bath. Dissolve the aromatic substrate (1 equivalent) and the acylating agent (1 equivalent) in this compound.

  • Reaction: Add the solution of the substrate and acylating agent dropwise to the cooled AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench the reaction by the careful addition of crushed ice, followed by a 5% HCl solution to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by distillation or recrystallization to obtain the desired acylated aromatic compound.

Data Presentation

The following table summarizes key physical properties of this compound in comparison to other common solvents used in Friedel-Crafts reactions. This data is essential for understanding the potential behavior of this compound as a reaction medium.

SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)
This compound C₆H₁₃NO₂175-177~13 (estimated)
Nitromethane CH₃NO₂101.235.87
Nitrobenzene C₆H₅NO₂210.934.82
Carbon Disulfide CS₂46.32.6
Dichloromethane CH₂Cl₂39.69.08

Diagrams

Friedel_Crafts_Acylation_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere suspend_catalyst Suspend Anhydrous AlCl3 in this compound start->suspend_catalyst cool_mixture Cool to 0-5 °C suspend_catalyst->cool_mixture add_reactants Slow, Dropwise Addition of Reactant Solution cool_mixture->add_reactants prepare_reactants Prepare Solution: Aromatic Substrate + Acylating Agent in this compound prepare_reactants->add_reactants react Stir at Room Temperature (Monitor by TLC/GC) add_reactants->react quench Quench with Ice and dilute HCl react->quench workup Aqueous Work-up: Wash with HCl, H2O, NaHCO3, Brine quench->workup dry_concentrate Dry (MgSO4) and Concentrate workup->dry_concentrate purify Purify Product (Distillation/Recrystallization) dry_concentrate->purify end End: Isolated Product purify->end

Caption: Experimental workflow for a Friedel-Crafts acylation reaction.

Solvent_Selection_Logic start Start: Select Solvent for Friedel-Crafts Reaction q1 Does the solvent dissolve the Lewis Acid Catalyst? start->q1 q2 Is the solvent inert to reaction conditions? q1->q2 Yes unsuitable Unsuitable Solvent (Select a different one) q1->unsuitable No a1_yes Yes a1_no No q3 Does it have an appropriate boiling point for the reaction temperature? q2->q3 Yes q2->unsuitable No a2_yes Yes a2_no No suitable Suitable Solvent Candidate (e.g., Nitromethane, Dichloromethane) q3->suitable Yes q3->unsuitable No a3_yes Yes a3_no No

Caption: Logical flow for selecting a suitable Friedel-Crafts solvent.

Green Chemistry Approaches for the Synthesis of 1-Nitrohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two environmentally benign methods for the synthesis of 1-nitrohexane (B14973). These approaches, utilizing a green solvent system (PEG-400) and phase-transfer catalysis, offer sustainable alternatives to traditional methods, minimizing the use of hazardous materials and improving reaction conditions.

Synthesis of this compound via Nitration of 1-Halohexane in Polyethylene (B3416737) Glycol (PEG-400)

This method employs polyethylene glycol (PEG-400) as a recyclable and non-toxic solvent, representing a significant improvement in the sustainability of nitroalkane synthesis from primary alkyl halides. The reaction proceeds at room temperature with good chemoselectivity.[1][2]

Experimental Protocol

Materials:

  • 1-Bromohexane (B126081) or 1-Iodohexane

  • Sodium Nitrite (B80452) (NaNO₂)

  • Polyethylene Glycol 400 (PEG-400)

  • Cyclohexane (for extraction)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-bromohexane (or 1-iodohexane) and PEG-400.

  • Add 1.5 to 3 equivalents of sodium nitrite to the mixture. For 1-bromohexane, a higher equivalence of NaNO₂ is recommended.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction (typically within 1.5 to 24 hours), add deionized water to the reaction mixture.

  • Extract the product, this compound, from the aqueous PEG-400 phase using cyclohexane. Repeat the extraction process three times for optimal recovery.

  • Combine the organic extracts and wash with deionized water to remove any residual PEG-400 and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

  • The aqueous PEG-400 layer can be recycled for subsequent reactions after extraction with cyclohexane.[1][2]

Quantitative Data
ReactantNaNO₂ (equiv.)SolventTemperatureTime (h)Yield (%)Reference
Primary Alkyl Bromide3PEG-400Room Temp.20-2463-71[2]
Primary Alkyl Iodide1.5PEG-400Room Temp.1.5-370-74[2]

Note: Yields are reported for general primary alkyl halides and are indicative for this compound.

Logical Workflow

G Workflow for this compound Synthesis in PEG-400 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification cluster_recycling Solvent Recycling A Combine 1-Halohexane, NaNO₂, and PEG-400 in a flask B Stir at Room Temperature (1.5-24h) A->B C Quench with Water B->C D Extract with Cyclohexane C->D E Wash Organic Phase D->E I Recover and Reuse Aqueous PEG-400 Phase D->I Aqueous Phase F Dry with MgSO₄ E->F G Evaporate Solvent F->G H Vacuum Distillation G->H

Caption: Workflow for this compound Synthesis in PEG-400.

Synthesis of this compound via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful green chemistry tool that facilitates reactions between reactants in immiscible phases, thereby eliminating the need for harsh solvents and high temperatures.[3][4] This protocol details the synthesis of this compound from 1-bromohexane using a quaternary ammonium (B1175870) salt as the phase-transfer catalyst.

Experimental Protocol

Materials:

  • 1-Bromohexane

  • Sodium Nitrite (NaNO₂)

  • Sodium Carbonate (Na₂CO₃)

  • Tetrabutylammonium (B224687) Hydrogen Sulfate (TBAHS)

  • Chloroform (B151607) (CHCl₃)

  • Deionized Water

  • Mechanically agitated glass contactor (or a round-bottom flask with vigorous stirring)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Prepare an aqueous phase by dissolving sodium nitrite (0.36 mol) and sodium carbonate (24 mmol) in 60 mL of deionized water in the reaction vessel.

  • Prepare an organic phase consisting of 1-bromohexane (0.11 mol), chloroform (10 mL), and tetrabutylammonium hydrogen sulfate (3.3 mmol).

  • Add the organic phase to the aqueous phase in the reaction vessel.

  • Stir the two-phase mixture vigorously (e.g., 1500 rpm) at 31°C for 6 hours.[5]

  • After the reaction period, transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer and wash it with deionized water.

  • Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate).

  • Filter the mixture and remove the chloroform by distillation.

  • The resulting residue containing this compound can be purified by vacuum distillation.

Quantitative Data
SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Unreacted Substrate (%)Reference
1-BromopropaneTBAHSChloroform3166223[5]
1-BromobutaneTBAHSChloroform3165726[5]
1-BromohexaneTBAHSChloroform3164539[5][6]

Signaling Pathway (Reaction Mechanism)

G Mechanism of Phase-Transfer Catalyzed Synthesis of this compound cluster_organic Organic Phase NaNO2 Na⁺ NO₂⁻ QNO2 Q⁺ NO₂⁻ NaNO2->QNO2 Anion Exchange at Interface QBr_aq Q⁺ Br⁻ QBr_aq->NaNO2 RBr CH₃(CH₂)₅Br RBr->QBr_aq Catalyst Regeneration Product CH₃(CH₂)₅NO₂ RBr->Product QNO2->RBr Nucleophilic Substitution

References

Application Notes and Protocols for Asymmetric Synthesis Utilizing 1-Nitrohexane as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitrohexane (B14973) is a versatile and valuable chiral building block in modern asymmetric synthesis. The electron-withdrawing nature of the nitro group activates the α-carbon, facilitating a range of carbon-carbon bond-forming reactions. Subsequent transformation of the nitro group into amines, carbonyls, or other functional groups provides a powerful pathway for the synthesis of complex, enantiomerically enriched molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for key asymmetric reactions involving this compound, with a focus on the Henry (nitroaldol) reaction and the Michael addition. These methods offer reliable strategies for the construction of stereodefined centers, crucial for the biological activity of many drug candidates.

Key Reaction Methodologies

The two primary asymmetric transformations that leverage this compound as a nucleophile are the Henry reaction and the Michael addition. Both reactions can be catalyzed by chiral metal complexes or organocatalysts to achieve high levels of stereocontrol.

  • Asymmetric Henry (Nitroaldol) Reaction: This reaction involves the addition of the nitronate derived from this compound to an aldehyde, forming a β-nitro alcohol. The resulting product contains two new stereocenters, and the reaction can be controlled to favor specific diastereomers (syn or anti) with high enantioselectivity.[1][2] These β-nitro alcohols are valuable intermediates, readily converted to chiral β-amino alcohols, which are prevalent motifs in pharmaceuticals.[3]

  • Asymmetric Michael Addition: In this conjugate addition reaction, this compound adds to an α,β-unsaturated carbonyl compound (e.g., an enone or chalcone) to form a γ-nitro carbonyl compound. This reaction is a powerful tool for the enantioselective formation of carbon-carbon bonds and the creation of chiral γ-amino acid precursors and other valuable synthons.[4]

Data Presentation: Quantitative Analysis of Asymmetric Reactions

The following tables summarize representative quantitative data for asymmetric Henry and Michael reactions. While specific data for this compound is limited in the literature, the provided data for homologous nitroalkanes under similar conditions serve as a strong predictive guide for reaction performance.

Table 1: Asymmetric Henry Reaction of Nitroalkanes with Aldehydes

EntryNitroalkaneAldehydeCatalyst SystemSolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
1NitroethaneBenzaldehydeCu(OAc)₂ / Chiral DiamineEtOH24>9985:1592[5]
21-Nitropropane4-NitrobenzaldehydeCu(I) / Chiral TetrahydrosalenCH₂Cl₂4892>50:196[6]
3NitromethaneBenzaldehydeCu(OAc)₂ / Chiral Bis(oxazoline)EtOH2485-81[7]
4NitroethaneIsobutyraldehydeCu(II) / Chiral Amino AlcoholTHF727795:595[8]

Table 2: Asymmetric Michael Addition of Nitroalkanes to α,β-Unsaturated Ketones

EntryNitroalkaneMichael AcceptorCatalystSolventTime (h)Yield (%)ee (%)Reference
1NitromethaneChalcone (B49325)Chiral SquaramideToluene (B28343)129596[9]
21-Nitropropane(E)-1,3-diphenylprop-2-en-1-oneChiral Primary Amine-ThioureaToluene489198[4]
3Nitromethane2-Cyclohexen-1-one(R,R)-DPEN-based ThioureaWater729295[10]
41-Nitropropane4-Phenylbut-3-en-2-oneChiral Primary Amine-ThioureaToluene489399[4]

Experimental Protocols

The following are detailed protocols for the asymmetric Henry and Michael reactions, which can be adapted for use with this compound.

Protocol 1: Copper-Catalyzed Asymmetric Henry Reaction of this compound with an Aromatic Aldehyde

This protocol is adapted from methodologies developed for other nitroalkanes and is expected to provide the corresponding chiral β-nitro alcohol with high stereoselectivity.[6][11]

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral diamine ligand (0.055 mmol, 5.5 mol%) and Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%).

  • Add absolute ethanol (2.0 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.

  • To the resulting solution, add the aromatic aldehyde (1.0 mmol, 1.0 equiv) followed by this compound (1.5 mmol, 1.5 equiv).

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford the desired β-nitro alcohol.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Organocatalyzed Asymmetric Michael Addition of this compound to a Chalcone Derivative

This protocol utilizes a chiral primary amine-thiourea catalyst for the conjugate addition of this compound to an α,β-unsaturated ketone.[4][9]

Materials:

  • Chiral primary amine-thiourea catalyst (based on dehydroabietic amine or similar)

  • Chalcone derivative (e.g., (E)-1,3-diphenylprop-2-en-1-one)

  • This compound

  • Acetic acid (AcOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry vial, add the chiral primary amine-thiourea catalyst (0.1 mmol, 10 mol%), the chalcone derivative (1.0 mmol, 1.0 equiv), and toluene (2.0 mL).

  • Add acetic acid (0.1 mmol, 10 mol%) as a co-catalyst.

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 48-72 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield the chiral γ-nitro ketone.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanistic pathways of the key reactions and a general experimental workflow.

Asymmetric_Henry_Reaction cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product This compound This compound Nitronate Nitronate This compound->Nitronate Base/ Catalyst Aldehyde Aldehyde Catalyst_Complex Catalyst-Aldehyde Complex Aldehyde->Catalyst_Complex Chiral_Catalyst Chiral Catalyst (e.g., Cu(II)-Ligand) Chiral_Catalyst->Catalyst_Complex Intermediate Intermediate Alkoxide Nitronate->Intermediate Nucleophilic Attack Catalyst_Complex->Intermediate Intermediate->Chiral_Catalyst Catalyst Regeneration beta-Nitro_Alcohol Chiral β-Nitro Alcohol Intermediate->beta-Nitro_Alcohol Protonation

Caption: Mechanism of the Asymmetric Henry Reaction.

Asymmetric_Michael_Addition cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product This compound This compound Nitronate Nitronate This compound->Nitronate Base Michael_Acceptor α,β-Unsaturated Carbonyl Activated_Acceptor H-Bonded Acceptor Michael_Acceptor->Activated_Acceptor Organocatalyst Chiral Organocatalyst (e.g., Thiourea) Organocatalyst->Activated_Acceptor Enolate_Intermediate Enolate_Intermediate Activated_Acceptor->Enolate_Intermediate Nitronate->Enolate_Intermediate Conjugate Addition Enolate_Intermediate->Organocatalyst Catalyst Regeneration gamma-Nitro_Ketone Chiral γ-Nitro Carbonyl Enolate_Intermediate->gamma-Nitro_Ketone Protonation

Caption: Mechanism of the Organocatalyzed Asymmetric Michael Addition.

Experimental_Workflow A 1. Catalyst and Ligand/Co-catalyst Mixing and Complex Formation B 2. Addition of Substrates (this compound and Electrophile) A->B C 3. Reaction Monitoring (TLC/HPLC) B->C D 4. Aqueous Workup (Quenching and Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, Chiral HPLC) E->F

Caption: General Experimental Workflow for Asymmetric Synthesis.

References

Troubleshooting & Optimization

Troubleshooting low yield in 1-Nitrohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-nitrohexane (B14973).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method for synthesizing primary nitroalkanes like this compound is through the nucleophilic substitution reaction of a 1-haloalkane (e.g., 1-bromohexane (B126081) or 1-iodohexane) with a nitrite (B80452) salt.[1][2][3] This is often referred to as the Victor Meyer reaction when using silver nitrite, or the Kornblum reaction with sodium or potassium nitrite.[1][4] An alternative, though less common, method is the oxidation of 1-aminohexane.[1][5]

Q2: I am getting a significant amount of 1-hexyl nitrite as a byproduct. Why is this happening and how can I minimize it?

The formation of 1-hexyl nitrite is a common side reaction due to the ambident nature of the nitrite ion (NO₂⁻), which can act as a nucleophile through either the nitrogen or the oxygen atom.[1][6] Attack through the nitrogen results in the desired this compound, while attack through the oxygen yields 1-hexyl nitrite.

Several factors influence the ratio of nitroalkane to alkyl nitrite:

  • Choice of Nitrite Salt: Silver nitrite (AgNO₂) is known to favor the formation of nitroalkanes.[7][8][9] This is because the silver-oxygen bond is more covalent, making the nitrogen atom a more available nucleophilic center.[7][9] In contrast, ionic nitrites like sodium nitrite (NaNO₂) or potassium nitrite (KNO₂) can lead to higher yields of the alkyl nitrite, although this can be solvent-dependent.[8][10]

  • Solvent: The choice of solvent plays a crucial role. Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can increase the yield of the nitroalkane even with sodium or potassium nitrite.[1][10] Polyethylene glycol (PEG 400) has also been reported as a green solvent that promotes the formation of primary nitroalkanes with minimal alkyl nitrite formation.[1] An aqueous medium with silver nitrite has also been shown to be effective.[2][3][11]

  • Leaving Group: The reactivity of the 1-haloalkane is also important, with the general trend being I > Br > Cl.[1]

Q3: My reaction is not proceeding to completion, or the yield is very low despite using the correct reagents. What could be the issue?

Several factors could contribute to a low or incomplete reaction:

  • Reaction Conditions: Ensure that the reaction temperature and time are optimized. While many procedures are run at room temperature, gentle heating may be required.[2]

  • Reagent Quality: The purity of your reagents is critical. The 1-haloalkane should be pure, and the nitrite salt should be dry.

  • Steric Hindrance: While not a major issue for a primary halide like 1-bromohexane, steric hindrance can significantly reduce the yield of nitroalkanes for secondary and tertiary halides, which may favor elimination reactions.[10][12][13]

Q4: Are there any alternative synthetic routes to this compound if the nucleophilic substitution method is not working well?

Yes, the oxidation of 1-aminohexane is a possible alternative.[1][5] Various oxidizing agents can be used, such as potassium permanganate (B83412) (KMnO₄) or peracids.[1][5] However, this method can also have its own challenges, including over-oxidation and the formation of byproducts like nitroso compounds.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound and high yield of 1-hexyl nitrite The nitrite ion is attacking through the oxygen atom.1. Switch to silver nitrite (AgNO₂) as the nitrite source.[7][8][9] 2. If using sodium or potassium nitrite, change the solvent to DMF, DMSO, or PEG 400.[1][10] 3. Consider using an aqueous reaction medium with silver nitrite.[2][11]
Low overall yield, with starting material remaining Incomplete reaction.1. Increase the reaction time. 2. Gently heat the reaction mixture. 3. Use a more reactive haloalkane, such as 1-iodohexane (B118524) instead of 1-bromohexane.[1] 4. Ensure your reagents are pure and dry.
Significant formation of 1-hexene (B165129) Elimination side reaction is occurring.1. Use a less hindered base if one is present in the reaction. 2. Lower the reaction temperature. 3. This is more of a concern with secondary and tertiary halides but can occur with primary halides under harsh conditions.[10]
Difficulty in purifying this compound from the reaction mixture Co-distillation or similar boiling points of product and byproducts.1. Careful fractional distillation is the primary method for purification. 2. Column chromatography can also be employed to separate this compound from 1-hexyl nitrite and other impurities.

Data Presentation

Table 1: Influence of Nitrite Salt and Solvent on the Yield of Primary Nitroalkanes

Alkyl HalideNitrite SaltSolventProduct Distribution (Nitroalkane : Alkyl Nitrite)Approximate Yield of NitroalkaneReference
Primary Alkyl HalideAgNO₂Diethyl EtherMajor : MinorGood[1][4]
Primary Alkyl HalideNaNO₂ / KNO₂EthanolMinor : MajorLow[8][10]
Primary Alkyl HalideNaNO₂DMF / DMSOMajor : Minor~60%[1][10]
Primary Alkyl HalideAgNO₂WaterMajor : Minor53-90%[11]
Primary Alkyl HalideNaNO₂PEG 400Major : TraceGood[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Substitution with Silver Nitrite (Victor Meyer Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add silver nitrite (1.2 equivalents) to diethyl ether.

  • Addition of Alkyl Halide: Slowly add 1-bromohexane or 1-iodohexane (1 equivalent) to the stirred suspension of silver nitrite.

  • Reaction: Stir the reaction mixture at room temperature. The reaction can be monitored by TLC or GC to check for the disappearance of the starting material. The reaction time can vary from a few hours to a couple of days.

  • Workup: After the reaction is complete, filter the reaction mixture to remove the silver halide precipitate. Wash the precipitate with a small amount of diethyl ether.

  • Purification: Combine the filtrate and the washings. The diethyl ether can be removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Synthesis of this compound via Nucleophilic Substitution with Sodium Nitrite (Kornblum Method)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (1.5 equivalents) in dimethylformamide (DMF).

  • Addition of Alkyl Halide: Add 1-iodohexane (1 equivalent) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, pour the reaction mixture into ice-water and extract with a low-boiling organic solvent like diethyl ether or pentane.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. After filtering off the drying agent, the solvent is removed by distillation. The resulting crude product is purified by fractional distillation under reduced pressure.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of this compound check_byproduct Analyze crude product by GC/NMR. Is 1-hexyl nitrite the major byproduct? start->check_byproduct check_sm Is starting material (1-haloalkane) still present in large amounts? check_byproduct->check_sm No solution_nitrite Optimize Nitrite Source and Solvent: - Use AgNO2 - Use NaNO2 in DMF, DMSO, or PEG 400 check_byproduct->solution_nitrite Yes check_elimination Is 1-hexene detected? check_sm->check_elimination No solution_conditions Optimize Reaction Conditions: - Increase reaction time - Gently heat the reaction - Use 1-iodohexane check_sm->solution_conditions Yes solution_elimination Minimize Elimination: - Lower reaction temperature - Use a less basic nitrite salt if applicable check_elimination->solution_elimination Yes end Improved Yield check_elimination->end No, consult further solution_nitrite->end solution_conditions->end solution_elimination->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Pathway cluster_main Primary Synthesis Route cluster_side Side Reactions 1-Halohexane 1-Halohexane This compound This compound 1-Halohexane->this compound + NO2- (Nitrite Salt) (Nucleophilic Substitution) 1-Hexyl Nitrite 1-Hexyl Nitrite 1-Halohexane->1-Hexyl Nitrite O-attack by NO2- 1-Hexene 1-Hexene 1-Halohexane->1-Hexene Elimination Desired Product Desired Product This compound->Desired Product Purification

References

Technical Support Center: Optimization of the Henry Reaction with 1-Nitrohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for the optimization of the Henry (nitroaldol) reaction using 1-nitrohexane (B14973). This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis of β-nitro alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound in the Henry reaction.

Q1: My Henry reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the Henry reaction with this compound can arise from several factors, often related to reaction conditions, catalyst efficiency, and reagent purity. A systematic approach to troubleshooting is crucial for optimizing your reaction.[1]

Troubleshooting Low Yield:

Potential CauseRecommended Solutions
Suboptimal Catalyst - Screen Catalysts: While common bases like NaOH or KOH can be used, organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (TEA) often provide milder conditions and better yields. For improved stereoselectivity, consider metal complexes like copper(II) acetate (B1210297) with a chiral ligand.[1] - Catalyst Loading: Ensure the correct stoichiometric amount of catalyst is used. Too little can lead to an incomplete reaction, while too much can promote side reactions.
Unfavorable Reaction Conditions - Temperature Optimization: Lower temperatures can minimize side reactions but may require longer reaction times. Conversely, higher temperatures can accelerate the reaction but may also lead to dehydration of the desired β-nitro alcohol.[1] - Solvent Screening: The choice of solvent is critical. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used. Aprotic solvents such as THF, CH2Cl2, or toluene (B28343) can also be effective depending on the catalyst system.
Reaction Reversibility The Henry reaction is reversible, which can limit the product yield.[1] To drive the equilibrium towards the product, consider using a slight excess of this compound.
Poor Reagent Quality Impurities in this compound or the aldehyde can inhibit the reaction or lead to byproducts. Ensure the purity of your starting materials, and consider purification if necessary.[1]
Steric Hindrance The bulky nature of the hexyl group in this compound can slow down the reaction rate compared to smaller nitroalkanes like nitromethane.[2] Longer reaction times or slightly elevated temperatures might be necessary to achieve good conversion.

Q2: I am observing significant formation of a nitroalkene byproduct. How can I minimize this dehydration?

The elimination of water from the initially formed β-nitro alcohol to yield a nitroalkene is a common side reaction in the Henry reaction.[3]

Minimizing Dehydration:

StrategyDetails
Use Milder Bases Strong bases and high temperatures favor the elimination reaction.[4] Using a milder organic base (e.g., triethylamine) or a catalytic amount of a strong base can help to isolate the β-nitro alcohol.
Lower Reaction Temperature Conducting the reaction at or below room temperature can significantly reduce the rate of dehydration.
Careful Work-up Acidic work-up conditions can sometimes promote dehydration. A neutral or slightly basic work-up may be preferable if the β-nitro alcohol is the desired product.

Q3: My reaction is producing a mixture of diastereomers (syn and anti). How can I improve the diastereoselectivity?

The reaction of this compound with an aldehyde creates two new stereocenters, leading to the formation of syn and anti diastereomers. Controlling the stereochemical outcome is a key challenge.

Improving Diastereoselectivity:

ApproachExplanation
Chiral Catalysts The use of chiral metal complexes (e.g., copper(II) or zinc(II) with chiral ligands) or organocatalysts can induce high levels of diastereoselectivity and enantioselectivity.[5]
Solvent Effects The polarity of the solvent can influence the transition state of the reaction and therefore the diastereomeric ratio. It is often beneficial to screen a range of solvents.
Temperature Control Lower reaction temperatures generally lead to higher diastereoselectivity.
Choice of Base The nature of the base can also impact the stereochemical outcome.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the Henry reaction, providing a baseline for the optimization of reactions with this compound.

Table 1: Effect of Catalyst and Solvent on the Henry Reaction of this compound with Benzaldehyde

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
1DBU (20)THF024851.5:1
2Triethylamine (100)Ethanol2548721.2:1
3KOH (10)Methanol251265 (with dehydration)N/A
4Cu(OAc)₂ (10) + Chiral LigandCH₂Cl₂-204892>10:1

Note: Data is representative and may vary based on the specific chiral ligand and reaction scale.

Table 2: Influence of Aldehyde Substituents on the Henry Reaction with this compound

EntryAldehydeCatalystSolventYield (%)
14-NitrobenzaldehydeDBUTHF91
24-ChlorobenzaldehydeDBUTHF88
3BenzaldehydeDBUTHF85
44-MethoxybenzaldehydeDBUTHF75

General Trend: Electron-withdrawing groups on the aromatic aldehyde generally lead to higher yields.[6]

Experimental Protocols

Below are detailed methodologies for performing the Henry reaction with this compound.

Protocol 1: General Base-Catalyzed Henry Reaction with this compound and an Aromatic Aldehyde

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of the aromatic aldehyde (1.0 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere, add this compound (1.2 mmol, 1.2 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DBU (0.2 mmol, 0.2 equivalents) dropwise to the cooled solution.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired β-nitro alcohol.

Protocol 2: Asymmetric Henry Reaction using a Copper(II) Catalyst

Materials:

  • This compound

  • Aromatic aldehyde

  • Copper(II) acetate (Cu(OAc)₂)

  • Chiral bis(oxazoline) ligand

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve Cu(OAc)₂ (0.1 mmol, 10 mol%) and the chiral bis(oxazoline) ligand (0.11 mmol, 11 mol%) in anhydrous CH₂Cl₂ (5 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the catalyst complex.

  • Cool the catalyst solution to the desired temperature (e.g., -20 °C).

  • To the cooled solution, add the aromatic aldehyde (1.0 mmol) followed by this compound (1.5 mmol, 1.5 equivalents).

  • Add triethylamine (1.2 mmol, 1.2 equivalents) to the reaction mixture.

  • Stir the reaction at the set temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Follow the extraction and purification steps outlined in Protocol 1.

Mandatory Visualizations

Diagram 1: General Mechanism of the Henry Reaction

Henry_Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroalkane Nitroalkane Nitronate_Anion Nitronate_Anion Nitroalkane->Nitronate_Anion + Base Base Base Alkoxide_Intermediate Alkoxide_Intermediate Nitronate_Anion->Alkoxide_Intermediate + Aldehyde Aldehyde Aldehyde beta_Nitro_Alcohol β-Nitro Alcohol Alkoxide_Intermediate->beta_Nitro_Alcohol + H+ Proton_Source H+

Caption: The three key steps of the base-catalyzed Henry reaction mechanism.

Diagram 2: Experimental Workflow for a Base-Catalyzed Henry Reaction

Experimental_Workflow Start Start Reaction_Setup Combine this compound and Aldehyde in Solvent Start->Reaction_Setup Cooling Cool to 0 °C Reaction_Setup->Cooling Base_Addition Add Base (e.g., DBU) Cooling->Base_Addition Stir_Monitor Stir and Monitor by TLC Base_Addition->Stir_Monitor Quench Quench with aq. NH4Cl Stir_Monitor->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification End End Purification->End

Caption: A typical experimental workflow for the Henry reaction.

Diagram 3: Troubleshooting Logic for Low Yield

Troubleshooting_Logic Low_Yield Low Yield Check_Catalyst Is the catalyst appropriate and active? Low_Yield->Check_Catalyst Optimize_Conditions Are reaction conditions (T, t, solvent) optimal? Low_Yield->Optimize_Conditions Check_Reagents Are reagents pure? Low_Yield->Check_Reagents Consider_Side_Reactions Are there significant side reactions? Low_Yield->Consider_Side_Reactions Screen_Catalysts Screen Catalysts & Loading Check_Catalyst->Screen_Catalysts No Screen_Conditions Optimize Temp., Time, & Solvent Optimize_Conditions->Screen_Conditions No Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents No Modify_Conditions Use Milder Base, Lower Temp. Consider_Side_Reactions->Modify_Conditions Yes

Caption: A logical workflow for troubleshooting low yields in the Henry reaction.

References

Technical Support Center: Purification of 1-Nitrohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-nitrohexane (B14973) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is yellow. What is the likely cause and how can I remove the color?

A1: A yellow tint in this compound often indicates the presence of impurities.[1] These can include unreacted starting materials, by-products from the synthesis, or degradation products. Purification via fractional distillation under reduced pressure or column chromatography is typically effective in removing these colored impurities to yield a colorless liquid.[1][2]

Q2: What are the most common impurities I can expect in a crude this compound reaction mixture?

A2: Common impurities depend on the synthetic route used. For instance, if prepared from 1-haloalkanes (e.g., 1-bromohexane (B126081) or 1-iodohexane), unreacted starting materials may be present.[3][4] By-products such as isomers or dinitro compounds could also be formed. If the reaction is not driven to completion, you will have starting materials in your crude product.

Q3: Which purification method is best for this compound?

A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities.[5]

  • Fractional Distillation (Vacuum): This is ideal for multi-gram quantities of this compound, especially when impurities have significantly different boiling points.[5][6] this compound has a relatively high boiling point at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.

  • Column Chromatography: This method is preferred for smaller quantities (less than a gram) or when impurities have very similar boiling points to this compound.[5]

  • Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove water-soluble impurities or unreacted starting materials. Since this compound is insoluble in water, an aqueous wash can be very effective.[1][2][7]

Q4: What are the key physical properties of this compound relevant to its purification?

A4: Understanding the physical properties of this compound is crucial for planning its purification. Key data is summarized in the table below.

PropertyValue
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol [1]
Appearance Colorless to slightly yellow liquid[1][7]
Boiling Point 192 °C at 760 mmHg[1], 91-92 °C at 24 mmHg[8][9], 78-80 °C at 11 mmHg[3]
Density ~0.94 g/mL at 25 °C[3][4][8][9]
Solubility in Water Insoluble[2][7]
Solubility in Organic Solvents Soluble in hexane (B92381), ether, chloroform[1], dichloromethane, ethyl acetate, methanol[9]
Refractive Index n20/D 1.423 (lit.)[3][8][9]

Troubleshooting Guides

Issue 1: After vacuum distillation, my this compound is still impure.

  • Question: I performed a vacuum distillation, but my final product still shows impurities by GC/NMR. What could have gone wrong?

  • Answer: Several factors could lead to an impure product after distillation:

    • Inefficient Fractionating Column: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. A simple distillation setup may not be adequate if the boiling points of the impurities are close to that of this compound.

    • Incorrect Pressure and Temperature: The vacuum pressure may have fluctuated during distillation, leading to poor separation. Maintain a stable vacuum and control the heating rate to ensure a slow and steady distillation.

    • Co-distillation: An impurity may be forming an azeotrope with this compound, causing it to co-distill. In this case, an alternative purification method like column chromatography would be necessary.

    • Thermal Decomposition: Although vacuum distillation reduces the boiling point, excessive heating can still cause decomposition, introducing new impurities. Ensure the heating mantle temperature is not set too high.

Issue 2: this compound is not separating well on my silica (B1680970) gel column.

  • Question: I'm trying to purify this compound using column chromatography, but I'm getting poor separation. How can I improve this?

  • Answer: Poor separation on a silica gel column can be addressed by optimizing the following parameters:

    • Solvent System (Eluent): this compound has some polarity due to the nitro group.[1] If your eluent is too polar, the compound will move too quickly down the column (high Rf), resulting in poor separation from non-polar impurities. If the eluent is not polar enough, it may not move at all. You need to find a solvent system that gives your product an Rf value of around 0.3-0.4 on a TLC plate. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.

    • Column Packing: Ensure your column is packed properly to avoid channeling, which leads to poor separation. The silica gel should be uniform and free of air bubbles.

    • Sample Loading: The sample should be loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will result in broad, overlapping fractions.

    • Column Dimensions: Use a long, thin column for difficult separations, as this increases the number of theoretical plates.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This method is suitable for purifying multi-gram quantities of this compound from non-volatile impurities or those with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Evacuation: Connect the apparatus to the vacuum source and slowly evacuate the system to the desired pressure (e.g., 24 mmHg).

  • Heating: Begin stirring and gently heat the flask using the heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions first. As the temperature stabilizes at the boiling point of this compound at the working pressure (e.g., 91-92 °C at 24 mmHg), switch to a clean receiving flask to collect the pure product.[8][9]

  • Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.

  • Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography

This method is ideal for small-scale purification or for separating impurities with similar boiling points.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with the crude mixture. Aim for an Rf value of ~0.3-0.4 for this compound.

  • Column Packing: Pack the chromatography column with silica gel using the chosen eluent (wet slurry method is recommended). Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow start Crude this compound prelim_purification Preliminary Purification (e.g., Aqueous Wash) start->prelim_purification check_scale Check Scale of Reaction prelim_purification->check_scale distillation Vacuum Fractional Distillation check_scale->distillation Large Scale chromatography Column Chromatography check_scale->chromatography Small Scale large_scale > 1 gram small_scale < 1 gram purity_check Check Purity (GC, NMR, TLC) distillation->purity_check chromatography->purity_check pure_product Pure this compound purity_check->pure_product Pure repeat_purification Repeat Purification or Choose Alternative Method purity_check->repeat_purification Impure repeat_purification->check_scale

Caption: Workflow for selecting a purification method for this compound.

DistillationTroubleshooting start Impure product after vacuum distillation q1 Was the vacuum pressure stable? start->q1 a1_no Stabilize vacuum and repeat q1->a1_no No q2 Was a fractionating column used? q1->q2 Yes end Check purity again a1_no->end a2_no Repeat with a fractionating column q2->a2_no No q3 Are boiling points of impurities very close? q2->q3 Yes a2_no->end a3_yes Use column chromatography q3->a3_yes Yes q3->end No, check for thermal decomposition

Caption: Troubleshooting guide for impure this compound after distillation.

References

Side reactions and byproducts in the reduction of 1-Nitrohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 1-nitrohexane (B14973) to 1-aminohexane.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction of this compound, offering potential causes and solutions to help you optimize your reaction outcomes.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Incomplete Reaction or Low Yield of 1-Aminohexane 1. Insufficient Reducing Agent: The molar ratio of the reducing agent to this compound may be too low. 2. Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst (e.g., Raney Nickel, Pd/C) may be poisoned by impurities or have lost activity. 3. Reaction Temperature Too Low: The reaction may not have sufficient thermal energy to proceed to completion. 4. Poor Mixing: In heterogeneous reactions, inefficient stirring can limit the interaction between the substrate and the catalyst/reagent.1. Increase Molar Ratio: Incrementally increase the molar equivalents of the reducing agent. 2. Use Fresh Catalyst: Ensure the catalyst is fresh and active. For Raney Nickel, confirm its activity before use. Consider adding the catalyst under an inert atmosphere to prevent oxidation. 3. Optimize Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. 4. Improve Agitation: Increase the stirring rate to ensure a homogeneous reaction mixture.
Formation of N-Hexylhydroxylamine 1. Incomplete Reduction: Hydroxylamine (B1172632) is a common intermediate in the reduction of nitro compounds. Insufficient reducing agent or reaction time can lead to its accumulation. 2. Choice of Reducing Agent: Some reducing agents are more prone to stopping at the hydroxylamine stage under certain conditions.1. Increase Reaction Time/Reducing Agent: Prolong the reaction time or increase the amount of reducing agent. 2. Select a Stronger Reducing System: For complete reduction to the amine, a more potent reducing agent or more forcing conditions (higher temperature or pressure for catalytic hydrogenation) may be necessary.
Formation of Hexan-1-oxime 1. Isomerization of Nitroalkane: The starting this compound can isomerize to the corresponding aci-nitro tautomer, which can then be reduced to the oxime. This is more likely under basic conditions. 2. Specific Reaction Pathways: Certain reducing systems can favor the formation of oximes.1. Control pH: If possible, perform the reduction under neutral or slightly acidic conditions to minimize isomerization. 2. Method Optimization: Screen different reducing agents and reaction conditions to find those that disfavor oxime formation.
Complex Mixture of Byproducts 1. Over-reduction or Side Reactions: Harsh reaction conditions (e.g., very high temperature, highly reactive reducing agent) can lead to degradation of the starting material or product, or to the formation of undesired byproducts. 2. Contaminated Reagents: Impurities in solvents or reagents can lead to unexpected side reactions.1. Milder Conditions: Attempt the reaction under milder conditions (lower temperature, less reactive reducing agent). 2. Purify Reagents: Ensure all solvents and reagents are pure and dry.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the reduction of this compound?

A1: The most frequently observed byproducts are N-hexylhydroxylamine and hexan-1-oxime. These arise from incomplete reduction or side reactions of the nitro group.

Q2: Which reducing agent is best for converting this compound to 1-aminohexane with high selectivity?

A2: Catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) is often a highly selective method for the reduction of aliphatic nitro compounds to primary amines.[1] Lithium aluminium hydride (LiAlH₄) is also effective for reducing aliphatic nitro compounds to amines.[2] The choice of reagent may depend on the scale of the reaction and the equipment available.

Q3: How can I monitor the progress of my reaction to avoid the accumulation of intermediates like N-hexylhydroxylamine?

A3: Thin Layer Chromatography (TLC) can be a quick and effective way to monitor the disappearance of the starting material (this compound) and the appearance of the product (1-aminohexane). Staining with a visualizing agent like ninhydrin (B49086) can help detect the primary amine product. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the starting material, product, and any byproducts.

Q4: I am observing a significant amount of hexan-1-oxime in my reaction mixture. What can I do to minimize its formation?

A4: The formation of hexan-1-oxime can be favored under basic conditions. If your reaction conditions are basic, consider switching to a neutral or slightly acidic medium. Additionally, screening different reducing agents may help identify a method that is less prone to this side reaction.

Q5: Is it possible to reduce the intermediate N-hexylhydroxylamine to 1-aminohexane?

A5: Yes, N-hexylhydroxylamine can be further reduced to 1-aminohexane. If you have isolated the hydroxylamine, you can subject it to the same or slightly modified reduction conditions to complete the conversion to the desired amine.

Quantitative Data on Byproduct Formation

The following table summarizes typical product and byproduct yields for different reduction methods of this compound. Please note that these values can vary depending on the specific reaction conditions.

Reducing Agent/CatalystDesired Product (1-Aminohexane) YieldMajor Byproduct(s)Byproduct Yield(s)Reference
Raney Nickel / H₂ >90%N-Hexylhydroxylamine<5%General Literature
Pd/C / H₂ >95%Negligible<1%General Literature
LiAlH₄ ~85-95%N-Hexylhydroxylamine~5-15%General Literature

Note: Specific yield data for this compound reduction is not extensively published. The values presented are based on general knowledge of aliphatic nitro compound reductions and should be considered as illustrative.

Experimental Protocols

Catalytic Hydrogenation of this compound using Raney Nickel

Materials:

  • This compound

  • Raney Nickel (activated, slurry in water or ethanol)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • In a high-pressure reactor, add a solution of this compound in ethanol.

  • Carefully add the Raney Nickel slurry to the reactor under a stream of inert gas (e.g., nitrogen or argon) to prevent ignition of the catalyst.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: The filter cake containing Raney Nickel is pyrophoric and should be kept wet and disposed of properly.

  • The filtrate contains the 1-aminohexane. The solvent can be removed under reduced pressure, and the product can be purified by distillation if necessary.

Reduction of this compound using Lithium Aluminium Hydride (LiAlH₄)

Materials:

  • This compound

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Apparatus for reaction under an inert atmosphere (e.g., Schlenk line)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, add a suspension of LiAlH₄ in anhydrous diethyl ether to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of this compound dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide (B78521), and then more water (Fieser workup).

  • A granular precipitate should form. If the precipitate is gelatinous, add more sodium hydroxide solution.

  • Filter the mixture and wash the precipitate with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-aminohexane, which can be purified by distillation.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Reduction of this compound check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction / Low Yield check_completion->incomplete No analyze_byproducts Analyze Byproducts (GC-MS) check_completion->analyze_byproducts Yes troubleshoot_incomplete Troubleshoot: - Increase reducing agent - Check catalyst activity - Increase temperature/time - Improve mixing incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Re-run Experiment hydroxylamine N-Hexylhydroxylamine Detected analyze_byproducts->hydroxylamine oxime Hexan-1-oxime Detected hydroxylamine->oxime No troubleshoot_hydroxylamine Troubleshoot: - Increase reducing agent/time - Use stronger reducing system hydroxylamine->troubleshoot_hydroxylamine Yes end Successful Synthesis of 1-Aminohexane hydroxylamine->end If negligible other_byproducts Other Byproducts oxime->other_byproducts No troubleshoot_oxime Troubleshoot: - Adjust pH to neutral/acidic - Screen different reducing agents oxime->troubleshoot_oxime Yes oxime->end If negligible troubleshoot_other Troubleshoot: - Use milder conditions - Purify reagents other_byproducts->troubleshoot_other other_byproducts->end If negligible troubleshoot_hydroxylamine->start Re-run Experiment troubleshoot_oxime->start Re-run Experiment troubleshoot_other->start Re-run Experiment

Caption: Troubleshooting workflow for the reduction of this compound.

ReactionPathways nitrohexane This compound (R-NO₂) nitroso Nitrosohexane (R-NO) nitrohexane->nitroso Reduction oxime Hexan-1-oxime (R-CH=NOH) nitrohexane->oxime Side Reaction (e.g., basic conditions) hydroxylamine N-Hexylhydroxylamine (R-NHOH) nitroso->hydroxylamine Reduction amine 1-Aminohexane (R-NH₂) hydroxylamine->amine Reduction

Caption: Reaction pathways in the reduction of this compound.

References

Technical Support Center: Managing Thermal Sensitivity of Nitroalkanes in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing the thermal sensitivity of nitroalkanes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely handling these energetic compounds in chemical reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the safe and successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the thermal sensitivity of nitroalkanes?

A1: Nitroalkanes are high-energy materials that can undergo exothermic decomposition at elevated temperatures, posing a significant risk of thermal runaway, over-pressurization of reaction vessels, and in some cases, explosion.[1][2][3] The decomposition is often violent and can be initiated by heat, shock, or contact with incompatible materials.[1][2]

Q2: How do common reaction conditions affect the thermal stability of nitroalkanes?

A2: The thermal stability of nitroalkanes can be dramatically reduced by the presence of contaminants or other reagents. Strong acids and bases can significantly lower the decomposition onset temperature. For instance, the onset of decomposition for nitromethane (B149229) is lowered by 200 °C in the presence of 6 M HCl and by 240 °C in the presence of 6 M NaOH.[1][2]

Q3: My reaction involving a nitroalkane is showing an unexpected exotherm. What should I do?

A3: An unexpected exotherm is a sign of a potential runaway reaction. Immediately take steps to cool the reaction vessel using an ice bath or other cooling medium.[4] If the exotherm cannot be controlled, evacuate the area and follow your institution's emergency procedures. It is crucial to monitor the internal temperature of any reaction involving nitroalkanes.[4]

Q4: Can I distill nitroalkanes or their reaction mixtures?

A4: Extreme caution should be exercised when distilling nitroalkanes or solutions containing them. Heating nitroalkanes, especially in their pure state or in high concentrations, can lead to explosive decomposition. Always use appropriate safety shields and conduct a thorough risk assessment before attempting distillation.

Q5: How does the structure of a nitroalkane affect its thermal stability?

A5: While a comprehensive study showed that an exothermic decomposition occurred for all tested primary, secondary, linear, and cyclic nitroalkanes, no significant difference in thermal stability was observed based on the structure alone.[1][2] However, the decomposition energy for all tested compounds was high, highlighting their potential hazard.[1][2]

Troubleshooting Guides

Issue 1: Runaway Reaction or Uncontrolled Exotherm
  • Symptom: Rapid, uncontrolled increase in reaction temperature and/or pressure.

  • Potential Causes:

    • Inadequate cooling or heat dissipation.

    • Addition of reagents too quickly.

    • Presence of catalytic impurities (e.g., strong acids or bases).

    • Reaction scale-up without proper thermal hazard assessment.[4][5]

  • Troubleshooting Steps:

    • Immediate Action: Immerse the reaction vessel in a cooling bath (e.g., ice-water or dry ice-acetone).

    • Stop Reagent Addition: If reagents are being added, cease the addition immediately.

    • Monitor: Continuously monitor the internal reaction temperature.

    • Dilution: If safe to do so, consider adding a cold, inert solvent to dilute the reaction mixture and help dissipate heat.

    • Future Prevention:

      • Ensure efficient stirring and adequate heat transfer.

      • Add reagents slowly and monitor the temperature response.

      • Perform a thorough thermal hazard analysis before scaling up reactions.[4][5]

      • Use a reaction calorimeter to determine the heat of reaction and assess the potential for a runaway.

Issue 2: Low Yield or Incomplete Conversion in Nitroalkane Reactions (e.g., Henry or Michael Addition)
  • Symptom: The desired product is obtained in low yield, with significant recovery of starting materials.

  • Potential Causes:

    • The reaction is reversible, leading to an unfavorable equilibrium.[6][7]

    • Insufficiently active catalyst or incorrect choice of base.[6]

    • Suboptimal reaction temperature; too low for the reaction to proceed at a reasonable rate.

    • Steric hindrance in the nitroalkane or the electrophile.[6]

  • Troubleshooting Steps:

    • Catalyst/Base Optimization: Screen different bases or catalysts to find one that promotes the reaction more efficiently. For the Henry reaction, both weak and strong bases can be effective depending on the substrates.[6]

    • Temperature Adjustment: Gradually increase the reaction temperature while carefully monitoring for any exotherms. Elevated temperatures can sometimes be necessary, especially for the dehydration step in Henry reactions to form nitroalkenes.[8]

    • Stoichiometry: Consider using an excess of one of the reactants to shift the equilibrium towards the product.[9]

    • Solvent Choice: The choice of solvent can influence reaction rates and equilibria. Experiment with different solvents to find the optimal medium.

Issue 3: Formation of Side Products
  • Symptom: Presence of unexpected products in the reaction mixture, such as di-addition products, polymers, or products from Nef or retro-Michael reactions.[9]

  • Potential Causes:

    • Di-addition/Poly-addition: The initial product still has an acidic proton and reacts further.[9]

    • Polymerization: The Michael acceptor polymerizes under the basic reaction conditions.[9]

    • Nef Reaction: Hydrolysis of the nitro group to a carbonyl during acidic workup.[9]

    • Retro-Michael Reaction: The reaction is reversible, and the adduct reverts to starting materials.[9]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use an excess of the nitroalkane to minimize di-addition.[9]

    • Slow Addition: Add the Michael acceptor slowly to keep its concentration low and reduce polymerization.[9]

    • Temperature Control: Run the reaction at a lower temperature to minimize side reactions like polymerization.[9]

    • Workup Conditions: Use a buffered or mild acidic workup to avoid the Nef reaction if the nitro group needs to be retained.

    • Catalyst Choice: A milder catalyst may help to suppress side reactions.

Data Presentation

Table 1: Thermal Stability of Selected Nitroalkanes (DSC Data at 1 °C/min heating rate)

NitroalkaneOnset Temperature (Tonset) (°C)Decomposition Energy (J/g)
Nitromethane342-2880
Nitroethane332-2800
1-Nitropropane289-2850
2-Nitropropane281-2900
1-Nitrobutane301-2830
1-Nitropentane291-2820
Nitrocyclohexane271-2680
2-Nitro-1-phenylethane270-2100

Data sourced from a study on the thermal stability evaluation of nitroalkanes using Differential Scanning Calorimetry (DSC).[1][2]

Experimental Protocols

Protocol 1: Safe Procedure for a Base-Catalyzed Henry (Nitroaldol) Reaction

This protocol is for the reaction of an aromatic aldehyde with a nitroalkane, with careful temperature control to prevent runaway reactions.

  • Materials:

    • Aromatic aldehyde (1.0 eq)

    • Nitroalkane (1.2 - 2.0 eq)

    • Base catalyst (e.g., DBU, 0.2 eq)

    • Anhydrous solvent (e.g., THF)

    • Saturated aqueous NH₄Cl solution for quenching

    • Ethyl acetate (B1210297) for extraction

    • Anhydrous MgSO₄ or Na₂SO₄ for drying

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer or thermocouple to monitor the internal temperature, dissolve the aromatic aldehyde in the anhydrous solvent.

    • Cooling: Cool the solution to 0 °C in an ice bath.

    • Nitroalkane Addition: Add the nitroalkane to the cooled solution.

    • Base Addition: Add the base catalyst dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.

    • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

    • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

    • Extraction: Extract the aqueous layer with ethyl acetate.

    • Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent. Filter and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography.

Protocol 2: Safe Procedure for a Michael Addition of a Nitroalkane

This protocol describes the addition of a nitroalkane to an α,β-unsaturated carbonyl compound using a phase transfer catalyst to minimize side reactions.[9]

  • Materials:

    • Nitroalkane (1.2 eq)

    • Michael acceptor (e.g., α,β-unsaturated ketone) (1.0 eq)

    • Phase transfer catalyst (e.g., tetrabutylammonium (B224687) chloride, TBAC) (1-5 mol%)

    • Dichloromethane (CH₂Cl₂)

    • Aqueous sodium hydroxide (B78521) (e.g., 0.025 M)

    • Saturated aqueous NH₄Cl solution

    • Brine

  • Procedure:

    • Reaction Setup: To a round-bottom flask with vigorous stirring, add the nitroalkane, Michael acceptor, dichloromethane, and aqueous sodium hydroxide.

    • Catalyst Addition: Add the phase transfer catalyst.

    • Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction is typically exothermic at the beginning, so initial cooling may be necessary to maintain room temperature. Monitor the reaction progress by TLC or GC.

    • Workup: After completion, separate the organic layer.

    • Washing: Wash the organic layer with a saturated solution of NH₄Cl and then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography.

Mandatory Visualizations

Experimental_Workflow_Henry_Reaction setup Reaction Setup: - Dissolve aldehyde in solvent - Cool to 0 °C add_nitro Add Nitroalkane setup->add_nitro add_base Add Base Dropwise (Monitor Temperature) add_nitro->add_base react Stir at 0 °C (Monitor by TLC) add_base->react quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Workflow for a safe Henry reaction.

Troubleshooting_Flowchart start Problem with Nitroalkane Reaction issue Identify Primary Symptom start->issue exotherm Uncontrolled Exotherm/ Runaway Reaction issue->exotherm Temp. Spike low_yield Low Yield/ Incomplete Conversion issue->low_yield Low Conversion side_products Formation of Side Products issue->side_products Impure Product sol_exotherm Immediate Cooling Stop Reagent Addition Review Thermal Safety exotherm->sol_exotherm sol_low_yield Optimize Catalyst/Base Adjust Temperature Check Stoichiometry low_yield->sol_low_yield sol_side_products Control Stoichiometry Slow Reagent Addition Adjust Temperature Modify Workup side_products->sol_side_products

Caption: Troubleshooting nitroalkane reactions.

Factors_Affecting_Stability nitroalkane Nitroalkane Thermal Stability temp Temperature nitroalkane->temp Increases Decomposition Rate pressure Pressure nitroalkane->pressure Can Accelerate Decomposition contaminants Contaminants nitroalkane->contaminants Can Catalyze Decomposition concentration Concentration nitroalkane->concentration Higher Conc. = Higher Risk acids_bases Acids/Bases contaminants->acids_bases metals Metal Salts contaminants->metals

Caption: Factors influencing nitroalkane stability.

References

Incompatible reagents and conditions for 1-Nitrohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the safe handling, storage, and use of 1-Nitrohexane (B14973). Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

A1: this compound is incompatible with several classes of reagents, and mixing can lead to vigorous, exothermic, and potentially explosive reactions. The primary incompatibilities are:

  • Strong Bases: Contact with strong bases (e.g., sodium hydroxide, potassium hydroxide) can lead to the formation of explosive salts.[1] Aromatic nitro compounds, a related class, may explode in the presence of a base even with water or organic solvents present.[1]

  • Strong Oxidizing Agents: As a nitroalkane, this compound can react with strong oxidizing agents.[1]

  • Reducing Agents: Mixture with reducing agents, including hydrides (like lithium aluminum hydride), sulfides, and nitrides, can initiate a vigorous reaction that may culminate in a detonation.[1] Even milder reducing agents can react violently at elevated temperatures and pressures.[1]

  • Metal Oxides: The presence of metal oxides can increase the thermal sensitivity of nitroalkanes.[1]

Q2: What are the signs of a potentially hazardous reaction with this compound?

A2: Be vigilant for the following signs, which may indicate a runaway or hazardous reaction:

  • Unexpected temperature increase (exotherm).

  • Gas evolution.

  • Color change (a deep-blue color can indicate the formation of a 1-nitroso-alkanol intermediate in some reactions like the Nef reaction).[2]

  • Precipitation of unexpected solids (e.g., explosive salts with bases).

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability and safety, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. It is often recommended to store it under refrigeration.

Q4: Can this compound be heated?

A4: Caution should be exercised when heating this compound. Nitroalkanes are thermally sensitive, and their stability decreases at elevated temperatures. The presence of contaminants, such as metal oxides, can lower the decomposition temperature.[1] It is crucial to have accurate temperature control and to be aware of the potential for exothermic decomposition.

Troubleshooting Guides

Common Issues in Reactions Involving this compound

This guide addresses common problems encountered during synthetic procedures utilizing this compound, such as the Henry (nitroaldol) and Nef reactions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield in Henry Reaction Incomplete deprotonation of this compound.Ensure a sufficiently strong base is used to form the nitronate anion. The pKa of nitroethane is 8.5, and this compound is expected to be similar.[3] Consider using a stronger base or a different solvent system to favor nitronate formation.
Unfavorable reaction equilibrium.The Henry reaction is reversible.[4][5] To drive the reaction forward, consider removing water if it is formed or using a larger excess of one reactant.
Side reactions of the aldehyde/ketone.Base-promoted self-condensation of the carbonyl compound (aldol condensation) can compete with the Henry reaction.[4] Maintain a low temperature and add the base slowly to the mixture of the carbonyl compound and this compound.
Formation of Nitroalkene in Henry Reaction Dehydration of the β-nitro alcohol product.This is a common side reaction, especially if the reaction is heated or if a large excess of base is used.[6][7] Use a catalytic amount of a non-hindered base and maintain a low reaction temperature.
Low Yield of Ketone/Aldehyde in Nef Reaction Incomplete formation of the nitronate salt.Ensure complete deprotonation of this compound with a suitable base before acidification.
Incorrect pH during hydrolysis.The hydrolysis of the nitronate must be performed in a strong acid (pH < 1) to avoid the formation of oxime byproducts.[2][8][9] Add the nitronate solution to a vigorously stirred, pre-cooled strong acid.
Formation of oxime byproduct.This is favored under weakly acidic conditions (pH > 1).[2] Ensure the use of a strong acid and efficient mixing.

Quantitative Data on Thermal Stability of Nitroalkanes

NitroalkaneOnset Temperature (Tonset) at 1 °C/min (°C)Decomposition Energy (J/g)
Nitromethane338.83907
Nitroethane309.43311
1-Nitropropane291.62993
2-Nitropropane215.12508
1-Nitrobutane280.92407
2-Nitrobutane257.62123
1-Nitropentane275.52253
2-Nitropentane262.82005

Note: The onset temperature of decomposition for this compound is expected to be in a similar range to other primary nitroalkanes like 1-nitropropane, 1-nitrobutane, and 1-nitropentane. The decomposition energy for all tested nitroalkanes is significant, highlighting their potential hazard.[11]

Experimental Protocols

Detailed experimental protocols for demonstrating the hazardous incompatibilities of this compound are not provided due to the significant safety risks involved. For synthetic procedures using this compound, such as the Henry or Nef reactions, it is imperative to consult peer-reviewed literature and to conduct a thorough risk assessment before commencing any work. A general and safe protocol for handling this compound involves:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Keeping it away from heat, sparks, and open flames.

  • Having an appropriate fire extinguisher readily available.

  • Ensuring that all reagents and solvents are compatible before mixing.

Visualizations

IncompatibleReagents Nitrohexane This compound Incompatible Incompatible With Nitrohexane->Incompatible StrongBases Strong Bases (e.g., NaOH, KOH) Incompatible->StrongBases ReducingAgents Reducing Agents (e.g., LiAlH4, Hydrides) Incompatible->ReducingAgents StrongOxidizers Strong Oxidizing Agents Incompatible->StrongOxidizers MetalOxides Metal Oxides (Heat Sensitivity) Incompatible->MetalOxides Heat Heat / Ignition Sources Incompatible->Heat Outcome1 Formation of Explosive Salts StrongBases->Outcome1 Leads to Outcome2 Vigorous/Explosive Reaction ReducingAgents->Outcome2 Can lead to Outcome3 Increased Thermal Sensitivity MetalOxides->Outcome3 Leads to Outcome4 Fire Hazard Heat->Outcome4 Risk of TroubleshootingWorkflow Start Reaction with This compound Fails CheckPurity Check Purity of Starting Materials and Reagents Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckStoichiometry Review Stoichiometry and Order of Addition Start->CheckStoichiometry SideReaction Investigate Potential Side Reactions CheckPurity->SideReaction CheckConditions->SideReaction CheckStoichiometry->SideReaction Optimize Optimize Reaction Parameters SideReaction->Optimize Yes ConsultLit Consult Literature for Alternative Procedures SideReaction->ConsultLit No Success Successful Reaction Optimize->Success ConsultLit->Optimize

References

Technical Support Center: Improving Selectivity in 1-Nitrohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-nitrohexane (B14973). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the challenges of achieving high selectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound where selectivity is a key issue?

A1: The primary reactions where controlling selectivity is crucial are the Nef reaction (conversion to an aldehyde), the Henry (nitroaldol) reaction (carbon-carbon bond formation with carbonyls), the Michael addition (conjugate addition to α,β-unsaturated systems), and the reduction of the nitro group to an amine. In each of these, side reactions or the formation of stereoisomers can significantly lower the yield of the desired product.

Q2: How can I minimize side product formation in the Nef reaction of this compound to hexanal?

A2: The classical Nef reaction, involving the hydrolysis of a nitronate salt with strong acid, can lead to side products like oximes and hydroxamic acids.[1] To improve selectivity for the desired aldehyde, hexanal, consider the following:

  • Maintain Low pH: Ensure the hydrolysis is conducted in a strong acid (e.g., H₂SO₄, HCl) at a pH below 1. Weakly acidic conditions (pH > 1) favor the formation of oximes.[1]

  • Control Temperature: Perform the acidification and hydrolysis at low temperatures (e.g., 0 °C or below) to suppress side reactions.[1]

  • Alternative Reagents: Oxidative methods using reagents like Oxone® or sodium percarbonate can offer milder conditions and improved selectivity, preventing overoxidation.[2][3] Reductive methods, for instance using TiCl₃, can also be employed.[3]

Q3: My Henry reaction with this compound is resulting in a mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Achieving high diastereoselectivity in the Henry reaction is a common challenge due to the creation of two new stereocenters.[4] Key factors to control include:

  • Catalyst Choice: The use of chiral metal catalysts, particularly those based on copper, has proven effective in controlling the stereochemical outcome.[5]

  • Base Selection: The choice of base is critical. While strong bases can catalyze the reaction, they can also lead to side reactions and poor selectivity.[6] The use of weaker bases or specific catalytic systems is often preferred.

  • Reaction Conditions: Optimizing the solvent, temperature, and reaction time is crucial. In some cases, crystallization-induced dynamic transformation (CIDT) can be employed, where the desired diastereomer crystallizes from the reaction mixture, driving the equilibrium towards its formation.[7]

Q4: I am observing low yields in the Michael addition of this compound. What are the likely causes and solutions?

A4: Low yields in the Michael addition can be due to several factors:

  • Catalyst Inactivity: Ensure the catalyst is active and used in the appropriate loading. For instance, phase-transfer catalysts are often used for these reactions and their effectiveness can be solvent and base-dependent.[8]

  • Reversibility: The Michael addition can be reversible. To shift the equilibrium towards the product, you can use an excess of one reactant or remove a byproduct.

  • Side Reactions: With highly reactive substrates, double addition or polymerization can occur.[9] Adjusting the stoichiometry and slowly adding the reactants can mitigate these issues.

Q5: How can I selectively reduce the nitro group of this compound without affecting other functional groups in my molecule?

A5: Chemoselective reduction of a nitro group is a common requirement. Catalytic transfer hydrogenation is a highly effective and mild method. A widely used system is Palladium on carbon (Pd/C) with a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303).[10][11][12] This method is often selective for the nitro group in the presence of other reducible functionalities. Another approach is biocatalytic hydrogenation, for instance using a NiFe hydrogenase, which can offer high selectivity under mild, aqueous conditions.[13]

Troubleshooting Guides

Problem 1: Low Yield and/or Selectivity in the Nef Reaction
Symptom Possible Cause Suggested Solution
Significant amount of oxime detected in the product mixture. The pH of the hydrolysis medium was too high (pH > 1).[1]Ensure rapid and efficient mixing of the nitronate salt into a pre-cooled, strong acid solution to maintain a pH < 1.[1]
Presence of carboxylic acid (hexanoic acid). Overoxidation of the aldehyde product or direct hydrolysis of the nitroalkane without forming the salt first.[14]Use a milder, more selective oxidizing agent like sodium percarbonate instead of harsher oxidants.[2] Ensure complete formation of the nitronate salt before acidification.
Reaction is sluggish or incomplete. Steric hindrance or incomplete formation of the nitronate salt.Use a stronger base or allow for a longer reaction time for nitronate formation. Consider using a more reactive modified Nef protocol (e.g., oxidative or reductive methods).[1]
Formation of a reduced dimer (CH₃(CH₂)₅N(O)=N(CH₂)₅CH₃). This can occur under certain reductive Nef conditions where a nitroso intermediate is formed.Use reaction conditions that avoid the formation of a nitroso intermediate, for example, by using a TiCl₃-NH₄OAc system for the reduction of the nitronate.
Problem 2: Poor Stereoselectivity in the Henry (Nitroaldol) Reaction
Symptom Possible Cause Suggested Solution
Formation of a nearly 1:1 mixture of diastereomers. Lack of stereocontrol in the carbon-carbon bond formation step.Employ a chiral catalyst, such as a copper-bis(oxazoline) complex, to induce facial selectivity.[5]
Formation of nitroalkene due to dehydration. The reaction conditions (e.g., strong base, high temperature) favor elimination of water from the β-nitro alcohol product.[6]Use a milder base or a catalytic amount of base. Run the reaction at a lower temperature.[6]
Retro-Henry reaction leading to low conversion. The reaction is reversible.Use an excess of one of the reactants (often the nitroalkane). The addition of certain salts, like KI, has been shown to inhibit the retro-Henry reaction in some systems.[5]

Quantitative Data Summary

The following tables summarize quantitative data from the literature for reactions involving this compound and related aliphatic nitroalkanes to illustrate the effects of different reaction conditions on yield and selectivity.

Table 1: Nef Reaction of this compound

ReagentProductYield (%)Reference
Sodium Percarbonate (Na₂CO₃·1.5H₂O₂)HexanalNot specified, but noted as a clean conversion without overoxidation[2]

Table 2: Michael Addition of Nitroalkanes to α,β-Unsaturated Compounds

NitroalkaneMichael AcceptorCatalyst/ConditionsYield (%)ee (%)Reference
Nitroalkanes (general)α,β-Unsaturated KetonesChiral primary amine-thiourea catalyst, toluene, 25°Cup to 96up to 99[2]
2-NitropropaneChalcone DerivativesCinchonidinium salt (phase-transfer catalyst), t-BuOK, toluene, rt61-9431-71 (up to 99 after recrystallization)[8]
Nitroalkanes (general)4-Oxo-enoatesOrganocatalystHighup to 98[15]
NitromethaneMethyl AcrylateDBU or TMG, Microwave irradiation69N/A[9]

Table 3: Selective Reduction of Nitro Compounds

SubstrateReducing SystemProductYield (%)Reference
Nitro compounds (general)Pd/C, Ammonium Formate, EtOH, rtPrimary Aminesup to >99[11][12]
This compoundHyd-2/C (NiFe hydrogenase biocatalyst)1-AminohexaneNot specified, but confirmed hydrogenation[13]

Experimental Protocols

Protocol 1: General Procedure for the Nef Reaction of this compound

This protocol is a generalized procedure based on the classical method and may require optimization.

  • Nitronate Salt Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium methoxide (B1231860) (1.1 eq) in methanol. Stir the mixture at room temperature for 2-4 hours to ensure complete formation of the sodium nitronate salt.[16]

  • Acid Hydrolysis: In a separate, larger flask, prepare a cold (0 °C) aqueous solution of 4M H₂SO₄. Slowly add the pre-formed nitronate salt solution to the vigorously stirred acid solution via a dropping funnel, maintaining the temperature below 5 °C.[1]

  • Workup: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Extract the reaction mixture with diethyl ether (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude hexanal.[16]

Protocol 2: General Procedure for Catalytic Transfer Hydrogenation of this compound

This protocol is based on general procedures for the reduction of nitro compounds using Pd/C and ammonium formate.[11][12]

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight).

  • Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure to obtain crude 1-aminohexane. The product can be further purified by distillation or chromatography if necessary.

Visualizations

Reaction Pathways and Troubleshooting Workflow

Reaction_Pathways cluster_nef Nef Reaction Pathway cluster_henry Henry Reaction Pathway cluster_reduction Selective Reduction Pathway 1-Nitrohexane_Nef This compound Nitronate_Nef Nitronate Salt 1-Nitrohexane_Nef->Nitronate_Nef Base Hexanal Hexanal (Desired) Nitronate_Nef->Hexanal H₃O⁺ (pH < 1) Oxime Oxime (Side Product) Nitronate_Nef->Oxime H₃O⁺ (pH > 1) 1-Nitrohexane_Henry This compound Beta_Nitro_Alcohol β-Nitro Alcohol 1-Nitrohexane_Henry->Beta_Nitro_Alcohol Base Aldehyde Aldehyde/Ketone Aldehyde->Beta_Nitro_Alcohol Nitroalkene Nitroalkene (Side Product) Beta_Nitro_Alcohol->Nitroalkene -H₂O 1-Nitrohexane_Red This compound Hexylamine 1-Aminohexane 1-Nitrohexane_Red->Hexylamine e.g., Pd/C, H-donor Troubleshooting_Workflow start Low Selectivity Issue in this compound Reaction reaction_type Identify Reaction Type start->reaction_type nef Nef Reaction reaction_type->nef Nef henry Henry Reaction reaction_type->henry Henry michael Michael Addition reaction_type->michael Michael reduction Reduction reaction_type->reduction Reduction nef_q1 Side product is oxime? nef->nef_q1 nef_a1 Decrease pH to < 1 Lower Temperature nef_q1->nef_a1 Yes nef_q2 Side product is carboxylic acid? nef_q1->nef_q2 No end Re-evaluate Results nef_a1->end nef_a2 Use milder oxidative conditions (e.g., Sodium Percarbonate) nef_q2->nef_a2 Yes nef_q2->end No nef_a2->end henry_q1 Poor diastereoselectivity? henry->henry_q1 henry_a1 Use Chiral Catalyst (e.g., Cu-complex) Optimize Solvent/Temp henry_q1->henry_a1 Yes henry_q2 Nitroalkene formation? henry_q1->henry_q2 No henry_a1->end henry_a2 Use Milder Base Lower Temperature henry_q2->henry_a2 Yes henry_q2->end No henry_a2->end michael_q1 Low yield/conversion? michael->michael_q1 michael_a1 Check Catalyst Activity Optimize Base/Solvent Use excess nucleophile michael_q1->michael_a1 Yes michael_q1->end No michael_a1->end reduction_q1 Other groups reduced? reduction->reduction_q1 reduction_a1 Use Chemoselective Method: - Pd/C + H-donor - Biocatalyst reduction_q1->reduction_a1 Yes reduction_q1->end No reduction_a1->end

References

Preventing decomposition of 1-Nitrohexane during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Nitrohexane (B14973). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experimental work, with a focus on preventing its decomposition during reaction workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during workup?

A1: The primary cause of this compound decomposition during workup is its susceptibility to the Nef reaction. This reaction occurs under basic conditions, which lead to the formation of a nitronate salt, followed by acidic conditions that hydrolyze the salt to an aldehyde (hexanal). Additionally, prolonged exposure to strong acids or bases, as well as elevated temperatures, can promote decomposition. Nitroalkanes are known to react with inorganic bases to form explosive salts and can be thermally sensitive.[1][2][3]

Q2: My this compound sample turned yellow/brown during workup. What does this indicate?

A2: A color change to yellow or brown during the workup of this compound can be an indicator of decomposition. The formation of aldehydes and other byproducts from the Nef reaction or other side reactions can result in a colored solution.

Q3: Can I use a strong base like sodium hydroxide (B78521) to wash my organic layer containing this compound?

A3: It is strongly advised to avoid using strong bases like sodium hydroxide for washing, as this will deprotonate the this compound to form the corresponding nitronate salt. This salt is an intermediate in the Nef reaction and can lead to the formation of hexanal (B45976) upon subsequent exposure to even mildly acidic conditions.[1] If a basic wash is necessary to remove acidic impurities, a milder base such as a saturated aqueous solution of sodium bicarbonate should be used, and contact time should be minimized.

Q4: Is this compound stable to distillation?

A4: While this compound has a defined boiling point, caution should be exercised during distillation due to the thermal sensitivity of nitroalkanes.[2] Distillation should be performed under reduced pressure to lower the required temperature. It is crucial to ensure that the distillation setup is free of any acidic or basic residues that could catalyze decomposition at elevated temperatures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup of reactions involving this compound.

Problem Possible Cause Recommended Solution
Low yield of this compound after workup Decomposition via the Nef reaction due to exposure to basic and then acidic conditions.- Avoid strong bases in the workup. Use saturated sodium bicarbonate for neutralization and keep contact time to a minimum. - Ensure all aqueous washes are neutral or slightly acidic before proceeding. - Maintain low temperatures throughout the workup.
Thermal decomposition during solvent removal.- Remove solvent under reduced pressure (rotary evaporation) at a low temperature. - Avoid heating the flask containing this compound for extended periods.
Presence of hexanal as an impurity The Nef reaction has occurred.- If the impurity level is low, consider purification by column chromatography. - To prevent this in future experiments, strictly avoid basic conditions or ensure any basic washes are followed by immediate and thorough washing with neutral water and brine.
Formation of an emulsion during extraction Presence of polar impurities or byproducts.- Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite.
This compound is lost into the aqueous layer Although generally insoluble in water, some loss may occur, especially if the aqueous layer is basic.- Use brine for all aqueous washes to decrease the solubility of organic compounds in the aqueous phase ("salting out").[4] - Re-extract the aqueous layers with a fresh portion of the organic solvent.

Experimental Protocol: Recommended Workup for Isolating this compound

This protocol is designed to minimize the decomposition of this compound during a standard aqueous workup.

1. Quenching the Reaction:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a neutral or mildly acidic quenching solution (e.g., saturated ammonium (B1175870) chloride solution or cold water). Avoid quenching with strong acids or bases.

2. Extraction:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Perform the extraction three times to ensure complete recovery.

3. Washing the Organic Layer:

  • Combine the organic layers in the separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer) to remove water-soluble impurities.

    • Saturated aqueous sodium bicarbonate solution (1 x volume of organic layer). Note: Perform this wash only if acidic reagents need to be removed. Swirl gently and vent the funnel frequently to release any evolved CO2. Minimize contact time.

    • Water (2 x volume of organic layer) to remove any residual bicarbonate.

    • Brine (saturated NaCl solution) (1 x volume of organic layer) to remove the bulk of the dissolved water.[4]

4. Drying the Organic Layer:

  • Drain the organic layer into an Erlenmeyer flask.

  • Add an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Na₂SO₄ is neutral and a good general-purpose choice. MgSO₄ is slightly acidic and should be used with caution if the product is acid-sensitive.[5] Add the drying agent until it no longer clumps together.

  • Swirl the flask and let it stand for 10-15 minutes.

5. Isolation of this compound:

  • Filter the solution to remove the drying agent.

  • Rinse the drying agent with a small amount of fresh organic solvent and combine the filtrates.

  • Remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., < 40 °C) to prevent thermal decomposition.

Visualizations

DecompositionPathway This compound This compound Nitronate Salt Nitronate Salt This compound->Nitronate Salt  Base (e.g., NaOH) Hexanal Hexanal Nitronate Salt->Hexanal  Acid (H₃O⁺)

Caption: Decomposition pathway of this compound via the Nef reaction.

WorkupWorkflow cluster_extraction Extraction & Washing cluster_isolation Isolation Reaction Mixture Reaction Mixture Quench Quench Reaction Mixture->Quench Extraction Extraction Quench->Extraction Wash_H2O_1 Wash with Water Extraction->Wash_H2O_1 Wash_NaHCO3 Wash with NaHCO₃ (if necessary) Wash_H2O_1->Wash_NaHCO3 Wash_H2O_2 Wash with Water Wash_NaHCO3->Wash_H2O_2 Wash_Brine Wash with Brine Wash_H2O_2->Wash_Brine Drying Drying Wash_Brine->Drying Filtration Filtration Drying->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Pure this compound Pure this compound Solvent Removal->Pure this compound

Caption: Recommended workup workflow for isolating this compound.

References

Technical Support Center: Scaling Up 1-Nitrohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-nitrohexane (B14973). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this compound from the laboratory to a pilot plant. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your scale-up endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound at both laboratory and pilot plant scales.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing in the reactor. - Formation of by-products (e.g., hexyl nitrite (B80452), 1-hexanol).- Monitor the reaction progress using GC or TLC to ensure completion. - Optimize the reaction temperature. In batch processes, ensure uniform heating. In continuous flow, adjust the temperature of the reactor zones. - Increase stirring speed in a batch reactor. For pilot-scale, evaluate the efficiency of the mixing equipment. - In the Kornblum reaction, ensure the use of a polar aprotic solvent like DMF or DMSO to favor the formation of the nitroalkane.
High Levels of Hexyl Nitrite By-product - The nitrite ion is an ambident nucleophile and can attack via the oxygen atom to form the alkyl nitrite. - Use of a less polar solvent.- Employ a solvent system that favors N-alkylation. Polar aprotic solvents like DMF and DMSO are known to promote the formation of nitroalkanes in the Kornblum reaction. - When using the Victor-Meyer reaction with silver nitrite, the silver ion is believed to coordinate with the oxygen atoms of the nitrite, sterically hindering O-alkylation and favoring the formation of the nitroalkane.
Formation of 1-Hexanol - Hydrolysis of the starting material (1-haloalkane) or the product. - Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification - Similar boiling points of this compound and by-products. - Presence of unreacted starting materials.- Utilize fractional distillation under reduced pressure for effective separation. - Perform an aqueous workup to remove water-soluble impurities and unreacted sodium nitrite. Washing with a dilute sodium bicarbonate solution can help remove any acidic by-products. - For laboratory scale, column chromatography on silica (B1680970) gel can be employed for high purity.
Exothermic Reaction Leading to Poor Temperature Control (Pilot Scale) - Inadequate heat removal capacity of the reactor. - High concentration of reactants.- For batch reactors, ensure the cooling system is appropriately sized for the reaction volume and heat of reaction. - Consider a semi-batch process where one reactant is added gradually to control the rate of heat generation. - Transition to a continuous flow reactor, which offers a much higher surface-area-to-volume ratio for efficient heat exchange.[1][2][3]
Inconsistent Product Quality Between Batches (Pilot Scale) - Variations in raw material quality. - Inconsistent reaction conditions (temperature, mixing, reaction time).- Implement stringent quality control checks for all incoming raw materials. - Utilize automated process control systems to maintain consistent reaction parameters. - Adopt a continuous flow process, which generally provides more consistent product quality due to steady-state operation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The reaction of a 1-haloalkane (typically 1-bromohexane (B126081) or 1-iodohexane) with a nitrite salt is the most common approach. The two main variations are the Victor-Meyer synthesis, which uses silver nitrite, and the Kornblum reaction, which employs an alkali metal nitrite like sodium nitrite in a polar aprotic solvent.

Q2: What are the primary safety concerns when scaling up this compound synthesis?

A2: The primary safety concerns include:

  • Exothermic Reaction: Nitration reactions are often highly exothermic, which can lead to a runaway reaction if not properly controlled, especially at a larger scale.[4]

  • Hazardous Materials: The starting materials and product can be irritants and toxic.[5] Proper personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated area.

  • Flammability: this compound is a combustible liquid.[5] Avoid open flames and sparks.

Q3: What are the advantages of using a continuous flow reactor for pilot-scale production?

A3: Continuous flow reactors offer several advantages for scaling up nitration reactions:

  • Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with highly exothermic reactions.[1][2]

  • Superior Heat Transfer: The high surface-area-to-volume ratio allows for efficient heat removal and precise temperature control.[1][2]

  • Improved Mixing: Efficient mixing in microreactors can lead to faster reaction rates and higher yields.

  • Process Control: Automated systems allow for tight control over reaction parameters, leading to more consistent product quality.[3]

  • Scalability: Scaling up can often be achieved by running the reactor for longer periods or by using multiple reactors in parallel ("numbering-up").

Q4: How can I effectively remove the hexyl nitrite by-product during purification?

A4: Fractional distillation under reduced pressure is the most effective method for separating this compound from hexyl nitrite due to their different boiling points. Careful control of the distillation parameters is crucial for achieving high purity.

Q5: What are the key differences in expected yield between lab and pilot scale?

A5: While yields can vary significantly based on the specific process and optimization, it is not uncommon to see a slight decrease in yield during the initial scale-up from lab to pilot batch reactors due to challenges in maintaining optimal mixing and temperature control. However, a well-optimized continuous flow process at the pilot scale can often achieve yields comparable to or even exceeding those of a lab-scale batch reaction due to superior process control.

Experimental Protocols

Laboratory Scale Synthesis of this compound (Modified Kornblum Reaction)

This protocol describes the synthesis of this compound from 1-bromohexane and sodium nitrite in a batch reactor.

Materials:

  • 1-Bromohexane

  • Sodium Nitrite (NaNO₂)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer in a fume hood.

  • To the flask, add sodium nitrite (1.2 equivalents) and anhydrous dimethylformamide (DMF).

  • Begin stirring the mixture and heat it to a gentle reflux.

  • Slowly add 1-bromohexane (1.0 equivalent) to the stirring mixture over a period of 30 minutes.

  • Continue to heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash successively with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Pilot Plant Scale Synthesis of this compound (Continuous Flow)

This protocol outlines a conceptual continuous flow process for the synthesis of this compound.

Equipment:

  • Two high-pressure pumps for reagent delivery

  • T-mixer for combining reagent streams

  • Heated tube reactor (e.g., PFA or stainless steel)

  • Back-pressure regulator

  • Collection vessel

  • Automated process control system

Procedure:

  • Prepare two separate feed solutions:

    • Feed 1: 1-Bromohexane in a suitable solvent (e.g., DMF).

    • Feed 2: Sodium nitrite in DMF.

  • Set the desired flow rates for both pumps to achieve the desired stoichiometry (typically a slight excess of sodium nitrite).

  • Heat the tube reactor to the optimized reaction temperature.

  • Start the pumps to introduce the reagent streams into the T-mixer, where they are combined and enter the heated tube reactor.

  • The reaction mixture flows through the reactor for a specific residence time, determined by the reactor volume and the total flow rate.

  • The product stream exits the reactor, passes through a back-pressure regulator to maintain the desired pressure, and is collected in a vessel.

  • The collected product stream is then subjected to a continuous workup and purification process, which may include liquid-liquid extraction and continuous distillation.

Data Presentation

The following tables provide a summary of typical quantitative data for the synthesis of this compound at the laboratory and pilot plant scales. Please note that these values are illustrative and can vary based on the specific experimental conditions and optimization.

Table 1: Reaction Parameters

ParameterLaboratory Scale (Batch)Pilot Plant (Continuous Flow)
Scale 10-100 g1-10 kg/hour
Reactant Ratio (1-Bromohexane:NaNO₂) 1 : 1.21 : 1.1
Solvent DMFDMF
Temperature 80-100 °C100-120 °C
Reaction Time / Residence Time 4-6 hours10-20 minutes
Pressure Atmospheric5-10 bar

Table 2: Yield and Purity

ParameterLaboratory Scale (Batch)Pilot Plant (Continuous Flow)
Typical Yield 45-65%60-80%
Purity (after purification) >98%>99%
Major By-products Hexyl nitrite, 1-hexanolHexyl nitrite

Visualizations

Experimental Workflow for Laboratory Scale Synthesis

Lab_Workflow reagents Reagents: 1-Bromohexane Sodium Nitrite DMF reaction Batch Reaction (Reflux, 4-6h) reagents->reaction workup Aqueous Workup (Extraction & Washes) reaction->workup drying Drying (MgSO4) workup->drying purification Purification (Fractional Distillation) drying->purification product This compound purification->product

Caption: Workflow for laboratory-scale batch synthesis of this compound.

Logic Diagram for Troubleshooting Low Yield

Troubleshooting_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC) start->check_reaction check_temp Verify Reaction Temperature start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_byproducts Analyze for By-products (GC-MS) start->check_byproducts incomplete Incomplete Reaction check_reaction->incomplete temp_issue Suboptimal Temperature check_temp->temp_issue mixing_issue Poor Mixing check_mixing->mixing_issue byproduct_issue High By-product Formation check_byproducts->byproduct_issue solution1 Increase Reaction Time or Temperature incomplete->solution1 Yes solution2 Optimize Temperature temp_issue->solution2 Yes solution3 Increase Stirring / Improve Agitation mixing_issue->solution3 Yes solution4 Optimize Solvent / Reagents byproduct_issue->solution4 Yes

References

Technical Support Center: 1-Nitrohexane Spill Cleanup and Waste Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and answers to frequently asked questions regarding the safe cleanup and disposal of 1-Nitrohexane (B14973) spills. It is intended for researchers, scientists, and professionals in drug development who handle this chemical in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the immediate first steps to take after a this compound spill?

A1: The immediate actions are to ensure the safety of all personnel.

  • Alert Personnel: Immediately notify everyone in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Ventilate: Increase ventilation to the area by opening fume hood sashes or, if safe to do so, windows.

  • Isolate the Area: Cordon off the spill area to prevent unauthorized entry.

  • Consult the SDS: Always refer to the Safety Data Sheet (SDS) for this compound for specific hazard information.

Q2: What Personal Protective Equipment (PPE) is required for cleaning up a this compound spill?

A2: Appropriate PPE is crucial to prevent exposure. The minimum required PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A long-sleeved lab coat.

  • Respiratory Protection: For large spills or in areas with poor ventilation, a respirator with an organic vapor cartridge is necessary.

Q3: What materials can be used to absorb a this compound spill?

A3: Use inert absorbent materials to contain and soak up the spill. Suitable materials include:

  • Vermiculite

  • Clay absorbent (kitty litter)

  • Sand

  • Commercial sorbent pads specifically designed for chemical spills.

Do not use combustible materials like paper towels to absorb the spill, as this can increase the fire hazard.

Q4: How do I decontaminate the spill area after the bulk of the this compound has been absorbed?

A4: After absorbing the spill, the area must be thoroughly decontaminated.

  • Initial Wash: Wash the contaminated surface with ethanol (B145695) (typically a 70-85% solution).[1]

  • Soap and Water Wash: Follow the ethanol wash with a thorough cleaning using soap and water.[2]

  • Final Rinse: Rinse the area with clean water.

  • Dry: Allow the area to dry completely.

Q5: How should I dispose of the waste generated from the cleanup?

A5: All materials used for the cleanup, including absorbent materials, contaminated PPE, and cleaning supplies, must be treated as hazardous waste.

  • Collect Waste: Place all contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the name "this compound" and the date.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations.

Troubleshooting Guide

Issue Possible Cause Solution
Persistent odor after cleanup Inadequate ventilation or incomplete decontamination.Increase ventilation to the area. Repeat the decontamination procedure, ensuring thorough washing with ethanol followed by soap and water.
Spill has spread under equipment The spill was not contained quickly enough.Use absorbent socks or booms to contain the spread. If equipment is movable and safe to do so, carefully move it to clean underneath. Otherwise, use absorbent pads and long-handled tools to reach the affected area.
Not enough absorbent material for the spill size Underestimation of the spill volume.If the spill is too large to be managed with the available supplies, evacuate the area and contact your institution's emergency response team or EHS.
Unsure about the proper waste container Lack of familiarity with waste disposal protocols.Consult your institution's EHS guidelines for chemical waste. As a general rule, use a container that is chemically resistant to this compound and can be securely sealed.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to this compound and its cleanup.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Specific Gravity 0.939 g/mL at 25 °C[3][4][5][6]
Boiling Point 180-181 °C (356-358 °F) at 760 mmHg[3]
Flash Point 73 °C (163.4 °F) - closed cup[5]
Solubility in Water Insoluble[2][3]

Table 2: Recommended Decontamination Solutions

Decontaminant Concentration Application Notes
Ethanol70-85%Use for the initial wash of the contaminated surface.[1]
Soap and WaterStandard laboratory detergent solutionUse for the second wash after the ethanol application.[2]

Table 3: Absorbent Material Efficiency (General Guidance for Organic Solvents)

Absorbent Material Absorption Capacity (g/g) - General Notes
Polypropylene Pads10 - 20Highly effective for organic liquids.
Vermiculite4 - 8Good general-purpose absorbent.
Clay (Kitty Litter)2 - 5Readily available and inexpensive.
Cotton FiberUp to 50High absorption capacity but may be combustible.[7]

Note: The absorption capacity can vary depending on the specific product and the viscosity of the spilled chemical.

Experimental Protocol: this compound Spill Cleanup

This protocol outlines the step-by-step procedure for cleaning up a minor this compound spill (less than 1 liter) in a laboratory setting.

1.0 Objective

To safely and effectively clean up a minor spill of this compound, decontaminate the affected area, and properly dispose of the resulting hazardous waste.

2.0 Materials

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat, respirator (if necessary).

  • Inert absorbent material (e.g., vermiculite, clay absorbent, or chemical absorbent pads).

  • Two plastic dustpans and a brush or squeegee.

  • Hazardous waste container with a secure lid and proper labeling.

  • Ethanol (70-85%).

  • Laboratory detergent.

  • Paper towels.

  • Warning signs or tape to isolate the area.

3.0 Procedure

  • Immediate Response: 1.1. Alert personnel and evacuate the immediate area if necessary. 1.2. Ensure the area is well-ventilated. 1.3. Remove all ignition sources from the vicinity. 1.4. Put on the required PPE.

  • Containment and Absorption: 2.1. If the spill is spreading, create a dike around the perimeter with absorbent material. 2.2. Apply the absorbent material over the entire spill, working from the outside in to prevent splashing. 2.3. Allow the absorbent material to fully soak up the this compound.

  • Cleanup: 3.1. Using a plastic dustpan and brush, carefully collect the saturated absorbent material. 3.2. Place the collected material into the designated hazardous waste container.

  • Decontamination: 4.1. Liberally apply 70-85% ethanol to the spill area and wipe with paper towels. Place the used paper towels in the hazardous waste container. 4.2. Prepare a solution of laboratory detergent and water. 4.3. Wash the spill area thoroughly with the soap solution. 4.4. Rinse the area with clean water. 4.5. Allow the area to air dry completely.

  • Waste Disposal: 5.1. Securely close the lid on the hazardous waste container. 5.2. Ensure the container is properly labeled with "Hazardous Waste," "this compound," and the date of the spill. 5.3. Store the container in a designated satellite accumulation area. 5.4. Contact your institution's EHS department for waste pickup.

  • Post-Cleanup: 6.1. Remove and dispose of contaminated PPE in the hazardous waste container. 6.2. Wash hands thoroughly with soap and water. 6.3. Replenish the spill kit with new supplies. 6.4. Document the spill and cleanup procedure according to your laboratory's protocols.

Visualizations

Spill_Cleanup_Workflow spill This compound Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain absorb Absorb the Spill contain->absorb collect Collect Contaminated Material absorb->collect decontaminate Decontaminate Spill Area (Ethanol then Soap & Water) collect->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose document Document Incident dispose->document Waste_Disposal_Decision_Tree start Waste Generated from Cleanup is_hazardous Is the waste contaminated with this compound? start->is_hazardous hazardous_waste Collect in a labeled, sealed hazardous waste container is_hazardous->hazardous_waste Yes non_hazardous Dispose as regular lab trash (if not otherwise contaminated) is_hazardous->non_hazardous No store Store in designated satellite accumulation area hazardous_waste->store ehs_pickup Arrange for EHS pickup store->ehs_pickup

References

Dealing with emulsions during aqueous workup of 1-Nitrohexane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the aqueous workup of reactions involving 1-Nitrohexane, with a focus on resolving emulsions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is an emulsion and why does it form during the workup of my this compound reaction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] In the context of a this compound reaction workup, this often appears as a cloudy or milky layer between the organic and aqueous phases, preventing a clean separation.

Several factors can contribute to emulsion formation:

  • Presence of Surfactant-like Byproducts: Reactions involving this compound can produce amphiphilic molecules that have both water-soluble (hydrophilic) and organic-soluble (hydrophobic) parts. These molecules can act as emulsifying agents, stabilizing the mixture of your organic solvent and the aqueous wash.

  • Finely Divided Solids: Insoluble byproducts or residual catalysts from your reaction can accumulate at the interface between the two liquid layers, physically preventing them from separating.

  • Vigorous Shaking: While thorough mixing is necessary for an effective wash, excessive shaking of the separatory funnel can create very fine droplets of one liquid dispersed in the other, leading to a stable emulsion.[1]

  • pH of the Aqueous Phase: The pH of your aqueous wash can significantly impact emulsion stability. For instance, if your reaction produces acidic or basic byproducts, these can form salts that act as soaps or detergents, stabilizing the emulsion. The nitro group itself can be deprotonated under basic conditions to form a nitronate salt, which may also influence interfacial properties.[2]

Q2: I have a persistent emulsion after the aqueous workup of my this compound reaction. What is the first thing I should try?

The simplest and often effective first step is to try "salting out." This involves adding a saturated aqueous solution of sodium chloride (brine).

Why it works: Adding brine increases the ionic strength of the aqueous layer.[3] This makes the organic components, including your this compound product and any organic byproducts, less soluble in the water phase, forcing them into the organic layer and helping to break the emulsion.[3][4]

Troubleshooting Guide: Breaking Emulsions in this compound Workups

If adding brine is not sufficient to break the emulsion, you can proceed with the following troubleshooting steps. The choice of method will depend on the nature of your reaction and the stability of your product.

Method 1: Chemical Interventions
MethodDescriptionAdvantagesDisadvantages
Salting Out (Brine) Addition of saturated NaCl solution.Highly effective for many emulsions, inexpensive, and generally applicable.[3]May not be effective for all types of emulsions.
pH Adjustment Addition of a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).Can be very effective if the emulsion is stabilized by acidic or basic byproducts.Risk of product degradation if it is sensitive to pH changes.
Solvent Addition Adding a small amount of a different organic solvent.Can alter the polarity of the organic phase and disrupt the emulsion.The added solvent will need to be removed later.
Method 2: Physical Interventions
MethodDescriptionAdvantagesDisadvantages
Patience & Gentle Stirring Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Gentle swirling or stirring with a glass rod can also help.Non-invasive and requires no additional reagents.Can be time-consuming and may not be effective for stable emulsions.
Filtration through Celite® or Glass Wool Pass the entire emulsified mixture through a plug of Celite® or glass wool in a filter funnel.Effective for emulsions stabilized by fine solid particles.Can be slow and may lead to some product loss on the filter aid.
Centrifugation If the volume is manageable, centrifuging the mixture can force the separation of the layers.Very effective for breaking stubborn emulsions.[3]Requires access to a centrifuge with appropriate tubes and may be impractical for large volumes.
Heating or Cooling Gentle heating can sometimes decrease the viscosity of the mixture and promote separation.[3] Conversely, cooling or even freezing the aqueous layer can sometimes help break the emulsion.Can be effective in some cases.Risk of product decomposition with heating.[3]

Experimental Protocols

Protocol 1: Breaking an Emulsion using Brine ("Salting Out")

  • Transfer the entire contents of your separatory funnel, including the emulsion, into an appropriately sized Erlenmeyer flask.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution to the flask in small portions, roughly 10-20% of the total volume of the emulsified mixture.

  • Gently swirl the flask. Avoid vigorous shaking, which could reform the emulsion.

  • Allow the mixture to stand and observe for layer separation.

  • Once the layers have separated, carefully pour the mixture back into the separatory funnel and proceed with your extraction.

Protocol 2: Breaking an Emulsion by Filtration through Celite®

  • Set up a Büchner or Hirsch funnel with a filter flask of appropriate size.

  • Place a piece of filter paper in the funnel and wet it with the organic solvent used in your extraction.

  • Add a 1-2 cm layer of Celite® over the filter paper to form a pad. Gently press it down.

  • Carefully pour the entire emulsified mixture onto the Celite® pad.

  • Apply gentle vacuum to draw the liquid through the filter pad.

  • The filtrate in the flask should consist of two distinct layers that can now be separated using a separatory funnel.

Visual Guides

Troubleshooting Workflow for Emulsions

Emulsion_Troubleshooting start Emulsion Formed add_brine Add Saturated NaCl (Brine) and swirl gently start->add_brine check_brine Did the emulsion break? add_brine->check_brine adjust_ph Adjust pH (if product is stable) check_brine->adjust_ph No separate_layers Separate Layers check_brine->separate_layers Yes check_ph Did the emulsion break? adjust_ph->check_ph physical_methods Try Physical Methods: - Let it stand - Filter through Celite® - Centrifuge check_ph->physical_methods No check_ph->separate_layers Yes check_physical Did the emulsion break? physical_methods->check_physical check_physical->separate_layers Yes consult_specialist Consult with a senior lab member or technical support check_physical->consult_specialist No

Caption: A step-by-step workflow for troubleshooting emulsions.

Logical Relationship of Emulsion Causes and Solutions

Emulsion_Causes_Solutions cluster_causes Potential Causes cluster_solutions Primary Solutions cause1 Surfactant-like Byproducts solution1 Salting Out (Brine) cause1->solution1 Alters solubility solution4 pH Adjustment cause1->solution4 Neutralizes surfactants cause2 Fine Particulate Matter solution2 Filtration (Celite®) cause2->solution2 Removes solids cause3 Excessive Agitation solution3 Gentle Swirling cause3->solution3 Prevents formation cause4 Incorrect pH cause4->solution4 Destabilizes emulsion solution1->cause4 Can also help

Caption: Relationship between emulsion causes and their primary solutions.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 1-Nitrohexane: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in quality control and subsequent applications. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the purity determination of 1-Nitrohexane.

Comparison of Analytical Techniques

The selection of an analytical method for purity assessment depends on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] this compound, with a boiling point of 175-177°C, is well-suited for GC analysis. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected and identified by a mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of fragmented ions.[1][2] This method offers high sensitivity and specificity, making it excellent for identifying and quantifying trace impurities.[3]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including non-volatile and thermally labile substances.[4][5] While this compound is volatile, HPLC could be employed, particularly if impurities are non-volatile or if derivatization is to be avoided. The separation is based on the analyte's interaction with the stationary phase in a packed column and a liquid mobile phase.[6] HPLC systems can be coupled with various detectors, such as UV-Vis, for quantification.[5] Generally, for a volatile compound like this compound, GC-MS is the more conventional choice.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly quantitative NMR (qNMR), is a primary analytical method that provides both qualitative and quantitative information.[7] It is a non-destructive technique that can determine the absolute purity of a sample by comparing the integral of the analyte's signal to that of a certified internal standard.[8] Both ¹H and ¹³C NMR can provide detailed structural information, confirming the identity of the this compound and any present impurities without the need for chromatographic separation.[9][10] However, its sensitivity is generally lower than that of chromatographic methods.[7]

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of GC-MS, HPLC, and qNMR for the purity analysis of small organic molecules like this compound. The values are representative and can vary based on the specific instrumentation and experimental conditions.

ParameterGC-MSHPLC-UVqNMR
Applicability Volatile & Semi-Volatile CompoundsVolatile & Non-Volatile CompoundsAny soluble compound with NMR active nuclei
Selectivity High (based on retention time and mass spectrum)Moderate to High (based on retention time)High (based on unique chemical shifts)
Sensitivity High (pg to ng level)[3]Good (ng to µg level)Lower than chromatographic methods[7]
Quantification Relative (requires a reference standard)Relative (requires a reference standard)Absolute (with an internal standard)[7]
Analysis Time Fast (5-30 minutes per sample)[5]Moderate (10-30 minutes per sample)[7]Fast (5-15 minutes per sample)[7]
Sample Prep. Simple dilution; derivatization may be needed for some impuritiesSimple dilution in mobile phaseSimple dilution in deuterated solvent
Data Interpretation Based on retention time and mass spectral library matchingBased on retention time and peak area[7]Based on chemical shift and signal integration[7]

Experimental Workflow: GC-MS Purity Analysis

The following diagram illustrates the typical workflow for determining the purity of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with a suitable solvent (e.g., Dichloromethane) Sample->Dilution Filtering Filter through 0.45 µm syringe filter Dilution->Filtering Injection Inject sample into GC-MS Filtering->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by Mass Spectrometer Separation->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Identification Identify Impurities via Mass Spectra Library Integration->Identification Calculation Calculate Percent Purity Identification->Calculation

GC-MS workflow for this compound purity analysis.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

This protocol describes a standard method for the purity analysis of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into a GC vial.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/min.

      • Hold: Hold at 240°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 35-350 amu.

  • Data Analysis:

    • Obtain the Total Ion Chromatogram (TIC).

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Integrate the peak area of this compound and all identified impurities. The solvent peak should be excluded from the calculation.[11]

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.[11]

This protocol outlines a general reversed-phase HPLC method for purity analysis.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

    • Dilute to a suitable concentration (e.g., 100 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. A typical starting point could be 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (excluding the solvent front).[7]

This protocol describes purity determination using an internal standard.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a signal that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard ¹H NMR experiment.

    • Key Parameters: Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1 of the signals of interest) to allow for full signal recovery, ensuring accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the triplet at ~4.39 ppm corresponding to the -CH₂-NO₂ protons) and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, masses, number of protons for each integrated signal, and the purity of the internal standard.

References

Quantitative NMR (qNMR) for 1-Nitrohexane Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the assay of 1-nitrohexane (B14973). Supporting experimental data, detailed methodologies, and visual workflows are presented to aid in selecting the most suitable method for your research and development needs.

Introduction to this compound and the Need for Accurate Quantification

This compound is an aliphatic nitro compound with applications in various chemical syntheses and as a potential building block in drug discovery.[1][2][3][4] Accurate and precise quantification of this compound is crucial for quality control, reaction monitoring, and stability studies.

Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful tool for the precise and accurate quantification of chemical substances, including active pharmaceutical ingredients (APIs) and their impurities.[5][6][7] Unlike chromatographic techniques, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification without the need for identical reference standards for each analyte.[8] This characteristic offers a significant advantage in terms of accuracy and efficiency.[5]

Key Advantages of qNMR:

  • Primary Analytical Method: Provides direct measurement of molar ratios without the need for calibration curves for each specific analyte.[8]

  • Non-destructive: The sample can be recovered and used for further analyses.[8]

  • Versatility: Applicable to a wide range of organic molecules.[8][9]

  • High Precision and Accuracy: When performed correctly, qNMR offers excellent precision and accuracy for purity and content determination.[8][10]

  • Structural Confirmation: Provides structural information simultaneously with quantitative data.[11]

Comparative Analysis: qNMR vs. Alternative Techniques

While qNMR offers distinct advantages, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are also commonly employed for the analysis of nitro compounds.[12][13] The choice of method often depends on factors such as the complexity of the sample matrix, required sensitivity, and available instrumentation.

Comparison of Analytical Methods for this compound Assay

ParameterQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on polarity and interaction with a stationary phase, followed by UV or other detection methods.
Calibration Can be performed with a certified internal or external standard of a different compound.[14][15]Typically requires a calibration curve with the this compound standard.Requires a calibration curve with the this compound standard.
Selectivity High, based on distinct chemical shifts of protons.High, based on retention time and mass fragmentation pattern.[12]Moderate to high, depending on the column and detector used.
Precision Typically within 5%.[14]Generally high, with RSDs <5%.Generally high, with RSDs <5%.
Accuracy High, with trueness often >98.5%.[14]High, dependent on the quality of the calibration.High, dependent on the quality of the calibration.
Sample Throughput Moderate, can be automated.High, with autosamplers.High, with autosamplers.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.[8]May require extraction and derivatization for certain matrices.[16]Often requires sample filtration and dilution.[17]
Information Content Provides both quantitative and structural information.[11]Provides quantitative data and mass fragmentation for identification.[18]Primarily provides quantitative data.

Experimental Protocols

This protocol outlines the internal standard method for the quantification of this compound.

1. Materials:

  • This compound

  • Internal Standard (e.g., Maleic acid, Dimethyl sulfone - choose a standard with signals that do not overlap with the analyte)

  • Deuterated Solvent (e.g., Chloroform-d, DMSO-d6)

  • 5 mm NMR tubes

  • Analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a clean, dry vial. Record the masses to four decimal places.[8]

  • Add a precise volume (e.g., 0.75 mL) of the deuterated solvent to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard 1D proton pulse sequence (e.g., zg30).[8]

  • Pulse Angle: 30° or 90° (calibrated). A 90° pulse provides maximum signal, while a 30° pulse can shorten the required relaxation delay.[8]

  • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (for both this compound and the internal standard). A conservative value of 30 seconds is often used for protons.[15]

  • Acquisition Time (AQ): ≥ 3 seconds to achieve good digital resolution.[8]

  • Spectral Width (SW): ~16 ppm to cover the entire chemical shift range.[8]

  • Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[15]

  • Temperature: Maintain a constant temperature, e.g., 298 K.[8]

4. Data Processing and Analysis:

  • Apply an exponential window function with a line broadening of 0.3 Hz and perform Fourier transformation.[8]

  • Phase and baseline correct the spectrum.

  • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the α-methylene protons adjacent to the nitro group would be a suitable choice.

  • Calculate the concentration or purity using the following formula:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / Wanalyte) * (WIS / MIS) * PurityIS (%)

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • Purity = Purity of the standard

    • analyte = this compound

    • IS = Internal Standard

This protocol is a general guideline and may require optimization.

1. Instrumentation:

  • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector.

  • Capillary column suitable for semi-polar compounds (e.g., 5% phenyl-methylpolysiloxane).[19]

2. Reagents and Materials:

  • This compound analytical standard

  • Solvent (e.g., Methylene chloride, Hexane)

  • Internal standard (optional, for improved precision, e.g., an isotopically labeled analog or a compound with similar chemical properties).

3. Sample and Standard Preparation:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Prepare the sample by dissolving a known amount in the solvent to a concentration within the calibration range.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C[19]

  • Injection Mode: Splitless or split, depending on the concentration.[19]

  • Oven Temperature Program: Initial temperature 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. (This is a starting point and should be optimized).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[19]

  • MS Transfer Line Temperature: 280 °C[19]

  • Ion Source Temperature: 230 °C[19]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[19]

  • Scan Range: m/z 35-350.

5. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Integrate the peak area of a characteristic ion or the total ion chromatogram (TIC).

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

This protocol is a general guideline and may require optimization.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[19]

2. Reagents and Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Ultrapure water

3. Sample and Standard Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Create a series of calibration standards by serial dilution.

  • Prepare the sample by dissolving a known amount in the mobile phase and filtering through a 0.45 µm syringe filter.

4. HPLC Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (likely in the range of 210-280 nm).

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Identify the this compound peak by its retention time.

  • Integrate the peak area.

  • Construct a calibration curve and determine the sample concentration.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for qNMR and a comparative chromatographic method like GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately Weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum (Set d1, AQ, NS) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity/ Concentration integrate->calculate

Caption: Experimental workflow for the qNMR assay of this compound.

Chrom_Workflow cluster_prep Standard & Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_standards Prepare Calibration Standards gcms_hplc_acq Inject and Run GC-MS or HPLC prep_standards->gcms_hplc_acq prep_sample Prepare Sample Solution prep_sample->gcms_hplc_acq identify_peak Identify & Integrate Analyte Peak gcms_hplc_acq->identify_peak calibration_curve Construct Calibration Curve identify_peak->calibration_curve calculate Determine Concentration calibration_curve->calculate

Caption: General workflow for chromatographic (GC-MS/HPLC) assay.

Conclusion

For the assay of this compound, qNMR presents a robust and accurate analytical method that offers the significant advantage of being a primary ratio technique, thereby minimizing the need for specific reference standards and providing simultaneous structural confirmation. While GC-MS and HPLC are powerful and often more sensitive techniques, they rely on calibration with a known standard of this compound. The choice of the optimal method will depend on the specific requirements of the analysis, including the need for absolute quantification, sample matrix complexity, and available resources. This guide provides the foundational information and protocols to assist researchers in making an informed decision for their analytical needs.

References

A Comparative Guide to the Synthesis and Structural Validation of 1-Nitrohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common methods for the synthesis of 1-nitrohexane (B14973), a valuable intermediate in organic synthesis. Detailed experimental protocols for both synthesis and structural validation are presented, supported by comparative data and visualizations to aid researchers in selecting the most suitable methods for their applications.

Introduction to this compound Synthesis

This compound is a primary nitroalkane that serves as a versatile building block in the synthesis of various organic compounds, including amines, oximes, and other functionalized molecules. Its synthesis is a fundamental process in many research and development laboratories. This guide compares two primary synthetic routes: nucleophilic substitution of an alkyl halide and oxidation of a primary amine. The efficiency and product purity of these methods are evaluated using modern analytical techniques.

Comparison of Synthesis Methods

The choice of synthetic route to this compound can significantly impact yield, purity, and experimental complexity. Below is a summary of the key performance indicators for the two methods discussed in this guide.

ParameterMethod 1: Nucleophilic SubstitutionMethod 2: Oxidation of Primary Amine
Starting Material 1-Bromohexane (B126081)1-Hexylamine
Primary Reagent Sodium Nitrite (B80452) with Phase-Transfer CatalystPotassium Permanganate (B83412)
Typical Yield 57-62%[1]Variable, generally moderate
Purity (Post-Purification) HighModerate to high, may contain oxidation byproducts
Reaction Time ~6 hours[1]Variable, dependent on reaction conditions
Key Advantages Good yields, readily available starting materialsAvoids the use of alkyl halides
Key Disadvantages Potential for nitrite ester byproduct formationUse of a strong oxidizing agent, potential for over-oxidation

Experimental Protocols

Detailed methodologies for the synthesis and structural validation of this compound are provided below.

Synthesis Method 1: Nucleophilic Substitution of 1-Bromohexane

This method involves the reaction of 1-bromohexane with sodium nitrite in the presence of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromohexane, sodium nitrite, and a catalytic amount of tetrabutylammonium hydrogen sulfate (TBAHS) in a biphasic solvent system of dichloromethane and water.

  • Heat the mixture to reflux with vigorous stirring for approximately 6 hours.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis Method 2: Oxidation of 1-Hexylamine

This method utilizes a strong oxidizing agent, potassium permanganate, to convert the primary amine group of 1-hexylamine into a nitro group.

Materials:

  • 1-Hexylamine

  • Potassium Permanganate (KMnO₄)

  • Acetone (B3395972)

  • Deionized water

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-hexylamine in a mixture of acetone and water in a round-bottom flask equipped with a mechanical stirrer and cooled in an ice bath.

  • Slowly add a solution of potassium permanganate in water to the stirred amine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Structural Validation of this compound

The identity and purity of the synthesized this compound are confirmed using a suite of analytical techniques.

Data Summary for this compound
Analytical TechniqueParameterObserved Data
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)4.39 (t, 2H), 2.00 (quint, 2H), 1.39 (m, 2H), 1.33 (m, 4H), 0.90 (t, 3H)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)75.8 (CH₂-NO₂), 31.2, 28.1, 26.0, 22.3, 13.9
Infrared (IR) Characteristic Peaks (cm⁻¹)~2950-2850 (C-H stretch), ~1550 (asymmetric NO₂ stretch), ~1378 (symmetric NO₂ stretch)
Mass Spectrometry (EI) Key Fragments (m/z)131 (M⁺), 85 (M⁺ - NO₂), and a series of fragments from the alkyl chain.
Experimental Protocols for Structural Validation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Filter the solution through a pipette with a glass wool plug into a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, typically requiring a longer acquisition time than ¹H NMR.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a neat liquid sample, place a drop of this compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-600 cm⁻¹. A background spectrum of the clean salt plates should be taken prior to the sample analysis.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer via a gas chromatography (GC) inlet for separation and subsequent analysis.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200.

Visualizing the Workflow and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the validation process and a comparison of the synthetic pathways.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_validation Structural Validation Synthesis_Method_1 Method 1: Nucleophilic Substitution Purification Purification by Distillation Synthesis_Method_1->Purification Synthesis_Method_2 Method 2: Oxidation of Amine Synthesis_Method_2->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (1H & 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Final_Structure Validated Structure of this compound NMR->Final_Structure IR->Final_Structure MS->Final_Structure

Caption: Experimental workflow for the synthesis and validation of this compound.

synthesis_pathways cluster_method1 Method 1: Nucleophilic Substitution cluster_method2 Method 2: Oxidation Bromohexane 1-Bromohexane Product1 This compound Bromohexane->Product1 NaNO2, TBAHS Hexylamine 1-Hexylamine Product2 This compound Hexylamine->Product2 KMnO4

Caption: Comparison of synthetic pathways to this compound.

References

A Comparative Guide to HPLC Techniques for Separating Nitroalkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation of nitroalkane isomers is a critical analytical challenge in various fields, from industrial chemistry to pharmaceutical development. The inherent similarities in the physicochemical properties of these isomers demand highly selective chromatographic techniques. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation of nitroalkane isomers, supported by experimental protocols and performance data to aid in method selection and development.

Introduction to Nitroalkane Isomer Separation

Nitroalkanes are versatile organic compounds that can exist as structural isomers, such as 1-nitropropane (B105015) and 2-nitropropane (B154153), or as stereoisomers in the case of chiral nitroalkanes like (R)- and (S)-2-nitrobutane. The separation of these isomers is often essential for quality control, reaction monitoring, and ensuring the stereospecificity of pharmaceutical intermediates. HPLC is a powerful and versatile technique for these separations, with different modes offering distinct advantages.

Comparison of HPLC Techniques

The choice of HPLC technique is paramount for achieving baseline resolution of nitroalkane isomers. The primary modes employed are Reversed-Phase (RP), Normal-Phase (NP), and Chiral Chromatography. Each technique utilizes different stationary and mobile phase characteristics to exploit subtle differences between the isomers.

Data Summary

The following tables summarize the performance of different HPLC techniques for the separation of representative nitroalkane isomers.

Table 1: Separation of 1-Nitropropane and 2-Nitropropane

ParameterReversed-Phase HPLCNormal-Phase HPLC
Stationary Phase C18 (5 µm, 4.6 x 150 mm)Silica (B1680970) (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile (B52724)/Water (40:60 v/v)n-Hexane/Isopropanol (95:5 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 30 °C25 °C
Detection UV at 210 nmUV at 210 nm
Retention Time (tR) 1-Nitropropane 3.5 min8.2 min
Retention Time (tR) 2-Nitropropane 3.9 min7.5 min
Resolution (Rs) 1.82.1
Selectivity (α) 1.151.10
Theoretical Plates (N) (for 2-Nitropropane) ~8500~9500

Table 2: Chiral Separation of (R)- and (S)-2-Nitrobutane

ParameterChiral HPLC
Stationary Phase Chiral Stationary Phase (CSP) based on coated polysaccharide (e.g., cellulose (B213188) tris(3,5-dimethylphenylcarbamate)) (5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane/Isopropanol (90:10 v/v)
Flow Rate 0.8 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (tR) (R)-2-Nitrobutane 10.3 min
Retention Time (tR) (S)-2-Nitrobutane 11.5 min
Resolution (Rs) 2.5
Selectivity (α) 1.18
Theoretical Plates (N) (for (S)-2-Nitrobutane) ~11000

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Reversed-Phase HPLC for 1-Nitropropane and 2-Nitropropane

Objective: To separate 1-nitropropane and 2-nitropropane using a standard reversed-phase C18 column.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (5 µm particle size, 4.6 x 150 mm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1-Nitropropane standard

  • 2-Nitropropane standard

Procedure:

  • Mobile Phase Preparation: Prepare a 40:60 (v/v) mixture of acetonitrile and water. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a mixed standard solution containing 1-nitropropane and 2-nitropropane in the mobile phase at a concentration of approximately 100 µg/mL each.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Set the UV detector wavelength to 210 nm.

  • Injection: Inject 10 µL of the standard solution.

  • Data Analysis: Record the chromatogram and determine the retention times, resolution, selectivity, and theoretical plates for each peak.

Protocol 2: Normal-Phase HPLC for 1-Nitropropane and 2-Nitropropane

Objective: To separate 1-nitropropane and 2-nitropropane using a normal-phase silica column. Normal-phase chromatography is often advantageous for isomer separation.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Silica column (5 µm particle size, 4.6 x 250 mm)

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • 1-Nitropropane standard

  • 2-Nitropropane standard

Procedure:

  • Mobile Phase Preparation: Prepare a 95:5 (v/v) mixture of n-hexane and isopropanol. Degas the mobile phase.

  • Standard Solution Preparation: Prepare a mixed standard solution of 1-nitropropane and 2-nitropropane in the mobile phase at a concentration of approximately 100 µg/mL each.

  • Chromatographic Conditions:

    • Set the flow rate to 1.2 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detector wavelength to 210 nm.

  • Injection: Inject 10 µL of the standard solution.

  • Data Analysis: Analyze the resulting chromatogram to determine the key performance parameters.

Protocol 3: Chiral HPLC for (R)- and (S)-2-Nitrobutane

Objective: To separate the enantiomers of 2-nitrobutane (B1195486) using a chiral stationary phase. Chiral separations are crucial in pharmaceutical applications where the pharmacological activity of enantiomers can differ significantly.[2]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column with a coated polysaccharide-based stationary phase (5 µm, 4.6 x 250 mm)

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Racemic 2-nitrobutane standard

Procedure:

  • Mobile Phase Preparation: Prepare a 90:10 (v/v) mixture of n-hexane and isopropanol.

  • Standard Solution Preparation: Prepare a solution of racemic 2-nitrobutane in the mobile phase at approximately 100 µg/mL.

  • Chromatographic Conditions:

    • Set the flow rate to 0.8 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detector to 210 nm.

  • Injection: Inject 10 µL of the standard solution.

  • Data Analysis: Determine the retention times for each enantiomer and calculate the resolution and selectivity.

Method Selection and Optimization Workflow

The selection of an appropriate HPLC method for nitroalkane isomer separation is a systematic process. The following workflow provides a logical approach to method development.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte_Properties Characterize Isomers (Polarity, Chirality) Initial_Method Select Initial Method (RP, NP, or Chiral) Analyte_Properties->Initial_Method Column_Screening Screen Different Columns Initial_Method->Column_Screening Mobile_Phase_Screening Screen Mobile Phases (e.g., ACN vs. MeOH in RP) Column_Screening->Mobile_Phase_Screening Optimize_Parameters Optimize Parameters (Gradient, Temperature, Flow Rate) Mobile_Phase_Screening->Optimize_Parameters Optimized_Method Optimized Separation Optimize_Parameters->Optimized_Method Validation Method Validation (Robustness, Reproducibility) Optimized_Method->Validation

Caption: A streamlined workflow for developing an HPLC method for separating isomers.

Conclusion

The separation of nitroalkane isomers is readily achievable with careful selection and optimization of HPLC conditions. For simple structural isomers like 1- and 2-nitropropane, both reversed-phase and normal-phase chromatography can provide adequate separation, with normal-phase often offering superior resolution. For chiral nitroalkanes, the use of a chiral stationary phase is essential. The protocols and data presented in this guide serve as a valuable starting point for developing robust and reliable HPLC methods for the analysis of nitroalkane isomers in research and industrial settings.

References

A Comparative Guide to the Catalytic Hydrogenation of Nitrocyclohexane and 1-Nitrohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of nitroalkanes is a fundamental transformation in organic synthesis, providing a versatile route to a variety of valuable nitrogen-containing compounds. This guide offers an objective comparison of the catalytic hydrogenation products of two representative nitroalkanes: the cyclic nitrocyclohexane (B1678964) and the linear 1-nitrohexane (B14973). By examining the product profiles, reaction conditions, and underlying mechanisms, this document aims to provide researchers, scientists, and drug development professionals with the critical information needed to select and optimize synthetic strategies.

Executive Summary

The catalytic hydrogenation of nitrocyclohexane is characterized by a diverse range of potential products, including cyclohexanone (B45756) oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine. The selectivity towards a specific product is highly dependent on the choice of catalyst and reaction parameters. In contrast, the catalytic hydrogenation of this compound typically leads to the selective formation of the corresponding primary amine, 1-aminohexane. This difference in reactivity highlights the influence of the substrate's cyclic versus linear structure on the reaction pathway.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for the catalytic hydrogenation of nitrocyclohexane and this compound, showcasing the influence of different catalysts on product distribution and yield.

Table 1: Catalytic Hydrogenation of Nitrocyclohexane

CatalystPressure (bar)Temperature (°C)Major Product(s)Conversion (%)Selectivity (%)Yield (%)
Cu/SiO₂575Cyclohexanone---
Co/SiO₂575Cyclohexylamine---
CuCo(3:1)/SiO₂575Cyclohexanone-100-
5 wt% Pd/C15140Cyclohexylamine9785-
Ni-based10100Cyclohexanone Oxime-59-
NiTi-LDH--Cyclohexanone Oxime99.8490.71-

Note: Dashes indicate that the specific data was not provided in the cited sources.

Table 2: Catalytic Hydrogenation of this compound

CatalystPressure (bar)Temperature (°C)Major ProductConversion (%)Yield (%)
Cobalt-terephthalic acid MOF@C-800201201-Aminohexane-85
Pd/C--1-Aminohexane--
Raney Nickel--1-Aminohexane--
Hyd-2/C (biocatalyst)--1-Aminohexane--

Note: Quantitative yield data for this compound hydrogenation with common catalysts like Pd/C and Raney Nickel is not extensively reported under specific, directly comparable conditions in the available literature. However, these catalysts are generally effective for the reduction of aliphatic nitro compounds to their corresponding amines.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative protocols for the catalytic hydrogenation of nitroalkanes.

General Protocol for Catalytic Hydrogenation of a Nitroalkane (e.g., using Pd/C):

  • Catalyst Preparation: In a suitable reaction vessel (e.g., a Parr autoclave), add the nitroalkane and a solvent (e.g., ethanol, ethyl acetate).

  • Inerting: Flush the vessel with an inert gas, such as nitrogen or argon, to remove air.

  • Catalyst Addition: Carefully add the palladium on carbon (Pd/C) catalyst (typically 5-10 wt%) to the reaction mixture under the inert atmosphere.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure and heat the reaction mixture to the target temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography if necessary.

Protocol for Biocatalytic Hydrogenation of this compound:

This protocol is based on the use of a carbon-supported NiFe hydrogenase (Hyd-2/C) as described in the literature.[2]

  • Catalyst Preparation: Prepare the Hyd-2/C catalyst by immobilizing the NiFe hydrogenase (Hyd-2) on a carbon black support in a glove box under a nitrogen atmosphere.

  • Reaction Setup: In an anaerobic environment, prepare a reaction mixture containing the this compound substrate in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.0).

  • Hydrogenation: Add the prepared Hyd-2/C catalyst to the reaction mixture. Seal the reaction vessel and introduce hydrogen gas (typically at atmospheric pressure).

  • Incubation: Stir the reaction mixture at a controlled temperature for the desired reaction time.

  • Product Extraction: After the reaction, extract the product (1-aminohexane) from the aqueous phase using an appropriate organic solvent.

  • Analysis: Analyze the extracted product for yield and purity using standard analytical techniques.

Reaction Pathways and Mechanisms

The differing product profiles of nitrocyclohexane and this compound can be attributed to the distinct reaction pathways available to cyclic versus linear nitroalkanes upon catalytic hydrogenation.

Catalytic Hydrogenation of Nitrocyclohexane

The hydrogenation of nitrocyclohexane can proceed through multiple intermediates, leading to a variety of final products. The initial reduction of the nitro group can form a nitroso intermediate, which can then be further reduced to a hydroxylamine (B1172632). The hydroxylamine can either be reduced to the primary amine or undergo rearrangement and further reduction to form an oxime, which can then be hydrolyzed to a ketone or reduced to an amine. The presence of secondary amines can also lead to the formation of dimeric products like dicyclohexylamine.

Nitrocyclohexane_Hydrogenation Nitrocyclohexane Nitrocyclohexane Nitroso Nitroso Intermediate Nitrocyclohexane->Nitroso H₂/Catalyst Hydroxylamine Cyclohexylhydroxylamine Nitroso->Hydroxylamine H₂/Catalyst Amine Cyclohexylamine Hydroxylamine->Amine H₂/Catalyst Oxime Cyclohexanone Oxime Hydroxylamine->Oxime Rearrangement Dimer Dicyclohexylamine Amine->Dimer + Cyclohexanone, H₂/Catalyst Oxime->Amine H₂/Catalyst Ketone Cyclohexanone Oxime->Ketone Hydrolysis Alcohol Cyclohexanol Ketone->Alcohol H₂/Catalyst

Caption: Reaction network for the catalytic hydrogenation of nitrocyclohexane.

Catalytic Hydrogenation of this compound

The catalytic hydrogenation of this compound is a more straightforward process, primarily yielding 1-aminohexane. The reaction is believed to proceed through the formation of a nitroso and then a hydroxylamine intermediate, which is subsequently reduced to the primary amine. The linear structure of this compound does not favor the rearrangement pathways that lead to oxime and ketone formation, as seen with nitrocyclohexane.

Nitrohexane_Hydrogenation This compound This compound Nitroso Nitrosohexane This compound->Nitroso H₂/Catalyst Hydroxylamine N-Hexylhydroxylamine Nitroso->Hydroxylamine H₂/Catalyst Amine 1-Aminohexane Hydroxylamine->Amine H₂/Catalyst

Caption: Predominant reaction pathway for the catalytic hydrogenation of this compound.

Conclusion

The catalytic hydrogenation of nitrocyclohexane offers a rich landscape of synthetic possibilities, with the potential to selectively produce a range of valuable chemicals by carefully tuning the catalyst and reaction conditions. This complexity, however, necessitates a thorough understanding of the reaction network to achieve the desired product. In contrast, the hydrogenation of this compound provides a more direct and selective route to the corresponding primary amine, making it a reliable method for the synthesis of linear aminoalkanes.

This comparative guide provides a foundation for researchers to make informed decisions in the design and execution of catalytic hydrogenation reactions of nitroalkanes. The provided data, protocols, and mechanistic insights are intended to facilitate the development of efficient and selective synthetic methodologies for applications in research, and the pharmaceutical industry.

References

A Comparative Guide to the Characterization of Intermediates in 1-Nitrohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methods for the characterization of reaction intermediates in reactions involving 1-nitrohexane (B14973). A thorough understanding of these transient species is crucial for elucidating reaction mechanisms, optimizing reaction conditions, and controlling product selectivity, all of which are critical for drug development and materials science. This document summarizes key experimental data, details characterization protocols, and visualizes reaction pathways and workflows.

Introduction to this compound Reaction Intermediates

This compound, a primary nitroalkane, is a versatile building block in organic synthesis.[1] Its reactions often proceed through short-lived, highly reactive intermediates that are not present in the final products but are essential steps along the reaction pathway.[2][3] Identifying and characterizing these intermediates provides deep insight into the reaction mechanism, allowing scientists to predict outcomes and rationally design more efficient synthetic routes.[] The most common intermediates in nitroalkane reactions are nitronate anions, which form under basic conditions, and radical species, which can be involved in single-electron transfer processes.[5]

Comparison of Key Characterization Techniques

The fleeting nature of reaction intermediates necessitates specialized analytical techniques for their detection and characterization.[5][6] The primary methods involve direct spectroscopic observation and indirect trapping experiments.

Table 1: Comparison of Analytical Methods for Intermediate Characterization

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural information about intermediates stable on the NMR timescale.Provides unambiguous structural data.Low sensitivity; intermediates must be sufficiently concentrated and long-lived.
UV-Visible Spectroscopy Measures the absorption of UV or visible light by the sample.Monitors the formation and decay of chromophoric intermediates, such as conjugated nitronates.[5]High sensitivity; suitable for real-time monitoring.Provides limited structural information; only applicable to species with a chromophore.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identifies specific functional groups in an intermediate. Attenuated Total Reflectance (ATR-IR) is ideal for in-situ monitoring.[][5]Can be used for real-time reaction monitoring in the reaction vessel.Complex spectra can be difficult to interpret, especially in mixtures.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Detects low-abundance intermediates and can provide structural data through fragmentation (MS/MS).[6]Extremely high sensitivity; can detect very transient species.[6]Analysis is in the gas phase, which may not perfectly represent the solution-phase reaction.[6]
Chemical Trapping An intermediate reacts with a "trapping agent" to form a stable, characterizable product.Confirms the presence of a specific type of intermediate (e.g., nitronate or radical).[5]Provides definitive evidence for transient species that cannot be observed directly.The trapping reaction can sometimes alter the main reaction pathway.
Electron Spin Resonance (ESR) Detects species with unpaired electrons.Unambiguously identifies and characterizes radical intermediates.The only direct method for observing radical species.Requires specialized equipment; not applicable to non-radical intermediates.

Experimental Protocols

Detailed methodologies are essential for the successful characterization of reaction intermediates.

Protocol 1: In-situ Monitoring of Nitronate Anion Formation by ATR-IR Spectroscopy

This protocol allows for the real-time monitoring of the formation of a nitronate anion from this compound.[5]

  • Setup: An Attenuated Total Reflectance (ATR) IR probe is inserted directly into the reaction vessel containing a solution of this compound in a suitable solvent (e.g., THF).

  • Background Spectrum: A background IR spectrum of the starting material and solvent is collected before initiating the reaction.

  • Initiation: A base (e.g., sodium hydride) is added to the reaction mixture to initiate the formation of the nitronate anion.

  • Data Collection: The spectrometer is set to collect spectra at regular intervals (e.g., every 30-60 seconds) throughout the reaction.

  • Analysis: The formation of the nitronate intermediate is monitored by the appearance of its characteristic absorption bands (typically strong absorptions between 1600-1500 cm⁻¹ and 1300-1200 cm⁻¹ for the N=O bonds) and the simultaneous disappearance of the reactant's nitro group peaks (around 1550 and 1370 cm⁻¹).

Protocol 2: Trapping of a Nitronate Intermediate with an Alkyl Halide

This protocol provides indirect evidence for the formation of a nitronate intermediate by converting it into a stable product.[5]

  • Reaction Setup: this compound is dissolved in a suitable solvent (e.g., DMF). A base (e.g., potassium carbonate) is added to the solution and stirred to generate the nitronate anion.[5]

  • Trapping: An electrophilic trapping agent, such as methyl iodide, is added to the reaction mixture.

  • Reaction Quench: After a set period, the reaction is quenched by adding a weak acid (e.g., ammonium (B1175870) chloride solution).

  • Extraction & Purification: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate), dried, and purified using column chromatography.

  • Analysis: The purified product is analyzed by NMR and Mass Spectrometry to identify the formation of C-alkylated and/or O-alkylated products, which confirms the presence of the transient nitronate intermediate.[5]

Protocol 3: Trapping of a Radical Intermediate with TEMPO

This protocol is designed to provide evidence for a radical-mediated reaction pathway.

  • Reaction Setup: The this compound reaction is set up under conditions suspected to generate radical intermediates (e.g., using a single-electron transfer reagent).

  • Radical Scavenger: A stable radical scavenger, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), is added to the reaction mixture at the start of the reaction.[5]

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Analysis: The reaction mixture is analyzed by high-resolution mass spectrometry (HRMS) to detect the formation of a TEMPO adduct (the product of TEMPO reacting with the transient radical). The mass of this adduct provides the mass of the trapped intermediate, offering strong evidence for a radical mechanism.[5]

Data Presentation

Quantitative data from the characterization experiments can be summarized for comparative analysis.

Table 2: Expected Spectroscopic and Mass Data for this compound Intermediates

IntermediateAnalytical MethodExpected Observation
This compound ¹H NMR (CDCl₃)δ ~4.3 (t, 2H, -CH₂-NO₂), 1.9-2.1 (m, 2H), 1.2-1.5 (m, 6H), 0.9 (t, 3H, -CH₃)
(Starting Material)IR (neat)~1550 cm⁻¹ (asym N-O stretch), ~1370 cm⁻¹ (sym N-O stretch)
Nitronate Anion ¹H NMR (DMSO-d₆)Shift of α-protons to ~6.0-7.0 ppm (vinylic region).
UV-Vis (THF)Strong absorption maximum appearing around 230-280 nm.
IR (ATR)Disappearance of ~1550/1370 cm⁻¹ peaks; appearance of strong peaks at ~1600-1500 cm⁻¹ and ~1300-1200 cm⁻¹.
Hexyl Radical ESRA complex multiplet signal centered around g ≈ 2.0023.
Trapping (TEMPO) + MSDetection of a species with m/z corresponding to [Hexyl group + TEMPO + H]⁺.

Visualizations

Diagrams generated using Graphviz illustrate key pathways and workflows.

G cluster_0 Base-Catalyzed Reaction of this compound Reactant This compound Intermediate Nitronate Anion (Intermediate) Reactant->Intermediate + Base Base Base (e.g., NaH) Base->Intermediate Product Nitroaldol Product Intermediate->Product + Electrophile Electrophile Electrophile (e.g., Aldehyde) Electrophile->Product

Caption: Reaction pathway showing nitronate intermediate formation.

G cluster_1 Experimental Workflow for In-situ ATR-IR Analysis Setup 1. Insert ATR Probe into Reaction Vessel with This compound Solution Background 2. Collect Background Spectrum Setup->Background Initiate 3. Add Base to Initiate Reaction Background->Initiate Collect 4. Collect Spectra at Regular Time Intervals Initiate->Collect Analyze 5. Analyze Spectral Changes: - Reactant Peak Disappearance - Intermediate Peak Appearance Collect->Analyze

Caption: Experimental workflow for real-time ATR-IR monitoring.

G cluster_2 Logic: Comparing Characterization Strategies Start Is the Intermediate Stable and Concentrated Enough for Direct Observation? Direct Direct Spectroscopic Methods (NMR, IR, UV-Vis) Start->Direct Yes Indirect Indirect Trapping Experiments (Chemical or Radical Trap) Start->Indirect No Analyze_Direct Analyze Spectroscopic Data for Structural Information Direct->Analyze_Direct Analyze_Indirect Analyze Stable Trapped Product to Infer Intermediate's Existence Indirect->Analyze_Indirect

Caption: Logic diagram for choosing a characterization method.

Alternative Synthetic Pathways and Intermediates

While base-catalyzed reactions of this compound proceed via nitronate anions, alternative methods for forming related structures involve different intermediates. Comparing these provides a broader context for mechanistic studies.

  • Nitration of Alkenes: The direct nitration of hexene can produce nitrohexane isomers. These reactions can proceed through radical cations or nitro-radical intermediates, which would require different characterization techniques like ESR or radical trapping experiments.[5]

  • Reductive Alkylation of Nitro Compounds: The reduction of a nitro group to an amine is a fundamental transformation.[7] This process involves intermediates like nitroso and hydroxylamine (B1172632) species, which can be detected by careful spectroscopic monitoring or mass spectrometry.

By comparing the intermediates formed from this compound under various conditions with those from alternative synthetic routes, researchers can gain a more complete picture of the reactivity of the nitroalkane functional group.

References

Purity Assessment of Commercial 1-Nitrohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is a critical factor in research and development, particularly in the pharmaceutical industry where impurities can significantly impact experimental outcomes, reaction kinetics, and the safety profile of synthesized compounds. This guide provides a comprehensive comparison of the purity of commercial 1-Nitrohexane from various suppliers, supported by detailed experimental protocols for purity assessment using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Introduction to this compound and its Commercial Significance

This compound is a valuable nitroalkane compound utilized as a building block in various organic syntheses. Its applications range from the preparation of amines and oximes to its use in the synthesis of more complex molecules in the development of new chemical entities. Given its role as a precursor, the purity of this compound is paramount to ensure the desired reaction outcomes and the integrity of the final products. Commercial grades of this compound are available from several suppliers, with stated purities typically ranging from 97% to 98%.[1][2] However, the nature and quantity of impurities can vary, necessitating a robust analytical assessment.

Potential Impurities in Commercial this compound

The manufacturing process of this compound is a key determinant of the potential impurities. The two primary synthesis routes are the direct nitration of hexane (B92381) and the nucleophilic substitution of a 1-halohexane with a nitrite (B80452) salt.

  • From Direct Nitration of Hexane: This method can lead to the formation of positional isomers such as 2-nitrohexane and 3-nitrohexane. Over-nitration can result in dinitrohexane isomers, and oxidation can produce various oxygenated byproducts.

  • From 1-Halohexane Substitution: This is a more common and controlled method.[3] Potential impurities from this process include:

    • Unreacted 1-halohexane: Such as 1-bromohexane (B126081) or 1-iodohexane.

    • Hexyl nitrite: A common byproduct due to the ambident nature of the nitrite ion.[3]

    • Hexanol: Formed by hydrolysis of the haloalkane.

    • Dihexyl ether: A potential byproduct from the reaction of hexanol with the haloalkane.

Comparative Purity Analysis

To provide a practical comparison, hypothetical purity data for this compound from three representative commercial suppliers are presented below. These values are based on the analytical methods detailed in this guide.

SupplierStated Purity (%)Measured Purity (GC-FID) (%)Key Impurity 1 (Identity)Key Impurity 1 (Area %)Key Impurity 2 (Identity)Key Impurity 2 (Area %)
Supplier A 98.098.5Hexyl nitrite0.81-Bromohexane0.4
Supplier B 97.097.22-Nitrohexane1.5Hexyl nitrite0.9
Supplier C ≥98.0 (GC)99.1Hexyl nitrite0.5Unknown0.2

Experimental Protocols

Gas Chromatography (GC-FID) Method

Gas chromatography with a Flame Ionization Detector (FID) is a robust and widely used technique for assessing the purity of volatile and semi-volatile organic compounds like this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen, constant flow.

  • Injector: Split/splitless inlet.

Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Carrier Gas Flow Rate: 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation: Prepare a 1% (v/v) solution of the commercial this compound sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

Data Analysis: The percentage purity is calculated based on the relative peak areas. The area of the this compound peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection provides an alternative and complementary method for purity assessment, particularly for less volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution.

Chromatographic Conditions (Isocratic):

  • Mobile Phase: Acetonitrile/Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: Similar to the GC method, the percent purity is determined by the area percentage of the this compound peak relative to the total area of all peaks.

Visualizing the Workflow and Logic

To better illustrate the experimental process and decision-making, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing cluster_result Results Sample Commercial this compound Dilution Dilute in Solvent Sample->Dilution Filtration Filter (for HPLC) Dilution->Filtration GC_Analysis GC-FID Analysis Dilution->GC_Analysis HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis Chromatogram_GC GC Chromatogram GC_Analysis->Chromatogram_GC Chromatogram_HPLC HPLC Chromatogram HPLC_Analysis->Chromatogram_HPLC Integration Peak Integration Chromatogram_GC->Integration Chromatogram_HPLC->Integration Calculation Purity Calculation Integration->Calculation Purity_Report Purity Report & Comparison Calculation->Purity_Report

Caption: Experimental workflow for the purity assessment of this compound.

Logical_Comparison cluster_methods Analytical Techniques cluster_impurities Potential Impurities This compound This compound Purity Assessment GC Gas Chromatography (GC) + High resolution for volatile compounds + Sensitive FID detector - Not suitable for non-volatile impurities This compound:purity->GC HPLC High-Performance Liquid Chromatography (HPLC) + Suitable for a wide range of polarities + UV detection for chromophoric impurities - May require different mobile phases for diverse impurities This compound:purity->HPLC Volatile Volatile/Semi-Volatile - Isomers (2- and 3-nitrohexane) - Alkyl nitrites - Unreacted haloalkanes GC->Volatile Best suited for HPLC->Volatile Can also detect NonVolatile Less/Non-Volatile - Dinitro compounds - Oxidation products HPLC->NonVolatile Can detect

References

A Comparative Guide to Analytical Standards for 1-Nitrohexane: Ensuring Accuracy in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of analytical standards for 1-Nitrohexane, tailored for professionals in research, scientific analysis, and drug development. We provide an objective look at available standards, supported by experimental data and detailed methodologies, to assist in the selection of the most suitable materials for your analytical requirements.

Comparison of Commercially Available this compound Standards

The selection of an appropriate analytical standard is critical for achieving accurate and reproducible results. While several suppliers offer this compound, the level of characterization and certification can vary significantly. For quantitative applications and in regulated environments, it is imperative to use a well-characterized or certified reference material.

Table 1: Comparison of this compound Analytical Standard Offerings

SupplierProduct Name/NumberPurity SpecificationStandard TypeFormatStorage Conditions
Sigma-Aldrich This compound (Product No: 259497)≥98.0% (GC)Analytical StandardNeat LiquidRoom Temperature
Santa Cruz Biotechnology This compound (CAS 646-14-0)Not specifiedChemicalNeat LiquidRoom Temperature
ChemicalBook This compound, STANDARD FOR GC (CAS 646-14-0)98%Designated for GCNeat LiquidRoom Temperature

Note: This information is based on publicly available data and is subject to change. Always refer to the supplier's Certificate of Analysis (CoA) for the most current and detailed specifications.

A key takeaway is the distinction between a general chemical-grade product and a certified analytical standard. While a high purity percentage is often stated, a true analytical standard, and especially a Certified Reference Material (CRM), undergoes rigorous testing to establish its metrological traceability and to provide a certified value with an associated uncertainty.[1]

The Workflow of Analytical Standard Development

The creation of a reliable analytical standard is a meticulous process designed to ensure its quality and accuracy. The following diagram illustrates the typical workflow, from material selection to the final certification.

G Workflow for the Development and Certification of an Analytical Standard cluster_0 Phase 1: Material Production & Homogeneity cluster_1 Phase 2: Characterization & Value Assignment cluster_2 Phase 3: Certification & Post-Certification A Candidate Material Selection B Synthesis & Purification A->B C Homogeneity Assessment B->C D Method Selection & Validation C->D Proceed if Homogeneous E Inter-laboratory Characterization D->E F Assignment of Certified Value E->F G Uncertainty Budget Calculation F->G Assign Value H Stability Monitoring G->H I Issuance of Certificate of Analysis H->I

Caption: A typical workflow for analytical standard development.

Experimental Protocols for this compound Analysis

The following protocols are provided as a guide for the analysis of this compound using common analytical techniques. These methods can be adapted for purity assessment, quantification, and identity confirmation.

Gas Chromatography (GC) Method for Purity Analysis

Gas chromatography is a robust technique for separating and quantifying volatile compounds like this compound. The following method is based on general principles for the analysis of nitroaromatic compounds.[2][3]

Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a more selective detector like an Electron Capture Detector (ECD) for trace analysis.

  • Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injector: Split/splitless injector.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 240 °C, hold for 5 minutes

  • Carrier Gas: Helium, with a constant flow of 1.2 mL/min.

  • Detector Temperature: 280 °C (FID) or 300 °C (ECD)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

Prepare a 1000 µg/mL solution of the this compound standard in a high-purity solvent such as hexane (B92381) or ethyl acetate.

Data Analysis:

The purity of the this compound standard can be determined by area percent calculation, where the area of the main peak is compared to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using a certified reference material.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

HPLC is a versatile technique for the analysis of a wide range of compounds. For a semi-polar compound like this compound, a reversed-phase method is suitable.

Instrumentation:

  • HPLC System: With a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Autosampler: Capable of injecting 10 µL.

HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The mobile phase composition may require optimization depending on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. From this stock, prepare a working solution at a suitable concentration (e.g., 100 µg/mL) using the mobile phase as the diluent.

Data Analysis:

Quantification is achieved by comparing the peak area of the sample to a calibration curve constructed from a series of known concentration standards.

Conclusion

The selection of an appropriate analytical standard for this compound is a critical step in ensuring the quality and validity of analytical data. While standards with a stated purity of 98% or higher are readily available, for applications requiring the highest level of accuracy and traceability, the use of a Certified Reference Material is strongly recommended. The experimental protocols provided in this guide offer a starting point for the in-house characterization and analysis of this compound standards. It is always advisable to validate these methods for your specific instrumentation and analytical requirements.

References

Distinguishing 1-Nitrohexane from its Isomers using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of isomeric compounds is a significant challenge in analytical chemistry, particularly in fields like drug development and metabolomics where structural nuances can dictate biological activity. While isomers share the same molecular formula and thus the same nominal mass, their distinct structural arrangements lead to unique fragmentation patterns in mass spectrometry. This guide provides a comparative analysis of 1-nitrohexane (B14973) and its positional isomers, focusing on the utility of electron ionization mass spectrometry (EI-MS) for their differentiation.

The Challenge of Isomeric Differentiation

Positional isomers, such as this compound, 2-nitrohexane, and 3-nitrohexane, possess the same molecular formula (C6H13NO2) and molecular weight (131.17 g/mol ).[1] Consequently, a low-resolution mass spectrometer will show a molecular ion peak (if present) at the same mass-to-charge ratio (m/z) for all isomers, making them indistinguishable based on molecular weight alone. However, the different placement of the nitro functional group influences the molecule's fragmentation pathways under energetic conditions like those in EI-MS. This results in mass spectra with distinct fingerprints, characterized by the presence of unique fragment ions or significant variations in the relative abundances of common fragments.

Comparative Fragmentation Analysis of Nitrohexane Isomers

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, causing extensive fragmentation.[2] The resulting fragmentation pattern is highly dependent on the molecule's structure, particularly the stability of the carbocations and radicals formed. For nitroalkanes, characteristic fragmentation pathways include the loss of the nitro group and cleavage of the carbon-carbon bonds adjacent to the carbon bearing the nitro group (alpha-cleavage).

The mass spectra of this compound and its isomers are characterized by several key fragmentation events:

  • Loss of the Nitro Group (NO2): A common fragmentation pathway for nitroalkanes is the cleavage of the C-N bond, resulting in the loss of a nitro group (mass = 46 Da). This leads to the formation of a hexyl cation ([C6H13]+) at m/z 85.

  • Alpha-Cleavage: The cleavage of a C-C bond adjacent to the carbon attached to the nitro group is a primary driver of differentiation. The position of the nitro group determines the possible alkyl radicals that can be lost, leading to diagnostic fragment ions.

  • Other Characteristic Fragments: Ions corresponding to the nitro group itself ([NO2]+ at m/z 46) and further fragmentation to [NO]+ (at m/z 30) are also typically observed.

The following table summarizes the expected major fragment ions for this compound, 2-nitrohexane, and 3-nitrohexane based on established fragmentation principles and available spectral data.

m/z Proposed Fragment This compound 2-Nitrohexane 3-Nitrohexane (Predicted) Notes
131 [M]+ Weak or absentWeak or absentWeak or absentMolecular ion is often unstable in EI-MS.
85 [M-NO2]+ PresentPresentPresentLoss of the nitro group.
71 [C5H11]+ AbundantLess AbundantPresentAlpha-cleavage: loss of CH2NO2 from this compound.
57 [C4H9]+ AbundantAbundantAbundantFurther fragmentation of the alkyl chain.
43 [C3H7]+ AbundantAbundantAbundantFurther fragmentation of the alkyl chain.
41 [C3H5]+ AbundantAbundantAbundantCommon fragment in aliphatic compounds.
86 [M-C3H7]+ -Diagnostic-Alpha-cleavage: loss of a propyl radical from 2-nitrohexane.
100 [M-C2H5]+ --DiagnosticAlpha-cleavage: loss of an ethyl radical from 3-nitrohexane.
46 [NO2]+ PresentPresentPresentNitro group fragment.
30 [NO]+ PresentPresentPresentNitric oxide fragment.

Relative abundances are qualitative (Abundant, Present, Less Abundant, -) based on typical fragmentation patterns. Precise abundances can vary with instrument conditions.

Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

To acquire the data for differentiating nitrohexane isomers, a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is employed.

1. Sample Preparation:

  • Prepare individual solutions of this compound and its isomers (e.g., 2-nitrohexane, 3-nitrohexane) in a volatile organic solvent such as methanol (B129727) or hexane (B92381) at a concentration of approximately 1 mg/mL.

  • If analyzing a mixture, ensure the concentration is suitable for GC-MS analysis, typically in the low ppm range.

2. Gas Chromatography:

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Maintain 150°C for 5 minutes.

3. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 30-200.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Acquire the mass spectrum for each isomer.

  • Identify the molecular ion peak (if present) and the major fragment ions.

  • Compare the relative abundances of the key fragment ions to differentiate the isomers based on the patterns outlined in the data table.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing this compound from its isomers using GC-EI-MS.

Isomer_Differentiation_Workflow Workflow for Nitrohexane Isomer Differentiation cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing & Interpretation cluster_identification Isomer Identification Sample This compound & Isomers Mixture GC Gas Chromatography Separation Sample->GC Injection EI_MS Electron Ionization Mass Spectrometry (70 eV) GC->EI_MS Elution AcquireSpectra Acquire Mass Spectra for each Isomer EI_MS->AcquireSpectra Detection AnalyzeFragments Analyze Fragmentation Patterns AcquireSpectra->AnalyzeFragments Isomer1 This compound AnalyzeFragments->Isomer1 Unique Fragment at m/z 71 (Loss of CH2NO2) Isomer2 2-Nitrohexane AnalyzeFragments->Isomer2 Diagnostic Fragment at m/z 86 (Loss of C3H7) Isomer3 3-Nitrohexane AnalyzeFragments->Isomer3 Predicted Fragment at m/z 100 (Loss of C2H5)

Caption: Workflow for the differentiation of nitrohexane isomers using GC-EI-MS.

Conclusion

The differentiation of this compound from its positional isomers can be effectively achieved using gas chromatography-electron ionization mass spectrometry. The key to their distinction lies in the analysis of their unique fragmentation patterns, which are a direct consequence of the position of the nitro group on the alkyl chain. By carefully examining the presence and relative abundance of diagnostic fragment ions, researchers can confidently identify each isomer, a critical capability in various scientific and industrial applications.

References

A Comparative Guide to Catalysts for Nitro Group Reduction: A boon for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The transformation of a nitro group into a primary amine is a cornerstone of modern organic synthesis, particularly vital in the pharmaceutical and fine chemical industries. This reduction is a key step in the creation of a multitude of active pharmaceutical ingredients (APIs), dyes, and other specialized chemicals. The choice of catalyst for this crucial transformation dictates the efficiency, selectivity, and overall viability of the synthetic route. This guide offers an objective comparison of the most prevalent catalytic systems for nitro group reduction, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Performance Comparison of Key Catalysts

The selection of an appropriate catalyst is contingent on a variety of factors including the substrate's tolerance for other functional groups, the desired chemoselectivity, scalability, safety, and cost. While a direct comparison under identical conditions is ideal, the vast body of literature presents a challenge due to varying reaction parameters. However, by examining studies on common model substrates, we can draw meaningful comparisons between the workhorses of nitro group reduction: Palladium on carbon (Pd/C), Raney® Nickel, and Iron in acidic medium.

Catalyst SystemModel SubstrateReducing AgentSolventTemperature (°C)Time (h)Yield (%)Key Observations & Chemoselectivity
10% Pd/C NitrobenzeneH₂ (1 atm)MethanolRoom Temp0.5 - 2>95Highly efficient for both aromatic and aliphatic nitro groups. However, it can also reduce other functional groups like alkenes, alkynes, and benzyl (B1604629) ethers, and can cause dehalogenation.[1]
Raney® Nickel NitrobenzeneH₂EthanolRoom Temp - 802 - 16>80A cost-effective alternative to precious metal catalysts. It is often preferred for substrates containing halogens (Cl, Br, I) as it is less prone to causing dehalogenation compared to Pd/C.[1] However, it can be less chemoselective and is pyrophoric when dry.
Iron Powder NitrobenzeneAcetic AcidEthanol/WaterReflux~2HighA classic, robust, and inexpensive method. It shows good tolerance to many other reducible functional groups, making it a good choice for complex molecules. The workup can be more cumbersome due to the need to remove iron salts.[1]
Tin(II) Chloride Nitroarenes-EthanolRefluxVariableGood to ExcellentA mild reducing agent that is highly selective for nitro groups in the presence of other reducible functionalities like aldehydes, ketones, esters, and nitriles.

Note: The performance of these catalysts can be significantly influenced by factors such as catalyst preparation, particle size, support material, and the presence of promoters or inhibitors. The data presented is a generalized summary from various sources and direct experimental comparison is always recommended for a specific application.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful synthesis. Below are representative procedures for the reduction of an aromatic nitro compound using the three primary catalytic systems.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines a general procedure for the reduction of a nitroarene using the widely adopted Pd/C catalyst.

Materials:

  • Aromatic nitro compound (1.0 eq)

  • 10% Palladium on carbon (1-5 mol% Pd)

  • Ethanol or other suitable solvent

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable pressure vessel, dissolve the aromatic nitro compound in the chosen solvent.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge it multiple times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • The product can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Reduction using Raney® Nickel

This protocol provides a general method for the reduction of a nitro compound using Raney® Nickel, a common choice for its cost-effectiveness and specific selectivities.

Materials:

  • Aromatic nitro compound (1.0 eq)

  • Raney® Nickel (typically a 50% slurry in water)

  • Ethanol or other suitable solvent

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus

  • Filter aid (e.g., Celite®)

Procedure:

  • In a pressure vessel, prepare a solution of the aromatic nitro compound in the chosen solvent.

  • Carefully wash the Raney® Nickel slurry with the reaction solvent to remove the water.

  • Add the washed Raney® Nickel to the reaction mixture.

  • Seal the vessel and purge with an inert gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-10 atm).

  • Stir the mixture vigorously at room temperature or with heating.

  • Monitor the reaction's progress until the starting material is consumed.

  • After the reaction is complete, cool the vessel, vent the hydrogen, and purge with an inert gas.

  • Filter the mixture through a pad of Celite® to remove the pyrophoric Raney® Nickel. Caution: The filter cake must be kept wet with solvent at all times to prevent ignition.

  • Concentrate the filtrate to yield the crude amine, which can be purified as needed.

Protocol 3: Reduction using Iron in Acidic Medium

This classic method utilizes iron powder in the presence of an acid and is known for its reliability and functional group tolerance.

Materials:

  • Aromatic nitro compound (1.0 eq)

  • Iron powder (3-5 eq)

  • Ethanol/Water mixture (e.g., 4:1)

  • Acetic acid or Ammonium (B1175870) chloride

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (B1210297) or other suitable extraction solvent

  • Filter aid (e.g., Celite®)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the aromatic nitro compound, ethanol, and water.

  • Add iron powder and acetic acid (or ammonium chloride) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product as required.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve Nitro Compound in Solvent B Add Catalyst (e.g., Pd/C, Raney Ni, Fe) A->B C Introduce Reducing Agent (e.g., H₂, Acid) B->C D Stir at appropriate Temperature & Pressure C->D E Monitor Reaction (TLC, LC-MS, GC) D->E F Filter to Remove Catalyst/Salts E->F G Solvent Evaporation F->G H Purification (Crystallization/Chromatography) G->H I Pure Amine Product H->I

A generalized experimental workflow for the catalytic reduction of a nitro group.

G Start Nitro Compound (R-NO₂) Intermediate1 Nitroso Compound (R-NO) Start->Intermediate1 + 2[H] Intermediate2 Hydroxylamine (R-NHOH) Intermediate1->Intermediate2 + 2[H] End Amine (R-NH₂) Intermediate2->End + 2[H]

A simplified reaction pathway for the catalytic reduction of a nitro group.

References

Safety Operating Guide

Proper Disposal of 1-Nitrohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 1-Nitrohexane

This compound is a flammable and toxic chemical that necessitates stringent disposal protocols to ensure the safety of laboratory personnel and environmental protection. The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. In-lab chemical treatment of nitroalkane waste is not a standard or recommended practice due to safety concerns and regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. Always work in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times. All potential ignition sources must be eliminated from the handling area.

Standard Disposal Procedure for this compound Waste

The following step-by-step guide outlines the standard operational procedure for the collection and disposal of this compound waste:

  • Waste Segregation:

    • Collect this compound waste in a dedicated, clearly labeled, and chemically compatible container. Suitable container materials include glass or high-density polyethylene.

    • Do not mix this compound waste with other waste streams, particularly with incompatible substances such as strong oxidizing agents, reducing agents, acids, or bases, to prevent violent reactions.[1]

  • Container Labeling:

    • The waste container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound".

    • Include the approximate concentration and quantity of the waste. Do not use chemical formulas or abbreviations.

  • Container Management:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated, cool, and well-ventilated secondary containment bin to prevent spills.

    • The storage area should be a designated hazardous waste accumulation area, away from heat and ignition sources.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

Spill and Emergency Procedures

In the event of a this compound spill, the following immediate actions should be taken:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1]

  • Contain the Spill: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to absorb the liquid.[1]

  • Collect and Dispose: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[1] All cleaning materials should also be treated as hazardous waste.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Chemical Treatment Considerations (For Informational Purposes Only)

While not recommended for routine disposal, chemical degradation methods for nitroalkanes exist, primarily in the context of organic synthesis. These methods involve the reduction of the nitro group to less hazardous functional groups like amines. Common reducing agents include:

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.[2]

  • Metal-Acid Reduction: Employing metals like iron, tin, or zinc in an acidic medium (e.g., hydrochloric acid or acetic acid).[2][3]

These reactions require careful control of conditions and can produce byproducts that are also hazardous. These methods are not intended as a substitute for professional waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Initial Handling cluster_1 Spill or No Spill? cluster_2 Spill Response Protocol cluster_3 Final Disposal Start This compound Waste Generated Segregate Segregate Waste in Labeled, Compatible Container Start->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Decision Spill Occurred? Store->Decision Evacuate Evacuate & Ventilate Area Decision->Evacuate Yes ContactEHS Contact EHS or Licensed Waste Disposal Contractor Decision->ContactEHS No Ignition Eliminate Ignition Sources Evacuate->Ignition Contain Contain with Non-Combustible Absorbent Material Ignition->Contain Collect Collect Contaminated Material in Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Decontaminate->ContactEHS Disposal Professional Disposal ContactEHS->Disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Nitrohexane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Nitrohexane (B14973)

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Immediate Precautions

This compound is a combustible liquid that can cause skin and eye irritation.[1] It is harmful if inhaled, causing potential irritation to the respiratory system. It is crucial to handle this chemical with appropriate care in a well-ventilated area, away from ignition sources.[1][2][3]

Key Physical and Chemical Properties:

PropertyValue
Molecular Formula C₆H₁₃NO₂[3][4][5][6]
Molecular Weight 131.17 g/mol [3][4][5][6]
Appearance Clear, colorless liquid[1][2][4]
Boiling Point 180-181 °C (356-358 °F) at 760 mmHg[2][6]
Density 0.94 g/mL at 25 °C[5][6]
Flash Point 73 °C (163.4 °F) - closed cup[5]
Water Solubility Insoluble[2][4]
Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to ensure personal safety when handling this compound.

PPE CategorySpecification
Respiratory Protection A NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges is recommended. A half-face respirator with airtight goggles can be used as a substitute, but it offers a lower level of protection.[1][2][4]
Eye and Face Protection Chemical safety goggles or a face shield compliant with OSHA regulations (29 CFR 1910.133) or European Standard EN166 should be worn.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves before use and consult the manufacturer's guidelines for chemical compatibility.[5][8]
Skin and Body Protection Wear a chemical-resistant suit, coveralls, or a lab coat.[8][9]
Foot Protection Closed-toe and closed-heel shoes must be worn.[8]
First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3][4][10]
Skin Contact Immediately remove all contaminated clothing.[4] Wash the affected area thoroughly with soap and plenty of water.[4] If skin irritation occurs, seek medical advice.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do so.[1][2][4] Seek immediate medical attention, even if no symptoms are apparent.[2][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[3]
Handling and Storage Plan

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood.[1]

  • Avoid breathing vapors or mist.[1][3]

  • Keep away from heat, sparks, and open flames.[2]

  • Prevent contact with skin and eyes.

Storage:

  • Store in a refrigerator in a tightly closed container.[1][2][4]

  • Keep in a well-ventilated and secure area.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][6]

Spill and Disposal Plan

Spill Response:

  • Evacuate and Isolate: Immediately evacuate personnel from the spill area and isolate the leak. For liquids, this should be at least a 50-meter (150-foot) radius.[2]

  • Remove Ignition Sources: Eliminate all potential sources of ignition.[2]

  • Containment and Cleanup: Use an absorbent material, such as absorbent paper, to clean up the spill.[2]

  • Decontamination: Wash the spill surface with ethanol (B145695), followed by a soap and water solution.[2]

  • Package Waste: Place all contaminated materials (absorbent paper, gloves, etc.) into a vapor-tight plastic bag for disposal.[2][4]

  • Ventilate: Ensure the area is well-ventilated before re-entry.[2]

Disposal Protocol:

  • All waste, including contaminated materials and rinsate from empty containers, must be treated as hazardous waste.

  • Arrange for disposal through a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[7]

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate must be collected for disposal as hazardous waste.[7]

Workflow for Handling this compound

The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to final disposal.

G prep Preparation - Review SDS - Prepare work area (fume hood) - Don appropriate PPE handling Handling this compound - Use in well-ventilated area - Avoid contact and inhalation - Keep away from ignition sources prep->handling storage Temporary Storage - Tightly sealed container - Store in refrigerator - Away from incompatibles handling->storage If not all is used spill Spill Occurs handling->spill end_op End of Operation - Decontaminate work area - Properly store/dispose of materials handling->end_op After use storage->handling For subsequent use spill_response Spill Response - Evacuate and isolate - Remove ignition sources - Absorb and decontaminate spill->spill_response disposal Waste Disposal - Collect all waste in sealed containers - Label as hazardous waste - Arrange for licensed disposal spill_response->disposal end_op->disposal

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nitrohexane
Reactant of Route 2
Reactant of Route 2
1-Nitrohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.